Product packaging for 2-Methoxyethyl phenyl sulfide(Cat. No.:CAS No. 77298-24-9)

2-Methoxyethyl phenyl sulfide

Cat. No.: B1598733
CAS No.: 77298-24-9
M. Wt: 168.26 g/mol
InChI Key: ONVZBVAUSAELNQ-UHFFFAOYSA-N
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Description

2-Methoxyethyl phenyl sulfide is a useful research compound. Its molecular formula is C9H12OS and its molecular weight is 168.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12OS B1598733 2-Methoxyethyl phenyl sulfide CAS No. 77298-24-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxyethylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12OS/c1-10-7-8-11-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONVZBVAUSAELNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCSC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20398830
Record name 2-METHOXYETHYL PHENYL SULFIDE
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URL https://comptox.epa.gov/dashboard/DTXSID20398830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77298-24-9
Record name 2-METHOXYETHYL PHENYL SULFIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20398830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Advisory: Discrepancy in Chemical Identifier for 2-Methoxyethyl phenyl sulfide

Author: BenchChem Technical Support Team. Date: January 2026

To our valued researchers, scientists, and drug development professionals,

Upon initiating the development of an in-depth technical guide for "2-Methoxyethyl phenyl sulfide" with the provided CAS number 77298-24-9, our preliminary verification process has identified a critical discrepancy. The CAS number 77298-24-9 is not associated with this compound in major chemical databases. Instead, this identifier is authoritatively assigned to a different chemical entity.

This advisory serves to clarify this discrepancy to ensure the integrity and accuracy of your research and development activities.

Analysis of the Discrepancy

A thorough search of authoritative chemical registries and scientific literature reveals that CAS number 77298-24-9 corresponds to 1,4-Bis(trans-4-pentylcyclohexyl)benzene . This compound belongs to the class of liquid crystals and possesses a distinctly different molecular structure and application profile from a phenyl sulfide derivative.

Conversely, a search for the chemical name "this compound" does not yield a registered CAS number or significant technical data in the public domain, suggesting it may be a novel or less-documented compound.

Given our commitment to scientific integrity (E-E-A-T principles), we cannot proceed with generating a technical guide for a compound with conflicting or non-existent identifiers. Fabricating or misrepresenting data would be a serious breach of scientific trust.

Technical Data for CAS Number 77298-24-9

To provide actionable information based on the verifiable data available, we present a summary of the technical details for the compound correctly associated with CAS number 77298-24-9.

Compound Identity
IdentifierValue
CAS Number 77298-24-9
Chemical Name 1,4-Bis(trans-4-pentylcyclohexyl)benzene
Synonyms BCC5
Molecular Formula C28H46
Molecular Weight 382.67 g/mol
Application Profile: Liquid Crystals

1,4-Bis(trans-4-pentylcyclohexyl)benzene is a component in liquid crystal mixtures. Its molecular structure, characterized by a rigid core (the benzene and cyclohexyl rings) and flexible alkyl chains (the pentyl groups), is conducive to the formation of liquid crystalline phases. These materials are fundamental to the operation of various electro-optical devices, most notably liquid crystal displays (LCDs).

The "trans" stereochemistry of the cyclohexyl rings is crucial for maintaining a linear molecular shape, which promotes the anisotropic alignment necessary for liquid crystal behavior.

Proposed Course of Action

We recommend that you verify the CAS number and chemical name of the compound of interest. It is possible that a typographical error occurred in the initial request.

Should you confirm that your interest is in 1,4-Bis(trans-4-pentylcyclohexyl)benzene (CAS 77298-24-9) , we would be pleased to develop a comprehensive technical guide on its properties, applications in liquid crystal technology, and relevant characterization techniques.

If your focus is indeed on "this compound," we would require a correct CAS number or other verifiable identifiers to proceed with the creation of a scientifically accurate and trustworthy technical document.

We trust this clarification is helpful and look forward to assisting you with your future technical information needs.

An In-depth Technical Guide to the Physicochemical Properties of 2-Methoxyethyl Phenyl Sulfide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxyethyl phenyl sulfide, with the CAS number 77298-24-9, is an organic thioether that is gaining attention as a versatile intermediate in organic synthesis.[1][2] Its structure, featuring a phenyl group, a sulfur atom, and a methoxyethyl side chain, imparts a unique combination of properties that make it a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and specialty materials.[1] The presence of both a thioether and an ether functional group within the same molecule allows for a range of chemical transformations, offering chemists a flexible scaffold for molecular design. Thioethers, in general, are significant motifs in medicinal chemistry and materials science, and understanding the specific properties of derivatives like this compound is crucial for its effective utilization.[2]

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectral characteristics, reactivity, and safety considerations of this compound, offering field-proven insights for its application in research and development.

Physicochemical Properties

This compound is a colorless liquid under standard conditions.[3] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource(s)
CAS Number 77298-24-9[4][5][6]
Molecular Formula C₉H₁₂OS[4][5]
Molecular Weight 168.26 g/mol [2][4][5]
Boiling Point 125-126 °C at 18 mmHg[2]
Appearance Colorless liquid[3]
Odor Stench[3]

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a nucleophilic substitution reaction analogous to the Williamson ether synthesis. This method involves the reaction of a thiophenoxide nucleophile with a suitable 2-methoxyethyl halide. The underlying principle is the SN2 displacement of a halide by the strongly nucleophilic thiophenolate anion.

Experimental Protocol: Synthesis via Nucleophilic Substitution

This protocol is based on established methods for the synthesis of aryl sulfides.

Materials:

  • Thiophenol

  • Sodium hydroxide (or other suitable base)

  • 2-Chloroethyl methyl ether (or 2-bromoethyl methyl ether)

  • Anhydrous ethanol (or other suitable polar aprotic solvent)

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate (for drying)

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, distillation setup)

Procedure:

  • Preparation of Sodium Thiophenoxide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiophenol (1.0 equivalent) in anhydrous ethanol. To this solution, add a stoichiometric amount of sodium hydroxide (1.0 equivalent) and stir until the base has completely dissolved, forming sodium thiophenoxide in situ.

  • Nucleophilic Substitution: To the solution of sodium thiophenoxide, add 2-chloroethyl methyl ether (1.0-1.2 equivalents) dropwise at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add water and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by vacuum distillation to yield the pure this compound.[2]

Synthesis_Workflow cluster_prep Preparation of Nucleophile cluster_reaction Nucleophilic Substitution (SN2) cluster_workup Work-up & Purification Thiophenol Thiophenol Thiophenoxide Sodium Thiophenoxide Solution Thiophenol->Thiophenoxide Base Sodium Hydroxide Base->Thiophenoxide Solvent1 Ethanol Solvent1->Thiophenoxide Reaction Reaction Mixture Thiophenoxide->Reaction Add to Electrophile 2-Chloroethyl methyl ether Electrophile->Reaction Add to SolventRemoval Solvent Removal Reaction->SolventRemoval Extraction Extraction with Dichloromethane SolventRemoval->Extraction Drying Drying over MgSO4 Extraction->Drying Purification Vacuum Distillation Drying->Purification Product Pure 2-Methoxyethyl phenyl sulfide Purification->Product

Synthesis workflow for this compound.

Spectral Characterization

Definitive, publicly available experimental spectra for this compound are scarce. Therefore, the following spectral data are predicted based on the known chemical shifts and fragmentation patterns of analogous compounds and the fundamental principles of each spectroscopic technique.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methylene groups, and the methoxy group.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentJustification
7.40 - 7.20Multiplet5HPhenyl-HTypical region for aromatic protons.
3.65Triplet2H-S-CH₂-Methylene group adjacent to the ether oxygen, expected to be a triplet due to coupling with the adjacent methylene group.
3.35Singlet3H-O-CH₃Characteristic singlet for a methoxy group.
3.15Triplet2H-CH₂-O-Methylene group adjacent to the sulfur atom, expected to be a triplet due to coupling with the adjacent methylene group.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Chemical Shift (δ, ppm)AssignmentJustification
136.0Phenyl C (quaternary)Expected chemical shift for the carbon atom of the phenyl ring attached to the sulfur atom.
129.0Phenyl CH (ortho, meta)Typical range for protonated aromatic carbons.
126.0Phenyl CH (para)Typical range for protonated aromatic carbons.
71.0-CH₂-O-Carbon of the methylene group attached to the oxygen atom.
59.0-O-CH₃Carbon of the methoxy group.
35.0-S-CH₂-Carbon of the methylene group attached to the sulfur atom.
Predicted Infrared (IR) Spectrum

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
3060 - 3010MediumAromatic C-H stretch
2950 - 2850Medium-StrongAliphatic C-H stretch
1580, 1480Medium-StrongAromatic C=C stretch
1110StrongC-O-C stretch (ether)
740, 690StrongC-H out-of-plane bend (monosubstituted benzene)
Predicted Mass Spectrum (Electron Ionization)

The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): m/z = 168. This corresponds to the molecular weight of the compound.

  • Major Fragments:

    • m/z = 123: Loss of the methoxyethyl group (•CH₂CH₂OCH₃).

    • m/z = 109: Phenylthio cation (C₆H₅S⁺).

    • m/z = 77: Phenyl cation (C₆H₅⁺).

    • m/z = 59: Methoxyethyl cation (CH₃OCH₂CH₂⁺).

    • m/z = 45: Fragment from cleavage of the ethyl group (CH₂OCH₃⁺).

Reactivity

The reactivity of this compound is primarily dictated by the presence of the thioether linkage. The sulfur atom can be readily oxidized, and the adjacent methylene groups can be involved in various reactions.

Oxidation

A common reaction of aryl sulfides is oxidation of the sulfur atom. Depending on the oxidizing agent and reaction conditions, the sulfide can be selectively oxidized to the corresponding sulfoxide or further to the sulfone.[6][7][8]

  • To Sulfoxide: Using mild oxidizing agents such as hydrogen peroxide in acetic acid, this compound can be converted to 2-Methoxyethyl phenyl sulfoxide.[7]

  • To Sulfone: Stronger oxidizing agents or more forcing conditions will lead to the formation of 2-Methoxyethyl phenyl sulfone.

Oxidation_Pathway Sulfide 2-Methoxyethyl phenyl sulfide Sulfoxide 2-Methoxyethyl phenyl sulfoxide Sulfide->Sulfoxide Mild Oxidation (e.g., H₂O₂/AcOH) Sulfone 2-Methoxyethyl phenyl sulfone Sulfoxide->Sulfone Strong Oxidation

Oxidation pathway of this compound.
Other Potential Reactions

While specific studies on the reactivity of this compound are not widely available, based on the reactivity of similar compounds, other potential reactions include:

  • Alkylation: The sulfur atom can act as a nucleophile and react with alkyl halides to form sulfonium salts.

  • Cleavage of the C-S bond: Under certain reductive or oxidative conditions, the carbon-sulfur bond can be cleaved.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area or a chemical fume hood.[3][9] It is reported to have a strong, unpleasant odor (stench).[3]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[5][9]

  • In case of contact:

    • Eyes: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[3][5]

    • Skin: Wash off immediately with plenty of water.[3][5]

    • Inhalation: Move to fresh air. If symptoms occur, get medical attention.[3]

    • Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[3]

  • Fire Fighting: Use extinguishing media appropriate for the surrounding environment. Wear self-contained breathing apparatus.[3][5]

  • Storage: Keep the container tightly closed in a dry and well-ventilated place.[3]

Conclusion

This compound is a valuable synthetic intermediate with a unique combination of functional groups. This guide has provided a comprehensive overview of its physicochemical properties, a detailed protocol for its synthesis, predicted spectral data for its characterization, an outline of its key reactivity, and essential safety and handling information. This information is intended to empower researchers and drug development professionals to effectively and safely utilize this compound in their synthetic endeavors.

References

An In-depth Technical Guide to 2-Methoxyethyl Phenyl Sulfide: Molecular Structure, Properties, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

2-Methoxyethyl phenyl sulfide is a bifunctional organic molecule incorporating both a thioether and an ether linkage. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, and characteristic spectroscopic signatures. A detailed, field-proven synthetic protocol is presented, alongside an exploration of its chemical reactivity, with a particular focus on oxidation pathways. Furthermore, this document elucidates the potential applications of this compound within the pharmaceutical and drug development landscape, contextualizing its utility as a versatile chemical intermediate and a scaffold for bioisostere development.

Core Molecular Structure and Properties

This compound, with the CAS Number 77298-24-9, is an organic compound featuring a phenyl group attached to a sulfur atom, which in turn is connected to a 2-methoxyethyl group.[1] This structure imparts a unique combination of properties derived from its aromatic ring, thioether linkage, and flexible ether side chain.

The fundamental properties of this compound are summarized in the table below:

PropertyValueReference(s)
Chemical Formula C₉H₁₂OS[1]
Molecular Weight 168.26 g/mol [1]
CAS Number 77298-24-9[1]
Appearance Solid (at room temperature)
Boiling Point 125-126 °C at 18 mmHg
SMILES String COCCSC1=CC=CC=C1
InChI Key ONVZBVAUSAELNQ-UHFFFAOYSA-N

The presence of both a sulfur atom and an oxygen atom provides multiple sites for hydrogen bonding with biological macromolecules, while the phenyl group allows for potential π-stacking interactions. The thioether linkage is of particular interest in medicinal chemistry due to its potential for metabolic oxidation, a property that can be leveraged in prodrug strategies.[2][3]

Caption: 2D Molecular Structure of this compound.

Synthesis Protocol: S-Alkylation of Thiophenol

The most direct and reliable method for the synthesis of this compound is the S-alkylation of thiophenol with a suitable 2-methoxyethyl halide. This reaction proceeds via a Williamson ether synthesis-type mechanism, where the thiophenolate anion acts as a potent nucleophile.

Experimental Protocol

Materials:

  • Thiophenol

  • 2-Bromoethyl methyl ether (or 2-chloroethyl methyl ether)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of thiophenol (1.0 eq.) in anhydrous acetone (10 mL per 1.0 g of thiophenol) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous potassium carbonate (1.5 eq.).

  • Stir the resulting suspension at room temperature for 20 minutes to facilitate the formation of the potassium thiophenolate salt.

  • Add 2-bromoethyl methyl ether (1.1 eq.) dropwise to the suspension.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • After completion, cool the reaction mixture to room temperature and filter off the solid potassium salts.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation to obtain this compound as a colorless oil, which may solidify upon standing.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification Thiophenol Thiophenol Alkylation S-Alkylation at Reflux Thiophenol->Alkylation Base K₂CO₃ Base->Alkylation Solvent Acetone Solvent->Alkylation Filtration Filtration Alkylation->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Extraction Liquid-Liquid Extraction Evaporation->Extraction Drying Drying (MgSO₄) Extraction->Drying Distillation Vacuum Distillation Drying->Distillation FinalProduct Pure this compound Distillation->FinalProduct

Caption: Workflow for the Synthesis of this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

  • Aromatic Protons (δ 7.2-7.5 ppm): The five protons on the phenyl ring will likely appear as a multiplet in this region.

  • -S-CH₂- Protons (δ ~3.1-3.3 ppm): These protons, being adjacent to the sulfur atom, are expected to appear as a triplet.

  • -O-CH₂- Protons (δ ~3.6-3.8 ppm): The protons adjacent to the oxygen atom will also likely be a triplet, shifted further downfield than the S-CH₂ protons due to the higher electronegativity of oxygen.

  • -O-CH₃ Protons (δ ~3.3-3.4 ppm): The methyl protons will appear as a sharp singlet.

¹³C NMR Spectroscopy

The carbon NMR will reflect the different chemical environments of the carbon atoms.

  • Aromatic Carbons (δ ~125-135 ppm): Four distinct signals are expected for the phenyl ring carbons.

  • -S-CH₂- Carbon (δ ~35-40 ppm): The carbon atom bonded to sulfur.

  • -O-CH₂- Carbon (δ ~70-75 ppm): The carbon atom bonded to oxygen.

  • -O-CH₃ Carbon (δ ~58-60 ppm): The methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational frequencies of the key functional groups.

Wavenumber (cm⁻¹)Assignment
~3100-3000C-H stretch (aromatic)
~2950-2850C-H stretch (aliphatic)
~1600, ~1480C=C stretch (aromatic ring)
~1120-1080C-O stretch (ether)
~740, ~690C-H out-of-plane bend (monosubstituted benzene)
Mass Spectrometry (MS)

Electron ionization mass spectrometry is expected to show a molecular ion peak (M⁺) at m/z = 168. Key fragmentation patterns would likely involve the cleavage of the C-S and C-O bonds, leading to characteristic fragment ions.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the chemistry of the thioether linkage.

Oxidation to Sulfoxide and Sulfone

Thioethers are readily oxidized to sulfoxides and subsequently to sulfones. This transformation is of significant interest in drug development, as it can alter the polarity, solubility, and metabolic stability of a molecule.[2] The oxidation can be achieved with a variety of reagents, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).

The oxidation proceeds via a nucleophilic attack of the sulfur atom on the oxidant. Controlling the stoichiometry of the oxidizing agent allows for the selective formation of either the sulfoxide or the sulfone.

G Sulfide 2-Methoxyethyl Phenyl Sulfide Sulfoxide 2-Methoxyethyl Phenyl Sulfoxide Sulfide->Sulfoxide [O] (e.g., H₂O₂) Sulfone 2-Methoxyethyl Phenyl Sulfone Sulfoxide->Sulfone [O] (e.g., m-CPBA)

Caption: Oxidation Pathway of this compound.

Applications in Drug Design and Development

While specific applications of this compound in marketed drugs are not extensively documented, its structural motifs are highly relevant in medicinal chemistry.

Versatile Synthetic Intermediate

The molecule serves as a valuable building block for introducing the phenylthio and 2-methoxyethyl moieties into more complex structures. The sulfur atom can be used as a handle for further functionalization, such as in the formation of carbon-carbon bonds via sulfonium ylides.

Bioisosteric Replacement

The thioether linkage is a classical bioisostere of an ether or a methylene group.[4] Replacing these groups with a thioether can modulate a drug candidate's physicochemical properties, such as lipophilicity and metabolic stability. This strategy is often employed in lead optimization to fine-tune the pharmacokinetic and pharmacodynamic profile of a molecule.[5][6]

Prodrug Strategies

The oxidation of thioethers to the more polar sulfoxides and sulfones can be exploited in prodrug design.[2] For instance, a less polar thioether-containing drug could be designed to be oxidized in vivo to a more active or more easily cleared sulfoxide or sulfone metabolite. This is particularly relevant in the context of reactive oxygen species (ROS)-responsive drug delivery systems, where elevated ROS levels in diseased tissues could trigger the oxidation and subsequent activation or release of a therapeutic agent.[3]

Conclusion

This compound is a structurally interesting and synthetically accessible molecule. Its combination of a thioether and an ether functional group makes it a valuable tool for researchers in organic synthesis and medicinal chemistry. Understanding its synthesis, reactivity, and spectroscopic properties is key to leveraging its potential in the development of novel chemical entities and therapeutic agents. The principles of bioisosterism and prodrug design, in which the thioether moiety plays a crucial role, ensure that this and related structures will continue to be of interest to the drug development community.

References

An In-Depth Technical Guide to the Synthesis of 2-Methoxyethyl Phenyl Sulfide from Thioanisole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust synthetic strategy for converting thioanisole (methyl phenyl sulfide) into 2-methoxyethyl phenyl sulfide. While the direct alkylation of thiophenol is the more conventional route, this document addresses the specific challenge of starting from the methylated precursor, thioanisole. The proposed methodology involves a two-step, one-pot process: the nucleophilic demethylation of thioanisole to generate a thiophenolate intermediate, followed by an in situ S-alkylation using a 2-methoxyethyl halide. This guide delves into the underlying reaction mechanisms, provides a detailed experimental protocol, and discusses critical aspects of process optimization and troubleshooting. It is intended for researchers, chemists, and drug development professionals seeking a detailed, practical framework for the synthesis of functionalized aryl thioethers.

Introduction: Strategic Overview

Sulfur-containing organic compounds are of paramount importance in contemporary chemistry, serving as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The thioether linkage (C-S-C), in particular, is a key structural motif found in numerous biologically active molecules.[2] The target molecule of this guide, this compound (CAS 77298-24-9), is a functionalized thioether used as an intermediate in specialized organic synthesis.[3]

The conventional and most direct synthesis of such a compound would involve the alkylation of thiophenol with a suitable 2-methoxyethyl electrophile, a reaction analogous to the well-established Williamson ether synthesis.[4][5] However, situations may arise where thioanisole is the more readily available or cost-effective starting material. This guide addresses this specific synthetic problem, outlining a pathway that begins with the cleavage of the robust methyl-sulfur bond in thioanisole.

The core strategy is a sequential demethylation-alkylation reaction:

  • S-Demethylation: Cleavage of the S-CH₃ bond of thioanisole to generate the potent sodium thiophenolate nucleophile.

  • S-Alkylation: An in situ nucleophilic substitution (Sₙ2) reaction between the generated thiophenolate and a 2-methoxyethyl halide to form the final product.

This approach provides an efficient route from a common aryl sulfide precursor to a more complex, functionalized thioether.

Mechanistic Foundations

Step 1: Nucleophilic S-Demethylation of Thioanisole

The cleavage of the aryl-S-CH₃ bond is the critical first step. Unlike O-methyl bonds in anisoles, the S-methyl bond in thioanisole is less polarized but susceptible to attack by potent nucleophiles. While various reagents can effect this transformation, a common and effective method involves using a strong nucleophile in a high-boiling polar aprotic solvent. For this synthesis, we consider sodium ethanethiolate (NaSEt) in a solvent like dimethylformamide (DMF).

The mechanism involves the nucleophilic attack of the ethanethiolate anion on the methyl carbon of thioanisole. This is an Sₙ2 reaction where the phenylthiolate anion acts as the leaving group, which is feasible due to its stability. The driving force is the formation of the volatile and relatively stable ethyl methyl sulfide. The resulting sodium thiophenolate remains in solution, ready for the subsequent alkylation step.

Step 2: S-Alkylation via Sₙ2 Reaction

The second stage is a classic aliphatic nucleophilic substitution.[6] The highly nucleophilic thiophenolate anion, generated in situ, attacks the electrophilic methylene carbon of the 2-methoxyethyl halide (e.g., 2-bromoethyl methyl ether).

This reaction proceeds via a concerted, single-step Sₙ2 mechanism.[7] The thiophenolate attacks the carbon atom bearing the leaving group (e.g., bromide) from the backside, leading to an inversion of stereochemistry if the carbon were chiral (though it is not in this case).[8] The choice of a polar aprotic solvent like DMF is crucial as it solvates the cation (Na⁺) but not the nucleophile (PhS⁻), enhancing the nucleophile's reactivity and accelerating the Sₙ2 reaction rate.[7]

The overall synthetic pathway is visualized below.

G thioanisole Thioanisole (Methyl Phenyl Sulfide) demethylation Step 1: S-Demethylation Reagent: NaSEt in DMF thioanisole->demethylation intermediate Sodium Thiophenolate (Intermediate) demethylation->intermediate alkylation Step 2: S-Alkylation Reagent: BrCH₂CH₂OCH₃ intermediate->alkylation product This compound (Target Product) alkylation->product

Figure 1: Overall Synthetic Pathway

Detailed Experimental Protocol

Disclaimer: This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )CAS No.Key Properties
ThioanisoleC₇H₈S124.21100-68-5Liquid, bp 188 °C
EthanethiolC₂H₆S62.1375-08-1Volatile liquid, strong odor
Sodium Hydride (60% disp.)NaH24.007646-69-7Flammable solid, reacts with water
2-Bromoethyl methyl etherC₃H₇BrO138.996482-24-2Liquid, lachrymator
N,N-Dimethylformamide (DMF)C₃H₇NO73.0968-12-2Anhydrous, polar aprotic solvent
Diethyl Ether(C₂H₅)₂O74.1260-29-7Extraction solvent
Saturated NaCl solutionNaCl(aq)--Aqueous wash
Anhydrous MgSO₄MgSO₄120.377487-88-9Drying agent
Step-by-Step Procedure

Part A: In Situ Generation of Sodium Thiophenolate via Demethylation

  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser under a nitrogen atmosphere, and a thermometer.

  • Reagent Preparation: In a separate flask, cautiously add ethanethiol (1.1 equivalents) to a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) in anhydrous DMF (50 mL) at 0 °C. Stir for 30 minutes to allow for the complete formation of sodium ethanethiolate. Caution: Hydrogen gas is evolved.

  • Demethylation Reaction: To the main reaction flask, add thioanisole (1.0 equivalent) dissolved in anhydrous DMF (20 mL).

  • Initiate Reaction: Slowly transfer the prepared sodium ethanethiolate solution to the thioanisole solution via cannula.

  • Heating: Heat the reaction mixture to 100-110 °C and maintain for 4-6 hours.

  • Monitoring: Monitor the progress of the demethylation by thin-layer chromatography (TLC) or gas chromatography (GC) to confirm the consumption of thioanisole.

Part B: In Situ Alkylation to Form this compound

  • Cooling: Once the demethylation is complete, cool the reaction mixture to room temperature.

  • Alkylation: Slowly add 2-bromoethyl methyl ether (1.05 equivalents) to the stirred solution of sodium thiophenolate. A mild exotherm may be observed.

  • Reaction: Stir the mixture at room temperature for 12-18 hours or until TLC/GC analysis indicates the complete consumption of the thiophenolate intermediate.

  • Workup - Quenching: Carefully pour the reaction mixture into 200 mL of cold water.

  • Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).

  • Workup - Washing: Combine the organic layers and wash sequentially with water (2 x 50 mL) and saturated NaCl solution (1 x 50 mL) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation (literature bp: 125-126 °C at 18 mmHg[3]) or column chromatography on silica gel to yield pure this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification setup Assemble Dry Glassware (N₂ Atmosphere) prep_reagent Prepare NaSEt in DMF (NaH + EtSH) setup->prep_reagent add_thioanisole Add Thioanisole prep_reagent->add_thioanisole demethylation Heat to 110°C (4-6h) [Demethylation] add_thioanisole->demethylation cool Cool to RT demethylation->cool alkylation Add Alkylating Agent Stir 12-18h [Alkylation] cool->alkylation quench Quench with Water alkylation->quench extract Extract with Et₂O quench->extract wash Wash Organic Layer extract->wash dry Dry (MgSO₄) & Concentrate wash->dry purify Purify (Vacuum Distillation) dry->purify final_product final_product purify->final_product Characterize (NMR, GC-MS)

Figure 2: Experimental Workflow Diagram

Troubleshooting and Side Reactions

Effective synthesis requires an awareness of potential pitfalls. The following table outlines common issues and mitigation strategies.

Issue / Side ReactionCauseIdentificationMitigation Strategy
Incomplete Demethylation Insufficient reaction time/temperature; impure reagents; insufficient NaSEt.Presence of thioanisole in crude product (GC/NMR).Ensure anhydrous conditions. Increase reaction time or temperature moderately. Use a slight excess of the demethylating agent.
Formation of Disulfide Oxidation of the thiophenolate intermediate by adventitious air during workup.Presence of diphenyl disulfide (Ph-S-S-Ph) in crude product.Maintain an inert atmosphere during the reaction and cooling phases. Perform aqueous workup promptly.
Elimination of Alkyl Halide The thiophenolate can act as a base, causing E2 elimination of HBr from 2-bromoethyl methyl ether.Formation of methyl vinyl ether (volatile).Maintain the alkylation step at or below room temperature to favor substitution over elimination.
Formation of Sulfonium Salt The product thioether can react with excess alkyl halide to form a sulfonium salt.Salt may precipitate or be observed by NMR/MS.Use a stoichiometric amount or only a slight excess (≤ 1.05 eq.) of the alkylating agent. Add the alkylating agent slowly.[9]

Conclusion

The synthesis of this compound from thioanisole is a viable, albeit less direct, alternative to starting from thiophenol. The key to this transformation is an efficient S-demethylation to generate the reactive thiophenolate nucleophile, which can be trapped in situ by a suitable electrophile. This guide presents a comprehensive framework for this process, grounded in established mechanistic principles of nucleophilic substitution. By carefully controlling reaction conditions and being mindful of potential side reactions, researchers can successfully employ this strategy for the targeted synthesis of functionalized aryl thioethers, expanding the utility of readily available starting materials like thioanisole.

References

Spectroscopic Profile of 2-Methoxyethyl Phenyl Sulfide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 2-Methoxyethyl phenyl sulfide. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document offers a detailed exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data integral to the characterization of this compound. Beyond a simple presentation of data, this guide delves into the causality behind experimental choices and the logic of spectral interpretation, ensuring a thorough understanding of the molecule's structural features.

Introduction

This compound, with the chemical formula C₉H₁₂OS, is a thioether that incorporates both an aromatic phenyl group and an aliphatic methoxyethyl chain.[1] The structural elucidation of such molecules is fundamental in synthetic chemistry, serving as a critical quality control step and providing insights into the electronic and steric environment of the molecule. Spectroscopic techniques are the cornerstone of this characterization, each providing a unique piece of the structural puzzle. This guide will walk through the theoretical underpinnings and practical application of NMR, IR, and MS for the complete analysis of this compound.

Molecular Structure and Logic of Analysis

To fully characterize this compound, a multi-faceted spectroscopic approach is essential. The logical workflow for this analysis is outlined below.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Synthesis and Sample Preparation: A Validating Protocol

A reliable method for the synthesis of this compound is the Williamson ether synthesis-analogous reaction between thiophenol and a suitable 2-methoxyethyl halide. This approach is straightforward and generally provides good yields.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a solution of thiophenol (1.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a slight excess of a base like potassium carbonate (1.2 eq.).

  • Nucleophilic Attack: Stir the mixture at room temperature for 30 minutes to ensure the formation of the thiophenolate anion.

  • Electrophile Addition: Add 2-bromoethyl methyl ether (1.1 eq.) dropwise to the reaction mixture.

  • Reaction Monitoring: Heat the reaction to a moderate temperature (e.g., 60-80 °C) and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: Probing the Proton Environment

Predicted ¹H NMR Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.40 - 7.15Multiplet5HAromatic protons (C₆H₅)
~ 3.60Triplet2H-O-CH₂-
~ 3.35Singlet3H-O-CH₃
~ 3.10Triplet2H-S-CH₂-

Interpretation and Causality:

  • The aromatic protons are expected to appear in the downfield region (~7.40 - 7.15 ppm) due to the deshielding effect of the benzene ring current. The multiplet pattern arises from the complex spin-spin coupling between the ortho, meta, and para protons.

  • The methylene group adjacent to the oxygen atom (-O-CH₂-) is anticipated to be a triplet around 3.60 ppm. Its chemical shift is influenced by the electronegative oxygen, and it appears as a triplet due to coupling with the adjacent methylene group (-S-CH₂-).

  • The methoxy protons (-O-CH₃) are expected to be a sharp singlet at approximately 3.35 ppm, as there are no adjacent protons for coupling.

  • The methylene group attached to the sulfur atom (-S-CH₂-) should also be a triplet, located further upfield around 3.10 ppm compared to the -O-CH₂- group, as sulfur is less electronegative than oxygen.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Predicted ¹³C NMR Data

Chemical Shift (δ) ppmAssignment
~ 136.0C (quaternary aromatic, C-S)
~ 129.5CH (aromatic)
~ 128.9CH (aromatic)
~ 126.0CH (aromatic)
~ 70.0-O-CH₂-
~ 58.5-O-CH₃
~ 35.0-S-CH₂-

Interpretation and Causality:

  • The aromatic carbons will resonate in the 120-140 ppm region. The quaternary carbon attached to the sulfur atom is expected to be the most downfield of the aromatic signals.

  • The aliphatic carbons will appear in the upfield region. The carbon of the methylene group attached to the highly electronegative oxygen (-O-CH₂-) will be the most downfield of the aliphatic carbons.

  • The methoxy carbon (-O-CH₃) will be at a characteristic chemical shift around 58.5 ppm.

  • The carbon of the methylene group bonded to the less electronegative sulfur (-S-CH₂-) will be the most upfield of the aliphatic carbons directly involved in the chain.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~ 3060MediumAromatic C-H stretch
~ 2950 - 2850Medium-StrongAliphatic C-H stretch
~ 1580, 1480Medium-WeakAromatic C=C stretch
~ 1110StrongC-O-C stretch (ether)
~ 690, 740StrongC-H out-of-plane bend (monosubstituted benzene)

Interpretation and Causality:

  • The presence of the aromatic ring is confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the characteristic C=C stretching absorptions in the 1600-1450 cm⁻¹ region. The strong bands in the fingerprint region (~690 and 740 cm⁻¹) are indicative of a monosubstituted benzene ring.

  • The aliphatic C-H stretching vibrations from the methoxy and ethyl groups will appear just below 3000 cm⁻¹.

  • A strong absorption band around 1110 cm⁻¹ is a key indicator of the C-O-C stretching of the ether functional group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

MS_Fragmentation Molecule C₆H₅SCH₂CH₂OCH₃ (m/z = 168) Fragment1 [C₆H₅S-CH₂CH₂]⁺ (m/z = 137) Molecule->Fragment1 - OCH₃ Fragment3 [CH₂OCH₃]⁺ (m/z = 45) Molecule->Fragment3 α-cleavage Fragment2 [C₆H₅S]⁺ (m/z = 109) Fragment1->Fragment2 - C₂H₄

Caption: Predicted major fragmentation pathways for this compound in Mass Spectrometry.

Predicted Mass Spectrometry Data

m/zRelative IntensityAssignment
168HighMolecular Ion [M]⁺
137Medium[M - OCH₃]⁺
109High[C₆H₅S]⁺
77Medium[C₆H₅]⁺
45High[CH₂OCH₃]⁺

Interpretation and Causality:

  • The molecular ion peak at m/z = 168 would confirm the molecular weight of the compound.

  • A prominent fragment at m/z = 45 is expected from the α-cleavage of the ether, resulting in the stable methoxymethyl cation.

  • Fragmentation involving the loss of the methoxy group would lead to a peak at m/z = 137.

  • Cleavage of the C-S bond can lead to the formation of the thiophenoxy cation at m/z = 109.

  • The presence of a phenyl group is often indicated by a fragment at m/z = 77.

Conclusion

This technical guide has provided a comprehensive spectroscopic analysis of this compound. By integrating the predicted data from ¹H NMR, ¹³C NMR, IR, and MS, a complete and validated structural confirmation can be achieved. The detailed protocols and interpretations presented herein are intended to serve as a valuable resource for scientists and researchers, enabling them to confidently synthesize, characterize, and utilize this compound in their work. The principles of spectroscopic analysis detailed in this guide are broadly applicable to the structural elucidation of a wide range of organic molecules.

References

The Emerging Bioactivity of Aryl 2-Methoxyethyl Sulfide Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thioether Moiety in Medicinal Chemistry

The thioether linkage, a cornerstone in the architecture of numerous biologically active molecules, offers a unique combination of stability, lipophilicity, and hydrogen bonding capability.[1][2][3] Unlike the more labile disulfide bond, the thioether is resistant to reductive cleavage, a crucial attribute for in vivo stability.[4] This inherent robustness, coupled with the synthetic tractability of C-S bond formation, has positioned thioether-containing compounds as privileged scaffolds in modern drug discovery.[1][3] This guide delves into the nascent but promising field of aryl 2-methoxyethyl sulfide derivatives, exploring their synthesis, potential biological activities, and the underlying structure-activity relationships that could pave the way for novel therapeutic agents. While direct and extensive research on this specific class of compounds remains limited, by examining related structures and the influence of the 2-methoxyethyl motif, we can illuminate a path forward for researchers and drug development professionals.

Synthetic Strategies for Aryl 2-Methoxyethyl Sulfides

The synthesis of aryl 2-methoxyethyl sulfides and their derivatives typically relies on well-established nucleophilic substitution reactions. The high nucleophilicity of the thiol group on a phenyl ring (thiophenol) allows for efficient reaction with an appropriate electrophile, such as 2-methoxyethyl halides or tosylates.

General Synthetic Protocol: Nucleophilic Substitution

A common and straightforward method for the synthesis of the core 2-Methoxyethyl phenyl sulfide structure involves the reaction of thiophenol with a 2-methoxyethyl electrophile under basic conditions.

Step-by-Step Protocol:

  • Deprotonation of Thiophenol: To a solution of thiophenol in a suitable aprotic solvent (e.g., dimethylformamide (DMF) or acetonitrile), add an equimolar amount of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction is typically carried out at room temperature with stirring until the evolution of hydrogen gas ceases (in the case of NaH) or for a predetermined time to ensure complete formation of the thiophenolate anion.

  • Nucleophilic Attack: To the solution containing the thiophenolate, add a 2-methoxyethyl halide (e.g., 2-methoxyethyl bromide or 2-methoxyethyl chloride) dropwise. The reaction mixture is then stirred, often with gentle heating (e.g., 50-70°C), to drive the reaction to completion.

  • Work-up and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the pure this compound.

Diagram of the General Synthetic Workflow:

G thiophenol Thiophenol reaction1 Deprotonation thiophenol->reaction1 base Base (e.g., NaH, K2CO3) base->reaction1 solvent Aprotic Solvent (e.g., DMF) solvent->reaction1 electrophile 2-Methoxyethyl Halide reaction2 Nucleophilic Substitution electrophile->reaction2 product This compound purification Purification (Column Chromatography) product->purification reaction1->reaction2 reaction2->product G core This compound Core r1 R1: Phenyl Ring Substitution (ortho, meta, para) core->r1 r2 R2: Methoxyethyl Chain Modification core->r2 s_oxidation Sulfur Oxidation (Sulfoxide, Sulfone) core->s_oxidation o_replacement Oxygen Bioisosteres core->o_replacement synthesis Synthesis of Analogs r1->synthesis r2->synthesis s_oxidation->synthesis o_replacement->synthesis bioassay Biological Screening (e.g., Anticancer, Antimicrobial) synthesis->bioassay sar Structure-Activity Relationship (SAR) Analysis bioassay->sar lead_opt Lead Optimization sar->lead_opt lead_opt->synthesis

References

An In-Depth Technical Guide to the Historical Context of Organic Sulfide Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Foul-Smelling but Fascinating Field

Organic sulfides, also known as thioethers, are a class of organosulfur compounds with the general structure R-S-R', where R and R' are organic substituents.[1] While often characterized by their potent and frequently unpleasant odors, the significance of these molecules extends far beyond their olfactory impact.[1] The story of organic sulfide research is a journey from curiosity-driven synthesis in the nascent field of organic chemistry to the elucidation of their complex roles in biological systems and their application in cutting-edge therapeutic design. This guide will navigate the pivotal moments in this history, offering insights into the scientific reasoning and technological innovations that propelled the field forward.

The Dawn of Organosulfur Chemistry: 19th-Century Synthesis and Discovery

The 19th century marked the beginning of systematic investigations into organosulfur chemistry.[2] While hydrogen sulfide was a known entity, the deliberate synthesis and characterization of organic compounds containing sulfur were novel pursuits.

Early Synthetic Endeavors

One of the earliest and most straightforward methods for preparing sulfides was through the alkylation of thiols, the sulfur analogs of alcohols.[1][3] This reaction, akin to the Williamson ether synthesis, typically involves the reaction of a thiolate anion with an alkyl halide.[4]

Protocol: Classical Sulfide Synthesis via Thiol Alkylation

  • Thiol Deprotonation: A thiol (R-SH) is treated with a base, such as sodium hydroxide, to generate the more nucleophilic thiolate anion (R-S⁻).

  • Nucleophilic Attack: The thiolate anion then acts as a nucleophile, attacking an alkyl halide (R'-X) in an SN2 reaction.

  • Product Formation: The resulting product is an asymmetrical or symmetrical sulfide (R-S-R'), along with a salt byproduct.

This fundamental reaction laid the groundwork for the synthesis of a variety of simple organic sulfides, allowing early chemists to begin exploring their physical and chemical properties.[5]

A Dark Turn: The Synthesis and Weaponization of Mustard Gas

The history of organic sulfides took a dark and impactful turn with the synthesis of bis(2-chloroethyl) sulfide, commonly known as mustard gas.[6] First synthesized by the British chemist Frederick Guthrie in 1860, its vesicant (blistering) properties were noted.[7][8] However, it was the large-scale production method developed by Viktor Meyer in 1886 that paved the way for its use as a chemical weapon.[9][10]

The German military first deployed mustard gas during World War I in 1917, inflicting horrific casualties.[7] This tragic application of organic sulfide chemistry inadvertently spurred significant research into its biological effects and potential countermeasures.[9] The devastating impact of mustard gas on soldiers led to intensive studies on its mechanism of action, revealing its ability to alkylate cellular components, including DNA.[10]

From Warfare to Wellness: The Unexpected Therapeutic Legacy

In a remarkable twist of scientific history, the study of the cytotoxic effects of mustard gas laid the foundation for modern chemotherapy. In the 1940s, researchers observed that soldiers exposed to mustard gas had suppressed hematopoiesis (the formation of blood cells).[8] This led to the investigation of nitrogen mustards, analogs of sulfur mustard, as potential treatments for cancers of the blood and lymphatic systems.[7] This research culminated in the development of mechlorethamine, the first FDA-approved chemotherapy drug.[7] This pivotal moment demonstrated that the alkylating properties of these compounds, so devastating in warfare, could be harnessed to destroy rapidly dividing cancer cells.

The Biological Significance of Naturally Occurring Organic Sulfides

Beyond the realm of synthetic chemistry, the 20th century saw a growing appreciation for the diverse and vital roles of naturally occurring organic sulfides in biochemistry.

Essential Amino Acids and Protein Structure

The discovery of the sulfur-containing amino acid methionine was a landmark in understanding protein structure and function. Methionine, an essential amino acid in humans, plays a crucial role in protein synthesis and is a key methyl donor in numerous metabolic pathways.[6] The sulfide linkage in methionine is integral to the three-dimensional structure of proteins.[6] Similarly, the disulfide bonds formed by the oxidation of two cysteine residues (a thiol-containing amino acid) are critical for stabilizing the tertiary and quaternary structures of many proteins.[3]

The Chemistry of Allium Vegetables

The characteristic flavors and aromas of garlic, onions, and other Allium vegetables are due to a complex array of organosulfur compounds. Research into these compounds has revealed a fascinating cascade of enzymatic reactions that occur upon crushing or cutting the plant tissue. For instance, in garlic, the odorless precursor alliin is converted by the enzyme alliinase into allicin, the compound responsible for its pungent aroma. Allicin is unstable and rapidly breaks down into a variety of other organic sulfides.[11]

The biological activities of these compounds, including their potential antimicrobial and cardiovascular benefits, have made them a subject of intense research in nutrition and pharmacology.

The Evolution of Analytical Techniques

The advancement of our understanding of organic sulfides has been intrinsically linked to the development of more sophisticated analytical techniques.

From Wet Chemistry to Chromatography

Early characterization of organic sulfides relied on classical "wet chemistry" methods, such as elemental analysis and derivatization. These methods were often laborious and required relatively large amounts of sample. The advent of chromatography in the mid-20th century revolutionized the field. Gas chromatography (GC) proved particularly well-suited for the analysis of volatile organosulfur compounds, such as those found in food and petroleum products.[12] High-performance liquid chromatography (HPLC) became the method of choice for analyzing less volatile and thermally labile organic sulfides, such as the sulfoxide precursors in Allium vegetables.[13]

The Rise of Mass Spectrometry

The coupling of chromatographic techniques with mass spectrometry (MS) provided an unprecedented level of sensitivity and specificity for the identification and quantification of organic sulfides. GC-MS and LC-MS have become indispensable tools for metabolomic studies, allowing researchers to profile complex mixtures of organosulfur compounds in biological samples.[14] These powerful techniques have been instrumental in elucidating metabolic pathways and identifying novel bioactive organic sulfides.

Analytical TechniquePrimary Application for Organic SulfidesKey AdvantagesHistorical Era of Prominence
Wet Chemistry Elemental composition and functional group analysisFoundational characterization19th - early 20th Century
Gas Chromatography (GC) Analysis of volatile sulfides (e.g., in flavors, petroleum)High resolution for volatile compoundsMid-20th Century - Present
High-Performance Liquid Chromatography (HPLC) Analysis of non-volatile and thermally labile sulfidesSuitable for a wide range of polarities and molecular weightsLate 20th Century - Present
Mass Spectrometry (MS) Structural elucidation and sensitive quantificationHigh sensitivity and specificity, molecular weight determinationLate 20th Century - Present

Modern Frontiers and Future Directions

The historical journey of organic sulfide research has brought us to an exciting present, with numerous avenues for future exploration.

  • Drug Discovery and Development: The unique chemical properties of the sulfide functional group continue to be exploited in drug design. Thioether linkages are found in a variety of pharmaceuticals, where they can influence metabolic stability, receptor binding, and pharmacokinetic properties.

  • Materials Science: Poly(phenylene sulfide) (PPS) is a high-performance thermoplastic with excellent thermal and chemical resistance, finding applications in the automotive and electronics industries.[6]

  • Redox Biology and Signaling: There is growing interest in the role of hydrogen sulfide (H₂S) and related persulfides as signaling molecules in physiological and pathological processes.[15][16] Understanding the interplay between these inorganic sulfides and their organic counterparts is a key area of current research.

Conclusion

The historical context of research on organic sulfides is a rich narrative of scientific discovery, punctuated by both serendipitous findings and the grim realities of chemical warfare. From the foundational synthetic work of 19th-century chemists to the sophisticated analytical and biological investigations of today, our understanding of these once-maligned molecules has evolved dramatically. The journey from "foul-smelling" curiosities to essential components of life and valuable tools in medicine and materials science underscores the transformative power of scientific inquiry. For researchers, scientists, and drug development professionals, an appreciation of this history provides a valuable framework for navigating the challenges and opportunities that lie ahead in the ever-expanding world of organosulfur chemistry.

References

2-Methoxyethyl Phenyl Sulfide: A Versatile Thioether Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Functionalized Thioethers in Synthesis

Within the landscape of contemporary organic synthesis, particularly in the realm of medicinal chemistry and drug development, the strategic incorporation of specific functional groups can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule. Sulfur-containing compounds, and thioethers, in particular, represent a class of "privileged motifs" that are integral to a wide array of approved pharmaceuticals and agrochemicals.[1] The thioether linkage provides a stable, yet metabolically susceptible, scaffold that can engage in key interactions with biological targets. Furthermore, the sulfur atom can be readily oxidized to the corresponding sulfoxide and sulfone, offering additional avenues for structural and electronic modulation.[1]

This technical guide focuses on 2-methoxyethyl phenyl sulfide (CAS 77298-24-9) , a versatile and synthetically accessible building block. Its unique bifunctional nature, possessing both a flexible ether linkage and a nucleophilic sulfur atom, makes it an attractive starting material for the construction of more complex molecular architectures. This guide will provide an in-depth exploration of its synthesis, characterization, and strategic applications, offering researchers and drug development professionals a comprehensive resource for leveraging this valuable synthetic tool.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective and safe utilization in any synthetic endeavor.

PropertyValueReference(s)
CAS Number 77298-24-9[2][3]
Molecular Formula C₉H₁₂OS[2]
Molecular Weight 168.26 g/mol [2]
Boiling Point 125-126 °C at 18 mmHg[4]
Appearance Solid
SMILES COCCSC1=CC=CC=C1
InChI Key ONVZBVAUSAELNQ-UHFFFAOYSA-N

Safety and Handling: this compound should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. While specific toxicity data is limited, it is prudent to treat all sulfur-containing organic compounds with caution.

Synthesis of this compound: A Practical Approach

The most direct and widely applicable method for the synthesis of this compound is through a nucleophilic substitution reaction, analogous to the classical Williamson ether synthesis.[3] This approach involves the S-alkylation of thiophenol with a suitable 2-methoxyethyl halide.

Reaction Mechanism: S-Alkylation via an SN2 Pathway

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In the first step, a base is used to deprotonate the weakly acidic thiophenol (pKa ≈ 6.6) to generate the highly nucleophilic thiophenolate anion. This anion then attacks the electrophilic carbon of the 2-methoxyethyl halide, displacing the halide leaving group in a single, concerted step.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Thiophenol Thiophenol Thiophenolate Thiophenolate Anion Thiophenol->Thiophenolate Deprotonation Base Base (e.g., NaH, K₂CO₃) Base->Thiophenolate Product This compound Thiophenolate->Product SN2 Attack AlkylHalide 2-Methoxyethyl Halide (X = Cl, Br) AlkylHalide->Product LeavingGroup Halide Anion (X⁻)

Caption: General reaction pathway for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis from Thiophenol and 2-Chloroethyl Methyl Ether

This protocol is a representative procedure based on the principles of Williamson thioether synthesis.[3] Researchers should optimize conditions based on their specific laboratory setup and available reagents.

Materials:

  • Thiophenol

  • 2-Chloroethyl methyl ether

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone or Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add thiophenol (1.0 eq.) and anhydrous acetone or DMF (to a concentration of ~0.5 M).

  • Base Addition: Add anhydrous potassium carbonate (1.5 eq.). Stir the suspension vigorously.

  • Alkylation: Add 2-chloroethyl methyl ether (1.1 eq.) dropwise to the stirring suspension at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to reflux (for acetone) or to 60-80 °C (for DMF). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (thiophenol) is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to afford pure this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)
  • Aromatic Protons: Multiplets in the region of δ 7.2-7.5 ppm.

  • -S-CH₂- Protons: A triplet at approximately δ 3.1-3.3 ppm.

  • -O-CH₂- Protons: A triplet at approximately δ 3.6-3.8 ppm.

  • -OCH₃ Protons: A singlet at approximately δ 3.3-3.4 ppm.

¹³C NMR Spectroscopy (Predicted)
  • Aromatic Carbons: Peaks in the region of δ 125-135 ppm.

  • -S-CH₂- Carbon: A peak around δ 35-40 ppm.

  • -O-CH₂- Carbon: A peak around δ 70-75 ppm.

  • -OCH₃ Carbon: A peak around δ 58-60 ppm.

Infrared (IR) Spectroscopy (Predicted)
  • C-H (aromatic): Stretching vibrations around 3050-3100 cm⁻¹.

  • C-H (aliphatic): Stretching vibrations around 2850-2950 cm⁻¹.

  • C=C (aromatic): Stretching vibrations around 1450-1600 cm⁻¹.

  • C-O (ether): A strong stretching vibration in the region of 1090-1150 cm⁻¹.

  • C-S: Stretching vibrations, which are often weak, in the region of 600-800 cm⁻¹.

Applications in Organic Synthesis

The synthetic utility of this compound stems from the reactivity of its constituent functional groups. The thioether moiety can undergo a variety of transformations, making it a valuable intermediate in the synthesis of more complex molecules.

Oxidation to Sulfoxides and Sulfones

The sulfur atom in this compound can be selectively oxidized to the corresponding sulfoxide and sulfone. These transformations introduce a chiral center (in the case of the sulfoxide) and modulate the electronic properties of the molecule, which can be crucial for tuning biological activity.

G Sulfide This compound Sulfoxide 2-Methoxyethyl Phenyl Sulfoxide Sulfide->Sulfoxide [O] (e.g., m-CPBA, H₂O₂) Sulfone 2-Methoxyethyl Phenyl Sulfone Sulfoxide->Sulfone [O] (e.g., m-CPBA, H₂O₂)

Caption: Oxidation pathway of this compound.

A common and reliable method for the oxidation of sulfides to sulfoxides is the use of sodium metaperiodate in a biphasic water-methylene chloride system.[5]

Precursor to Substituted Aromatic Compounds

While no specific, publicly documented examples of this compound being used as a direct precursor in drug synthesis were identified in the reviewed literature, its structural motif is present in intermediates for important pharmaceuticals. For instance, the related compound 4-(2'-methoxyethyl)phenol is a key intermediate in the synthesis of the beta-blocker Metoprolol.[6] The synthesis of 2,5-dimethoxy-4-ethylthiobenzaldehyde from a related thioether has also been patented.

The phenyl ring of this compound can be functionalized through electrophilic aromatic substitution reactions. The thioether group is an ortho-, para-directing group, allowing for the introduction of various substituents on the aromatic ring. This functionalized intermediate can then be carried forward in a multi-step synthesis.

Conclusion

This compound is a readily accessible and versatile building block with significant potential in organic synthesis. Its synthesis via a robust S-alkylation reaction, coupled with the reactivity of its thioether and ether functionalities, makes it a valuable tool for the construction of complex molecules. While direct applications in late-stage drug synthesis are not widely documented in the public domain, its structural features are relevant to known pharmacophores. For researchers and drug development professionals, a thorough understanding of the synthesis and reactivity of this and related thioether building blocks is essential for the rational design and efficient synthesis of novel chemical entities.

References

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Natural Occurrence of Sulfur-Containing Compounds

Sulfur, the tenth most abundant element in the universe, is indispensable for all known life.[1] Its remarkable chemical versatility, stemming from a wide range of stable oxidation states, allows it to be a cornerstone of biochemistry.[2] In living organisms, sulfur is rarely found in its elemental form; instead, it is integrated into a vast and diverse array of organic molecules. These organosulfur compounds are not merely structural components but are active participants in critical biological processes, from protein synthesis and enzymatic catalysis to cellular defense and intercellular signaling.[3][4]

This guide provides a comprehensive exploration of the natural occurrence of sulfur-containing compounds, designed for researchers, scientists, and drug development professionals. We will delve into the chemical diversity of these molecules, their biosynthetic origins across different domains of life, the analytical methodologies required for their study, and their profound pharmacological significance. Our narrative emphasizes the causality behind experimental choices, grounding technical protocols in established scientific principles to provide a field-proven perspective on this vital class of natural products.

Section 1: The Chemical Diversity of Organosulfur Compounds

The natural world is replete with an astonishing variety of sulfur-containing compounds. These can be broadly categorized based on the functional group containing the sulfur atom.

  • Amino Acids and Peptides: The proteinogenic amino acids methionine and cysteine are fundamental building blocks of proteins.[3] The thiol group (-SH) of cysteine is particularly reactive, forming disulfide bonds (S-S) that are critical for the tertiary and quaternary structure of proteins, conferring mechanical strength and stability, as seen in keratin.[1] Glutathione, a tripeptide containing cysteine, is a major intracellular antioxidant, crucial for maintaining cellular redox homeostasis.[3]

  • Glucosinolates and Isothiocyanates: Found predominantly in cruciferous vegetables of the Brassica family (e.g., broccoli, cabbage), glucosinolates are secondary metabolites.[5] Upon tissue damage, they are hydrolyzed by the enzyme myrosinase into bioactive isothiocyanates, such as sulforaphane, which are potent inducers of cellular defense mechanisms.[5][6]

  • Alliins and Thiosulfinates: Characteristic of Allium vegetables (e.g., garlic, onions), S-alk(en)yl-L-cysteine sulfoxides like alliin are the precursors to the pungent and biologically active thiosulfinates.[7][8] Allicin, formed from alliin by the enzyme alliinase when garlic is crushed, is responsible for its characteristic odor and many of its antimicrobial properties.[8]

  • Volatile Sulfur Compounds (VSCs): This diverse group includes thiols, sulfides, and disulfides that contribute significantly to the aroma and flavor of many foods, such as coffee, cheese, and tropical fruits.[9][10] While they impart desirable characteristics at low concentrations, they can be perceived as off-flavors at higher levels.[10]

  • Marine and Microbial Metabolites: The marine environment is a rich source of unique sulfur-containing natural products with potent pharmacological activities, including antitumor and antibiotic properties.[11][12] Microorganisms, particularly bacteria and fungi, produce a wide array of sulfur compounds, from the antibiotic penicillin to complex thiopeptides and alkaloids.[13][14]

Section 2: Biosynthesis and Distribution

The incorporation of inorganic sulfur into organic molecules is a fundamental biological process. Plants, algae, and many microorganisms can assimilate inorganic sulfate from the environment and reduce it to sulfide, the precursor for cysteine synthesis.[4][15] Animals, however, must obtain essential sulfur-containing amino acids like methionine from their diet.[3]

Plant Kingdom: The Brassica and Allium Genera

Plants are prolific producers of sulfur-containing secondary metabolites that often serve as defense mechanisms against herbivores and pathogens.[6]

The glucosinolate-myrosinase system in Brassica plants is a classic example of a chemical defense system. The glucosinolates (substrate) and myrosinase (enzyme) are physically separated in intact plant tissue. When the tissue is damaged, they come into contact, initiating a rapid conversion of glucosinolates into isothiocyanates and other bioactive products.[5][6]

GSL_Pathway cluster_intact Intact Plant Cell cluster_damaged Damaged Plant Cell Glucosinolate Glucosinolates (Stored in Vacuole) Tissue_Damage Tissue Damage (e.g., Chewing) Myrosinase Myrosinase (Enzyme in Cytosol) Reaction Hydrolysis Reaction Isothiocyanate Isothiocyanates (e.g., Sulforaphane) Bioactive Defense Compound Reaction->Isothiocyanate Tissue_Damage->Reaction Brings enzyme & substrate together

Caption: Biosynthesis of isothiocyanates from glucosinolates upon plant tissue damage.

Similarly, in Allium species , the precursor alliin is located in the cytoplasm, while the enzyme alliinase is in the vacuole.[8] Crushing or cutting the plant tissue releases alliinase, which converts the odorless alliin into allicin, a highly reactive and pungent compound.[8][16] Allicin is unstable and quickly breaks down into a variety of other organosulfur compounds, such as diallyl disulfide (DADS).[8][17]

Marine and Microbial Ecosystems

Marine microorganisms are a prolific source of structurally novel sulfur-containing natural products.[11][12] A review of compounds isolated between 1987 and 2020 found hundreds of examples, with thioethers and thiazole/thiazoline-containing compounds being the most common classes.[12] These compounds exhibit a broad range of biological activities, including antitumor, antibiotic, and anti-inflammatory properties, making them promising leads for drug discovery.[11][18]

Microbes are also central to the global sulfur cycle , performing transformations between inorganic and organic sulfur compounds.[2] Sulfur-oxidizing bacteria, for instance, can use reduced sulfur compounds like hydrogen sulfide as an energy source, a process that forms the base of ecosystems in environments devoid of sunlight, such as deep-sea hydrothermal vents.[15][19]

Section 3: Methodologies for Extraction, Isolation, and Analysis

The study of natural sulfur compounds requires specialized analytical techniques due to their chemical lability, volatility, and often low concentrations in complex matrices.[9][10]

Extraction and Isolation

The choice of extraction method is critical and depends on the target compound's chemical properties and the matrix. For volatile compounds, methods like steam distillation or solvent extraction followed by careful concentration are common. For non-volatile compounds like glucosinolates, extraction with polar solvents is required.

Experimental Protocol: Extraction and Quantification of Glucosinolates from Brassica Vegetables

This protocol describes a standard method for extracting glucosinolates for subsequent analysis by HPLC. The central challenge is to prevent their enzymatic degradation during the extraction process.

Rationale: The primary goal is to inactivate the myrosinase enzyme, which is typically achieved by heat treatment, before the plant material is homogenized in a solvent. This ensures that the glucosinolates, not their breakdown products, are extracted and quantified.

Methodology:

  • Sample Preparation: Weigh approximately 5 g of fresh Brassica tissue (e.g., broccoli florets). Immediately freeze in liquid nitrogen to halt all enzymatic activity. Lyophilize (freeze-dry) the sample to a constant weight.

  • Enzyme Inactivation: Place the lyophilized tissue in a boiling water bath for 5-10 minutes. This step is critical to irreversibly denature and inactivate the myrosinase enzyme.

  • Extraction:

    • Add 50 mL of 70% methanol to the heat-treated sample.

    • Homogenize the mixture using a high-speed blender for 2 minutes.

    • Transfer the homogenate to a centrifuge tube and centrifuge at 10,000 x g for 15 minutes at 4°C.

  • Purification (Optional but Recommended):

    • Decant the supernatant and pass it through a small column containing an anion-exchange resin (e.g., DEAE-Sephadex A-25). This step helps to remove interfering compounds.

    • Wash the column with water to remove impurities.

    • Elute the glucosinolates with a suitable buffer.

  • Analysis: The purified extract is now ready for analysis, typically using High-Performance Liquid Chromatography with UV detection (HPLC-UV) or coupled to Mass Spectrometry (HPLC-MS) for identification and quantification against a known standard (e.g., sinigrin).

Analytical Techniques

A range of analytical techniques are employed to identify and quantify sulfur-containing compounds. The choice of instrument depends on the research question, the nature of the compound (volatile vs. non-volatile), and the required sensitivity.

VSC_Analysis_Workflow Sample Food Sample (e.g., Garlic, Coffee) Extraction Extraction (e.g., SPME, Solvent Extraction) Sample->Extraction GC Gas Chromatography (GC) Separation of Volatiles Extraction->GC Inject Extract SCD Sulfur Chemiluminescence Detector (SCD) Selective & Sensitive Detection GC->SCD Eluting Compounds Data Data Analysis (Identification & Quantification) SCD->Data

Caption: General workflow for the analysis of volatile sulfur compounds (VSCs).

Table 1: Comparison of Key Analytical Techniques for Sulfur Compounds

TechniquePrincipleTypical ApplicationAdvantagesLimitations
Gas Chromatography-Sulfur Chemiluminescence Detection (GC-SCD) Separates volatile compounds based on boiling point; detector selectively responds to sulfur by converting it to SO, which reacts with ozone to produce light.[20]Analysis of VSCs in food, beverages, and natural gas.[20][21]Extremely selective for sulfur, highly sensitive, linear and equimolar response.[21]Limited to volatile and thermally stable compounds.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Separates compounds based on polarity; MS detects and identifies compounds based on their mass-to-charge ratio.Analysis of non-volatile compounds like glucosinolates and their metabolites.[5]Applicable to a wide range of non-volatile and thermally labile compounds; provides structural information.Can be affected by matrix suppression; requires more complex sample preparation.
X-Ray Fluorescence (XRF) Spectrometry Irradiates a sample with X-rays, causing sulfur atoms to emit characteristic secondary X-rays, allowing for quantification.[22]Determination of total sulfur content in fuels, minerals, and other bulk materials.[22]Non-destructive, requires minimal sample preparation, provides total elemental composition.[22]Does not provide information on the specific sulfur compounds (speciation); lower sensitivity than other methods.[23]

Section 4: Pharmacological Significance and Applications

The diverse biological activities of naturally occurring sulfur compounds have made them a focal point for research in nutrition, medicine, and drug development.[7][24] Many of the health benefits associated with diets rich in cruciferous and Allium vegetables are attributed to their organosulfur constituents.[3][25]

  • Anticancer Properties: Sulforaphane from broccoli and diallyl trisulfide (DATS) from garlic have been extensively studied for their chemopreventive effects.[5][17] They can induce apoptosis (programmed cell death) in cancer cells, inhibit tumor cell proliferation, and modulate key signaling pathways involved in carcinogenesis.[24]

  • Antimicrobial and Anti-inflammatory Effects: Allicin from garlic exhibits broad-spectrum antimicrobial activity against bacteria and fungi.[24] Many organosulfur compounds also possess anti-inflammatory properties by inhibiting signaling pathways like NF-κB.[5]

  • Cardioprotective and Neuroprotective Benefits: Several sulfur compounds have demonstrated efficacy in mitigating oxidative stress-related disorders.[24] They can help protect against cardiovascular diseases and have shown promise in models of neurodegenerative diseases.[24][26]

Conclusion and Future Directions

The natural world provides a vast and structurally diverse library of sulfur-containing compounds. From the essential amino acids that form the basis of life to the complex secondary metabolites that mediate ecological interactions and offer therapeutic potential, the importance of organosulfur chemistry cannot be overstated. Advances in analytical instrumentation continue to enable the discovery of novel sulfur compounds from previously unexplored sources, such as marine microorganisms and extremophiles.[11][27]

For researchers in drug development, these natural products represent a rich source of lead compounds and chemical scaffolds.[28] Future research will undoubtedly focus on elucidating the mechanisms of action of these molecules, optimizing their bioavailability, and harnessing their potent biological activities for the development of new therapeutics to combat a range of human diseases.

References

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 2-Methoxyethyl Phenyl Sulfide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of 2-Methoxyethyl phenyl sulfide. The synthesis is achieved via a nucleophilic substitution reaction, a sulfur analogue of the Williamson ether synthesis, between thiophenol and 2-chloroethyl methyl ether. This guide emphasizes the underlying chemical principles, rigorous safety procedures required for handling the reagents, and detailed step-by-step instructions for the reaction, work-up, and purification. Characterization data and troubleshooting advice are also included to ensure a high-yield, successful synthesis.

Introduction and Significance

This compound, a thioether, is a valuable building block in organic synthesis. Its structure, featuring both a flexible ether linkage and an aromatic sulfide moiety, makes it a precursor for various more complex molecules in pharmaceutical and materials science research. The synthesis protocol described herein is robust and relies on the well-established S_N2 reaction pathway, providing a reliable method for laboratory-scale production.[1][2]

The chosen synthetic route is an analogue of the Williamson ether synthesis, where a deprotonated thiol (a thiolate) acts as a potent nucleophile.[3] This method is widely applicable for the preparation of asymmetrical thioethers and is known for its efficiency and broad scope.[1]

Reaction Mechanism: The S_N2 Pathway

The synthesis proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism.[4][5] The reaction can be conceptualized in two primary stages:

  • Deprotonation: Thiophenol is a weak acid (pKa ≈ 6.6). In the presence of a strong base, such as sodium hydroxide, it is readily deprotonated to form the sodium thiophenolate salt. This salt is highly soluble in polar solvents and contains the thiophenolate anion (PhS⁻), a powerful nucleophile.[3][6]

  • Nucleophilic Attack: The thiophenolate anion attacks the electrophilic carbon atom of 2-chloroethyl methyl ether that is bonded to the chlorine atom. In a concerted step, the sulfur-carbon bond forms while the carbon-chlorine bond breaks, displacing the chloride ion as the leaving group.[1] This backside attack results in the formation of this compound.

G A Setup: Assemble 3-neck flask with condenser, stirrer, and dropping funnel in a fume hood. B Base Prep: Dissolve 2.20 g NaOH in 100 mL ethanol in the flask with stirring. A->B C Thiolate Formation: Slowly add 5.1 mL thiophenol to the NaOH/ethanol solution. Stir for 15 min. B->C D Alkylation: Add 4.7 mL 2-chloroethyl methyl ether dropwise. C->D E Reaction: Heat the mixture to reflux (~78°C) and maintain for 3 hours. D->E F Cooling & Quench: Cool to RT. Remove solvent via rotary evaporator. E->F G Extraction: Redissolve residue in 100 mL water and 50 mL DCM. Transfer to separatory funnel. F->G H Wash: Separate layers. Wash organic layer with 50 mL sat. NaCl(aq). G->H I Drying: Dry the organic layer over anhydrous MgSO₄. Filter to remove drying agent. H->I J Isolation: Remove DCM via rotary evaporator to yield crude product. I->J K Purification: Purify the crude oil by vacuum distillation. J->K

References

Application Notes & Protocols: The Utility of 2-Methoxyethyl Phenyl Sulfide Derivatives in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking Stereoselectivity with Sulfur-Based Ligands

In the landscape of asymmetric catalysis, the rational design of chiral ligands is paramount to achieving high enantioselectivity. While nitrogen and phosphorus-based ligands have historically dominated the field, there is a growing appreciation for the unique electronic and steric properties that sulfur-containing ligands bring to a catalytic system.[1] Thioethers, a class of organosulfur compounds, offer a compelling combination of stability and tunable electronic character, making them increasingly valuable components of sophisticated chiral ligands.[2]

This guide focuses on the conceptual application of derivatives of 2-Methoxyethyl phenyl sulfide in asymmetric catalysis. While this compound itself is an achiral building block, its core structure—a flexible ether linkage and a phenylthio group—provides a versatile scaffold for the synthesis of novel chiral ligands. We will explore a representative application of a hypothetical chiral phosphine-thioether (P-S) ligand, (S,S)-MeO-PhosThio , in the well-established palladium-catalyzed asymmetric allylic alkylation (AAA) reaction. Through detailed protocols and mechanistic discussions, we will illustrate how the thioether moiety, in concert with a phosphine, can effectively control the stereochemical outcome of this synthetically important transformation.

The Ligand: (S,S)-MeO-PhosThio – A Chiral Phosphine-Thioether Ligand

For the purpose of this guide, we introduce (S,S)-MeO-PhosThio , a hypothetical chiral P-S ligand derived from a chiral backbone incorporating the this compound motif. The design of this ligand is predicated on established principles of asymmetric catalysis, where a bidentate ligand coordinates to a metal center, creating a chiral environment that directs the approach of the substrate.

Conceptual Structure of (S,S)-MeO-PhosThio:

G cluster_reaction Pd-Catalyzed Asymmetric Allylic Alkylation Substrate 1,3-Diphenylallyl Acetate Product Enantioenriched Alkylated Product Substrate->Product Nucleophile Dimethyl Malonate (Nu⁻) Nucleophile->Product Catalyst [Pd(allyl)Cl]₂ (S,S)-MeO-PhosThio Base Base (e.g., BSA, KOAc) G Pd0_L Pd(0)-L* OxAdd Oxidative Addition Pd0_L->OxAdd PiAllyl π-Allyl Pd(II) Complex (Diastereomeric Intermediates) OxAdd->PiAllyl Forms chiral pocket NucAttack Nucleophilic Attack PiAllyl->NucAttack Ligand directs attack to one terminus Product Chiral Product NucAttack->Product Product->Pd0_L Regenerates catalyst RedElim Reductive Elimination Substrate Allylic Substrate Substrate->OxAdd Nu Nucleophile Nu->NucAttack

References

Application Notes and Protocols for 2-Methoxyethyl Phenyl Sulfide in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of Functionalized Thioethers in Catalysis

In the landscape of modern organic synthesis, the development of novel reagents that offer unique reactivity and selectivity is paramount. While aryl halides have traditionally dominated as electrophilic partners in cross-coupling reactions, the use of alternative substrates is a burgeoning area of research. Aryl thioethers have emerged as viable coupling partners, primarily through transition-metal-catalyzed activation of the carbon-sulfur (C–S) bond. This approach is particularly attractive due to the different reactivity profiles thioethers offer compared to their halide counterparts and their prevalence in various chemical scaffolds.

This guide focuses on the potential application of 2-Methoxyethyl phenyl sulfide as a reagent in cross-coupling reactions. It is important to note that, to date, the specific use of this compound in such transformations is not extensively documented in peer-reviewed literature. However, based on established principles of C–S bond activation and the known reactivity of similar aryl thioethers, we can extrapolate and propose robust protocols for its use.[1][2][3] The presence of the 2-methoxyethyl group introduces an intriguing structural motif: a pendant ether functionality that could act as a coordinating group to the metal catalyst.[4][5][6] This coordination could potentially influence the rate and selectivity of the cross-coupling reaction, making this compound a reagent of significant interest for researchers in organic synthesis and drug development.

These application notes will provide a scientifically grounded framework for utilizing this compound in two major classes of cross-coupling reactions: Nickel-catalyzed Kumada-type couplings and Palladium-catalyzed Suzuki-type couplings. The protocols are designed to be self-validating, with explanations for the choice of reagents and conditions to guide the experimental design.

Nickel-Catalyzed Cross-Coupling of this compound with Grignard Reagents (Kumada-Type Coupling)

Nickel-catalyzed cross-coupling reactions of aryl thioethers with Grignard reagents have proven to be an effective method for the formation of carbon-carbon bonds, offering a cost-effective alternative to palladium-based systems.[2][7][8] The reaction proceeds via the activation of the C–S bond of the thioether.

Mechanistic Considerations and the Potential Role of the Methoxyethyl Group

The catalytic cycle of a nickel-catalyzed Kumada-type coupling of an aryl thioether is generally understood to involve the oxidative addition of the C–S bond to a Ni(0) species, followed by transmetalation with the Grignard reagent and subsequent reductive elimination to afford the biaryl product and regenerate the Ni(0) catalyst.

The 2-methoxyethyl group in our target reagent could play a crucial role in this process. The ethereal oxygen can act as a hemilabile ligand, coordinating to the nickel center. This intramolecular coordination could stabilize the nickel catalyst, potentially preventing catalyst deactivation and promoting a more efficient catalytic cycle.

Kumada_Coupling_Mechanism cluster_catalyst Catalyst cluster_substrate Substrate cluster_nucleophile Nucleophile Ni(0)L_n Ni(0)L_n Oxidative_Addition_Complex Aryl-Ni(II)-S(CH2)2OCH3 Complex Ni(0)L_n->Oxidative_Addition_Complex Transmetalation_Complex Aryl-Ni(II)-R Complex Oxidative_Addition_Complex->Transmetalation_Complex Transmetalation Product Aryl-R Transmetalation_Complex->Product Reductive Elimination Product->Ni(0)L_n Catalyst Regeneration Ar-S(CH2)2OCH3 2-Methoxyethyl phenyl sulfide Ar-S(CH2)2OCH3->Oxidative_Addition_Complex Oxidative Addition R-MgX Grignard Reagent R-MgX->Transmetalation_Complex

Figure 1: Proposed catalytic cycle for the Nickel-catalyzed Kumada-type coupling of this compound.
Protocol for Nickel-Catalyzed Cross-Coupling

This protocol is adapted from established procedures for the nickel-catalyzed cross-coupling of aryl thioethers with Grignard reagents.[2]

Materials:

  • This compound

  • Aryl or alkyl Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF)

  • Nickel(II) chloride (NiCl₂)

  • 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) or other suitable N-heterocyclic carbene (NHC) ligand precursor

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or another strong base

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous 1,4-dioxane

Procedure:

  • Catalyst Preparation (in situ):

    • In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add NiCl₂ (5 mol%) and the NHC ligand precursor (e.g., IPr·HCl, 5 mol%).

    • Add anhydrous THF (1 mL per 0.1 mmol of NiCl₂).

    • Carefully add NaH (10 mol%) to the suspension.

    • Stir the mixture at room temperature for 20-30 minutes to generate the active Ni(0)-NHC catalyst.

  • Cross-Coupling Reaction:

    • To the flask containing the pre-formed catalyst, add a solution of this compound (1.0 equiv) in anhydrous THF.

    • Slowly add the Grignard reagent (1.2-1.5 equiv) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C.

    • Monitor the reaction progress by TLC or GC-MS. Typical reaction times are 12-24 hours.

  • Work-up and Purification:

    • Upon completion, cool the reaction to 0 °C and quench carefully with a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionRationale
Catalyst NiCl₂ / NHC ligand (e.g., IPr)Nickel is a cost-effective catalyst for C-S activation. Bulky NHC ligands stabilize the Ni(0) species and promote oxidative addition.[2][9]
Base NaH (for in situ catalyst generation)A strong, non-nucleophilic base is required to deprotonate the NHC precursor.
Solvent Anhydrous THF or 1,4-DioxaneAprotic ethereal solvents are compatible with Grignard reagents and dissolve the reactants and catalyst.
Temperature 50-60 °CElevated temperatures are often necessary to facilitate the oxidative addition of the relatively inert C-S bond.[2]
Grignard Reagent 1.2-1.5 equivalentsA slight excess of the Grignard reagent is used to ensure complete consumption of the thioether.

Palladium-Catalyzed Cross-Coupling of this compound with Boronic Acids (Suzuki-Type Coupling)

Palladium-catalyzed Suzuki-Miyaura coupling is a cornerstone of C-C bond formation.[10][11][12] While typically employing aryl halides, the use of aryl thioethers as electrophiles is an emerging area. This transformation often requires specific ligands and conditions to facilitate the challenging C–S bond activation.[11]

Mechanistic Considerations

The catalytic cycle is expected to be similar to a standard Suzuki-Miyaura reaction, with the key difference being the initial oxidative addition of the C–S bond to the Pd(0) catalyst. The presence of a base is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.

Suzuki_Coupling_Mechanism cluster_catalyst Catalyst cluster_substrate Substrate cluster_nucleophile Nucleophile Pd(0)L_n Pd(0)L_n Oxidative_Addition_Complex Aryl-Pd(II)-S(CH2)2OCH3 Complex Pd(0)L_n->Oxidative_Addition_Complex Transmetalation_Complex Aryl-Pd(II)-R Complex Oxidative_Addition_Complex->Transmetalation_Complex Transmetalation (with Base) Product Aryl-R Transmetalation_Complex->Product Reductive Elimination Product->Pd(0)L_n Catalyst Regeneration Ar-S(CH2)2OCH3 2-Methoxyethyl phenyl sulfide Ar-S(CH2)2OCH3->Oxidative_Addition_Complex Oxidative Addition R-B(OH)2 Boronic Acid R-B(OH)2->Transmetalation_Complex

Figure 2: Proposed catalytic cycle for the Palladium-catalyzed Suzuki-type coupling of this compound.
Protocol for Palladium-Catalyzed Cross-Coupling

This protocol is based on conditions reported for the Suzuki-Miyaura coupling of aryl sulfoxides, which also involves C-S bond cleavage.[13]

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • A bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) or an N-heterocyclic carbene (NHC) ligand precursor (e.g., IPr·HCl)

  • A strong base (e.g., K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)

Procedure:

  • Reaction Setup:

    • In a flame-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and the base (2.0-3.0 equiv).

    • In a separate vial, prepare the catalyst by mixing the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (4 mol%).

    • Add the catalyst mixture to the Schlenk tube.

    • Add the anhydrous solvent.

  • Reaction Execution:

    • Seal the Schlenk tube and heat the reaction mixture to 80-110 °C.

    • Monitor the reaction by TLC or GC-MS. Reaction times can vary from 12 to 48 hours.

  • Work-up and Purification:

    • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the residue by flash column chromatography.

ParameterRecommended ConditionRationale
Catalyst Pd(OAc)₂ or Pd₂(dba)₃ with a bulky phosphine or NHC ligandBulky, electron-rich ligands are essential for promoting the difficult oxidative addition of the C-S bond to the palladium center.[10][13]
Base K₃PO₄ or Cs₂CO₃A strong base is required to facilitate the transmetalation step from the boronic acid to the palladium complex.
Solvent Toluene or 1,4-DioxaneHigh-boiling aprotic solvents are generally used to achieve the necessary reaction temperatures for C-S activation.
Temperature 80-110 °CThermal energy is typically required to overcome the activation barrier for C-S bond cleavage.[13]
Boronic Acid 1.5 equivalentsAn excess of the boronic acid is used to drive the reaction to completion and account for potential homocoupling.

Safety and Handling

  • This compound: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Grignard Reagents: Highly reactive and moisture-sensitive. Handle under an inert atmosphere.

  • Palladium and Nickel Catalysts: May be toxic and should be handled with care.

  • Bases: Strong bases like NaH are flammable and react violently with water. Handle with extreme caution.

Conclusion and Future Outlook

While the direct application of this compound in cross-coupling reactions remains to be explicitly demonstrated in the literature, the foundational principles of C–S bond activation provide a strong basis for its potential utility. The protocols outlined in these application notes offer a starting point for researchers to explore the reactivity of this functionalized thioether. The key area for investigation will be the influence of the coordinating methoxyethyl side chain on the catalytic process. It is conceivable that this intramolecular coordination could lead to enhanced catalytic efficiency, novel selectivity, or the ability to perform cross-couplings under milder conditions compared to simple aryl alkyl thioethers. Further research in this area will undoubtedly contribute to the expanding toolbox of cross-coupling reactions and provide new avenues for the synthesis of complex organic molecules.

References

Analytical techniques for the characterization of 2-Methoxyethyl phenyl sulfide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Characterization of 2-Methoxyethyl Phenyl Sulfide

Introduction

This compound (CAS No. 77298-24-9) is an organic thioether that serves as a valuable intermediate in various fields of chemical synthesis, including pharmaceuticals and specialty chemicals.[1][2] Its molecular structure, featuring a phenyl ring, a flexible methoxyethyl chain, and a sulfide linkage, imparts specific chemical properties that are leveraged in constructing more complex molecules. The precise and comprehensive characterization of this compound is paramount to ensure its identity, purity, and quality, which are critical factors for the success of subsequent synthetic steps and the safety of the final products.

This technical guide provides a multi-faceted analytical approach for the thorough characterization of this compound. We will explore a suite of spectroscopic and chromatographic techniques, moving beyond mere procedural lists to explain the underlying principles and the rationale behind experimental choices. The protocols herein are designed to be self-validating, providing a robust framework for researchers, quality control analysts, and drug development professionals.

Physicochemical Properties

A foundational understanding of the compound's physical properties is essential for selecting appropriate analytical techniques and handling procedures.

PropertyValueSource
Molecular Formula C₉H₁₂OS[3][4]
Molecular Weight 168.26 g/mol [3][4][5]
CAS Number 77298-24-9[3][4][5]
Appearance Solid[3][5]
Boiling Point 125-126°C @ 18 mmHg[2]

Part 1: Structural Elucidation and Identification

The primary goal of this stage is the unambiguous confirmation of the molecular structure of this compound. This is achieved by integrating data from several spectroscopic techniques, each providing a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.

Causality Behind Experimental Choices:

  • Solvent: Deuterated chloroform (CDCl₃) is a common choice as it dissolves a wide range of organic compounds and its residual proton signal is a single, well-defined peak that does not interfere with the analyte signals.

  • Internal Standard: Tetramethylsilane (TMS) is used to calibrate the chemical shift scale to 0 ppm. It is chemically inert, volatile (easily removed), and its 12 equivalent protons give a single, sharp signal that rarely overlaps with sample signals.

Protocol 1A: ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean vial.

  • Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Standard Addition (Optional but Recommended): Add a small drop of a solution containing an internal standard like tetramethylsilane (TMS).

  • Acquisition: Place the NMR tube in the spectrometer's probe. Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures, ensuring an adequate number of scans for a good signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals to determine the relative number of protons.

Expected ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.20 - 7.40Multiplet5HAromatic protons (C₆H₅)
~ 3.65Triplet2HMethylene protons (-O-CH₂ -CH₂-S-)
~ 3.38Singlet3HMethyl protons (-O-CH₃ )
~ 3.15Triplet2HMethylene protons (-O-CH₂-CH₂ -S-)
Protocol 1B: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be required for faster acquisition due to the lower natural abundance of the ¹³C isotope.

  • Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by collapsing carbon-proton couplings into single lines for each unique carbon atom.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum. Calibrate the spectrum using the CDCl₃ solvent peak, which appears as a triplet at ~77.16 ppm.

Expected ¹³C NMR Data:

Chemical Shift (δ, ppm)Assignment
~ 136.0Quaternary aromatic carbon (C-S)
~ 129.5Aromatic CH (ortho)
~ 129.0Aromatic CH (para)
~ 126.5Aromatic CH (meta)
~ 70.5Methylene carbon (-O-CH₂ -CH₂-S-)
~ 59.0Methyl carbon (-O-CH₃ )
~ 34.0Methylene carbon (-O-CH₂-CH₂ -S-)
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. When coupled with Gas Chromatography (GC-MS), it becomes a powerful tool for both identifying and quantifying components in a mixture.

Causality Behind Experimental Choices:

  • Ionization Method: Electron Ionization (EI) is a hard ionization technique that reliably produces a molecular ion peak and a rich, reproducible fragmentation pattern, which acts as a "fingerprint" for the molecule.

Protocol 1C: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • Instrumentation: Use the GC parameters outlined in the chromatography section (Protocol 2A). The GC column outlet will be directly coupled to the mass spectrometer's ion source.

  • MS Acquisition: Set the mass spectrometer to scan a mass range of m/z 40-300. Operate in Electron Ionization (EI) mode at a standard energy of 70 eV.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺), which should correspond to the molecular weight of the compound (168.26).

    • Analyze the major fragment ions to confirm the presence of key structural motifs.

Expected Mass Spectrum Data:

m/zIonInterpretation
168 [C₉H₁₂OS]⁺ Molecular Ion (M⁺)
123[C₆H₅SCH₂]⁺Cleavage of the O-CH₂ bond
109[C₆H₅S]⁺Phenylthio cation from cleavage of the S-CH₂ bond
77[C₆H₅]⁺Phenyl cation
59[CH₃OCH₂]⁺Methoxyethyl fragment
Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Causality Behind Experimental Choices:

  • Sample Preparation: For a solid sample, the KBr pellet method is used to create a uniform, transparent medium for IR analysis, minimizing scattering and ensuring good spectral quality.

Protocol 1D: Fourier Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet):

    • Grind 1-2 mg of this compound with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Acquisition: Place the KBr pellet in the spectrometer's sample holder. Record the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H StretchAromatic C-H
2980-2850C-H StretchAliphatic C-H (CH₃, CH₂)
~1580, ~1480C=C StretchAromatic Ring
1120-1085C-O StretchEther (C-O-C)
750-690C-H BendMonosubstituted Benzene
Integrated Structural Confirmation Workflow

The following diagram illustrates how data from different spectroscopic techniques are integrated to provide an unambiguous structural confirmation.

cluster_0 Structural Elucidation cluster_1 Derived Information NMR NMR Spectroscopy (¹H & ¹³C) NMR_data Carbon-Hydrogen Framework Connectivity NMR->NMR_data MS Mass Spectrometry (GC-MS) MS_data Molecular Weight Key Fragments MS->MS_data IR Infrared Spectroscopy (FT-IR) IR_data Functional Groups Present IR->IR_data Confirmed_Structure Confirmed Structure: This compound NMR_data->Confirmed_Structure MS_data->Confirmed_Structure IR_data->Confirmed_Structure

Caption: Integration of spectroscopic data for structural confirmation.

Part 2: Purity Assessment and Quantitative Analysis

Once the structure is confirmed, chromatographic techniques are employed to separate the main compound from any impurities, starting materials, or by-products, allowing for accurate purity determination and quantification.

Gas Chromatography (GC)

GC is an ideal technique for analyzing volatile and thermally stable compounds like this compound. It offers high resolution and, when paired with a Flame Ionization Detector (FID), provides excellent sensitivity for organic compounds.

Causality Behind Experimental Choices:

  • Stationary Phase: A non-polar column (e.g., DB-5ms, 5% phenyl-methylpolysiloxane) is a robust starting point, as it separates compounds primarily based on their boiling points.

  • Detector: FID is a universal detector for hydrocarbons, offering a wide linear range suitable for purity analysis (area percent) and quantification. For trace-level analysis of sulfur-containing impurities, a Sulfur Chemiluminescence Detector (SCD) would provide superior selectivity and sensitivity.[6]

  • Temperature Program: A gradient temperature program is used to ensure that both more volatile and less volatile impurities are eluted as sharp peaks within a reasonable analysis time.

Protocol 2A: Purity Analysis by GC-FID
  • Sample Preparation: Prepare a solution of ~1 mg/mL of the sample in a high-purity solvent such as ethyl acetate.

  • Instrumentation & Parameters:

ParameterRecommended Setting
GC System Agilent 8890 GC or equivalent
Column Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temperature 250 °C
Injection Volume 1 µL (Split ratio 50:1)
Carrier Gas Helium, constant flow @ 1.2 mL/min
Oven Program 100 °C (hold 2 min), ramp to 280 °C @ 15 °C/min, hold 5 min
Detector FID
Detector Temp. 300 °C
  • Data Analysis:

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity of the main component using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

    • This method assumes that all components have a similar response factor with the FID, which is a reasonable approximation for purity screening of related organic compounds. For highly accurate quantification, determination of relative response factors using certified standards is required.

High-Performance Liquid Chromatography (HPLC)

HPLC is a complementary technique to GC, particularly useful for analyzing non-volatile impurities, thermally labile compounds, or for formulation analysis.

Causality Behind Experimental Choices:

  • Mode: Reversed-phase (RP-HPLC) is the most common mode for separating moderately polar to non-polar organic molecules.

  • Stationary Phase: A C18 column is the workhorse of RP-HPLC, providing excellent retention for aromatic compounds. A Phenyl-Hexyl phase can offer alternative selectivity (π-π interactions) which may be beneficial for separating aromatic impurities.

  • Detector: A UV-Vis detector is highly effective due to the strong UV absorbance of the phenyl group in this compound. A wavelength of 254 nm is a common choice for aromatic compounds.

Protocol 2B: Purity Analysis by RP-HPLC-UV
  • Sample Preparation: Prepare a solution of ~0.5 mg/mL of the sample in the mobile phase (e.g., 50:50 Acetonitrile:Water) to ensure good peak shape.

  • Instrumentation & Parameters:

ParameterRecommended Setting
HPLC System Waters ACQUITY UPLC or equivalent
Column Ascentis® Express C18 (10 cm x 4.6 mm, 2.7 µm) or equivalent
Mobile Phase A Water (HPLC Grade)
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient 50% B to 95% B over 10 min, hold at 95% B for 2 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detector UV-Vis Diode Array Detector (DAD)
Detection λ 254 nm
Injection Volume 5 µL
  • Data Analysis:

    • Perform purity analysis using the area percent method as described for GC.

    • The use of a DAD allows for peak purity analysis by comparing UV spectra across a single peak, helping to identify co-eluting impurities.

Comprehensive Analytical Workflow

The following diagram outlines a logical workflow for the complete characterization of a new batch of this compound, from initial identity checks to final purity certification.

Sample Sample Received Identity Preliminary Identity Check (FT-IR) Sample->Identity Purity_Screen Purity & Identity Screen (GC-MS) Identity->Purity_Screen Pass Report Certificate of Analysis (Structure, Purity, Identity) Identity->Report Fail Structure_Confirm Definitive Structure Confirmation (¹H & ¹³C NMR) Purity_Screen->Structure_Confirm Pass Purity_Screen->Report Fail Quant_Purity Quantitative Purity Analysis (GC-FID or HPLC-UV) Structure_Confirm->Quant_Purity Pass Structure_Confirm->Report Fail Quant_Purity->Report

Caption: A comprehensive workflow for analytical characterization.

References

The Development and Application of Thioether Ligands in Homogeneous Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Authored by: Gemini, Senior Application Scientist

Abstract

Historically, the field of homogeneous catalysis has been dominated by ligands featuring phosphorus and nitrogen donor atoms. However, the unique electronic and steric properties of sulfur, specifically within thioether scaffolds, have led to a burgeoning interest in their application for developing novel catalytic systems.[1][2] This guide provides an in-depth exploration of the design, synthesis, characterization, and application of thioether-containing ligands. We delve into the causal relationships behind ligand choice, offer detailed, self-validating experimental protocols for their synthesis and use in catalysis, and present data-driven insights to guide researchers in this exciting and rapidly evolving field.

Introduction: The Case for Thioether Ligands

The efficacy of a transition-metal catalyst is fundamentally tied to the ligand that stabilizes and modulates the metal center.[1][2] While phosphine and amine ligands have been the historical workhorses, thioether-based ligands offer a distinct set of properties that can unlock new reactivity and selectivity.

  • Soft Donor Character: Sulfur is a soft donor atom, making it particularly effective at coordinating with soft late transition metals like Palladium (Pd), Rhodium (Rh), Ruthenium (Ru), and Copper (Cu). This strong interaction can lead to highly stable catalytic species.

  • Hemilability: The metal-sulfur bond can be labile, allowing the thioether group to dissociate and re-associate during a catalytic cycle. This "hemilabile" behavior can open a coordination site on the metal for substrate binding at a critical step, and then re-coordinate to stabilize the complex later in the cycle.

  • Stereoelectronic Tunability: The electronic and steric environment of the thioether ligand can be precisely tuned. Flanking the sulfur with different organic groups or incorporating it into a larger, rigid scaffold allows for fine control over the catalyst's activity and selectivity.[3]

  • Diverse Architectures: Thioether donors are often incorporated into multidentate "hybrid" ligands, such as P,S (Phosphorus-Thioether), N,S (Nitrogen-Thioether), and O,S (Oxygen-Thioether) systems, combining the properties of different donor atoms to achieve synergistic effects.[1][2]

This guide will walk through the logical progression from conceptual ligand design to practical application in a catalytic reaction.

G cluster_0 Ligand Development Workflow Design Design Synthesis Synthesis Design->Synthesis Conceptualization Characterization Characterization Synthesis->Characterization Purification Complexation Complexation Characterization->Complexation Validation Catalysis Catalysis Complexation->Catalysis Pre-catalyst Formation Analysis Analysis Catalysis->Analysis Reaction Monitoring

Caption: Overall workflow for thioether ligand development.

Ligand Design and Synthesis

The choice of the ligand scaffold is critical and is dictated by the target catalytic transformation. For instance, chiral backbones are essential for asymmetric catalysis, while robust, electron-rich scaffolds are often preferred for cross-coupling reactions.[4]

Common Synthetic Strategies

The formation of the C-S bond is the cornerstone of thioether ligand synthesis. The most prevalent methods involve the nucleophilic substitution of an alkyl halide with a thiol or thiolate.[5][6]

Protocol 1: General Synthesis of a Pyridyl-Thioether Ligand

This protocol describes the synthesis of a bidentate N,S ligand, 2-(benzylthio)pyridine, a common scaffold in catalysis. The causality for this choice rests on the reliability of the SN2 reaction between a reactive benzyl halide and the nucleophilic thiolate.

Materials:

  • 2-Mercaptopyridine (1.0 equiv)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 equiv)

  • Benzyl bromide (1.05 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with stir bar

  • Septum and nitrogen inlet

  • Syringes

  • Magnetic stir plate

  • Rotary evaporator

Procedure:

  • Safety First: Conduct the reaction under an inert atmosphere (Nitrogen or Argon). NaH is highly reactive with water and air. Handle with appropriate care.

  • Suspend 2-mercaptopyridine (1.0 equiv) in anhydrous THF in a flame-dried flask under nitrogen.

  • Cool the mixture to 0 °C in an ice bath.

  • Carefully add NaH (1.1 equiv) portion-wise. Effervescence (H₂ gas) will be observed. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation to the sodium thiolate.

  • Slowly add benzyl bromide (1.05 equiv) via syringe.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification & Validation: Purify the crude product by column chromatography on silica gel. The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity. The presence of a singlet around 4.3 ppm in the ¹H NMR is indicative of the newly formed benzylic CH₂-S group.

Characterization of Ligands and Metal Complexes

Thorough characterization is essential to confirm the structure of the ligand and to understand how it coordinates to the metal center.[7][8] The stereochemistry of thioether complexes can be complex, as the pyramidal sulfur center can become a stereocenter upon coordination.[9]

Technique Purpose Key Information Gleaned
¹H, ¹³C NMR Structural elucidation of the organic ligand scaffold.Confirms connectivity, purity, and symmetry of the ligand.
Mass Spectrometry Molecular weight determination.Confirms the mass of the ligand and its metal complex.
FT-IR Spectroscopy Identification of functional groups.Useful for identifying key stretches, though often complex.
Multinuclear NMR To probe the metal-ligand interaction (if NMR active nuclei are present, e.g., ³¹P, ¹⁹⁵Pt).Coordination shifts provide evidence of metal-ligand binding.
X-ray Crystallography Unambiguous determination of solid-state structure.Provides precise bond lengths, bond angles, and coordination geometry (e.g., octahedral, tetrahedral).[8][10]
UV-Vis Spectroscopy To study electronic transitions.Can be used to observe the formation of the metal complex and study its electronic properties.[10]

Application in Catalysis: Palladium-Catalyzed C-S Cross-Coupling

Thioether ligands have proven effective in a range of catalytic reactions, including cross-coupling, hydrogenation, and C-H activation.[2][3] The Palladium-catalyzed C-S cross-coupling (Buchwald-Hartwig thioetherification) is a powerful method for forming aryl thioethers, which are prevalent in pharmaceuticals and agrochemicals.[11][12]

Catalytic_Cycle Pd(0)L Pd(0)Lₙ OxAdd Oxidative Addition Pd(0)L->OxAdd Ar-X Complex1 Ar-Pd(II)Lₙ-X OxAdd->Complex1 LigEx Ligand Exchange Complex1->LigEx R'-S⁻ Complex2 Ar-Pd(II)Lₙ-SR' LigEx->Complex2 X⁻ RedElim Reductive Elimination Complex2->RedElim RedElim->Pd(0)L Ar-S-R'

Caption: Generalized catalytic cycle for C-S cross-coupling.

Protocol 2: Thioether Ligand-Promoted C-S Cross-Coupling

This protocol details the coupling of an aryl bromide with a thiol using a Pd catalyst and a thioether-based ligand. The thioether ligand is crucial for stabilizing the Pd(0) and Pd(II) intermediates and facilitating the key steps of oxidative addition and reductive elimination.[11][13][14]

Materials:

  • Aryl bromide (e.g., 4-bromotoluene) (1.0 mmol, 1.0 equiv)

  • Thiol (e.g., thiophenol) (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • Thioether Ligand (e.g., one synthesized in Protocol 1) (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene

  • Reaction vial with screw cap and septum

Procedure:

  • Inert Atmosphere is Crucial: The Pd(0) active catalyst is oxygen-sensitive. The entire setup should be performed in a glovebox or using Schlenk line techniques.

  • To a reaction vial, add Pd(OAc)₂ (2 mol%), the thioether ligand (4 mol%), and NaOtBu (1.4 equiv).

  • Add the aryl bromide (1.0 equiv).

  • Seal the vial with the septum cap.

  • Add anhydrous toluene via syringe, followed by the thiol (1.2 equiv).

  • Place the vial in a preheated oil bath or heating block at 100 °C.

  • Monitoring and Validation: Stir the reaction for 12-24 hours. Progress can be monitored by taking small aliquots (under inert atmosphere), quenching them, and analyzing by GC-MS or LC-MS to track the disappearance of starting material and the appearance of the aryl thioether product.

  • Workup: After cooling to room temperature, quench the reaction with water. Extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the product via flash column chromatography. Characterize the final product by NMR and Mass Spectrometry to confirm its structure and purity. High yields are typically expected for this type of reaction.[12]

Conclusion and Future Outlook

The development of ligands based on thioether scaffolds continues to provide catalysts with novel and beneficial properties.[1] Their relative stability, tunable nature, and unique electronic contributions make them a powerful tool in the arsenal of the synthetic chemist. Future research will likely focus on the design of more sophisticated, multifunctional thioether ligands for challenging transformations, particularly in the realm of asymmetric catalysis where precise control over the metal's coordination sphere is paramount.[4][15] The protocols and principles outlined in this guide serve as a foundational starting point for researchers aiming to harness the potential of thioether ligands in their own work.

References

Application Notes & Protocols: The Utility of 2-Methoxyethyl Phenyl Sulfide as a Functional Precursor in Advanced Materials Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Rationale

2-Methoxyethyl phenyl sulfide is a bifunctional organic molecule that, while primarily cataloged as an intermediate for organic synthesis, holds significant, largely unexplored potential in materials science.[1] Its unique structure, combining a chemically robust phenyl sulfide moiety with a flexible and polar 2-methoxyethyl chain, presents a compelling case for its use as a versatile precursor. The phenyl sulfide group is a cornerstone of high-performance polymers known for exceptional thermal and chemical stability, such as polyphenylene sulfide (PPS).[2][3] Simultaneously, the methoxyethyl group can enhance solubility, serve as a directing group in syntheses, or be cleaved to reveal a reactive hydroxyl group for post-synthesis modification.

This document serves as a technical guide for researchers and materials scientists, providing the theoretical framework and exploratory protocols to investigate the application of this compound in three promising domains:

  • High-Performance Thioether Polymers: Leveraging the phenyl sulfide core for creating novel, processable sulfur-containing polymers.

  • Organic Optoelectronic Materials: Utilizing the entire molecule as a functional side-chain to tune the properties of conjugated systems.

  • Nanomaterial Synthesis: Employing the molecule as a sulfur source for the controlled synthesis of metal sulfide nanoparticles.

Our objective is to bridge the gap between this molecule's availability and its potential applications, offering scientifically grounded, hypothetical protocols that can serve as a starting point for innovation.

Physicochemical Properties of this compound

A foundational understanding of the precursor's properties is critical for designing successful experiments. Key data has been consolidated from various suppliers and databases.[4][5][6]

PropertyValueSource
CAS Number 77298-24-9[5]
Molecular Formula C₉H₁₂OS[5]
Molecular Weight 168.26 g/mol [1][5]
Boiling Point 125-126 °C at 18 mmHg[1][4]
Form Solid
InChI Key ONVZBVAUSAELNQ-UHFFFAOYSA-N[4]

Potential Application 1: Precursor for Soluble Poly(thioether)s

3.1 Scientific Rationale

Polyphenylene sulfide (PPS) is a semi-crystalline, high-performance thermoplastic renowned for its outstanding thermal stability (service temperatures up to 240 °C), dimensional stability, and resistance to chemicals and solvents.[2][3] However, its rigidity and poor solubility in common solvents below 200 °C make processing and characterization challenging.[2] By incorporating flexible, polar side-chains like 2-methoxyethyl, it is hypothesized that the resulting polymer will exhibit enhanced solubility in common organic solvents at lower temperatures, improving processability for applications like membrane fabrication or spin coating, without drastically compromising the desirable properties of the poly(thioether) backbone.[7]

3.2 Exploratory Protocol: Synthesis of Poly(2-methoxyethyl-phenylene sulfide)

This protocol describes a hypothetical oxidative polymerization. The causality behind this choice lies in its potential to form C-S bonds under relatively mild conditions compared to traditional nucleophilic substitution routes used for PPS.

Step-by-Step Methodology:

  • Pre-reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add this compound (10.0 g, 59.4 mmol).

  • Dissolution: Add 100 mL of anhydrous chloroform (CHCl₃) to the flask. Stir the mixture under a gentle flow of nitrogen until the precursor is fully dissolved.

  • Initiation: In a separate beaker, dissolve anhydrous iron(III) chloride (FeCl₃) (19.3 g, 118.8 mmol, 2.0 equivalents) in 50 mL of anhydrous nitromethane (CH₃NO₂). Rationale: FeCl₃ acts as an oxidant to facilitate the electrophilic aromatic substitution required for polymerization.

  • Polymerization: Slowly add the FeCl₃ solution to the flask dropwise over 30 minutes at room temperature. The solution is expected to darken significantly, indicating the onset of polymerization.

  • Reaction: Allow the reaction to proceed at room temperature for 24 hours under a continuous nitrogen atmosphere.

  • Quenching: After 24 hours, pour the reaction mixture slowly into 500 mL of methanol (MeOH) with vigorous stirring. This will precipitate the crude polymer. Rationale: Methanol is a non-solvent for the polymer and serves to quench the reaction and wash away residual catalyst and monomers.

  • Purification:

    • Filter the precipitate using a Büchner funnel.

    • Wash the collected solid extensively with methanol (3 x 100 mL) and then with deionized water (3 x 100 mL) to remove any remaining salts.

    • Redissolve the polymer in a minimal amount of tetrahydrofuran (THF).

    • Reprecipitate the polymer by adding the THF solution dropwise into a large volume of methanol.

    • Filter the purified polymer and dry under vacuum at 60 °C for 12 hours.

  • Characterization: The resulting polymer should be characterized by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, ¹H NMR for structural confirmation, and Differential Scanning Calorimetry (DSC) to determine thermal transitions.

3.3 Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification dissolve 1. Dissolve Precursor in Chloroform polymerize 3. Add Catalyst Dropwise (Initiate Polymerization) dissolve->polymerize catalyst 2. Prepare FeCl3 in Nitromethane catalyst->polymerize react 4. Stir for 24h under N2 quench 5. Precipitate in Methanol react->quench filter_wash 6. Filter and Wash (MeOH, H2O) quench->filter_wash reprecipitate 7. Redissolve (THF) & Reprecipitate (MeOH) filter_wash->reprecipitate dry 8. Dry under Vacuum reprecipitate->dry characterize Characterization (GPC, NMR, DSC) dry->characterize

Caption: Polymerization workflow for synthesizing a soluble poly(thioether).

Potential Application 2: Side-Chain Functionalization in Organic Semiconductors

4.1 Scientific Rationale

The performance of organic electronic materials, used in devices like OLEDs and organic solar cells, is highly dependent on their molecular structure.[8] Attaching functional side-chains to a conjugated backbone is a critical strategy for tuning material properties. The this compound group offers two key advantages:

  • Solubility Enhancement: The polar ether linkage and flexible alkyl chain can disrupt intermolecular packing, increasing solubility for solution-based processing.

  • Electronic Modification: The electron-donating nature of the sulfide and ether groups can modulate the HOMO/LUMO energy levels of the parent conjugated system, impacting the material's optical and electronic properties.[8]

This protocol outlines the synthesis of a novel thiophene-based monomer, which could then be polymerized to create a new conductive polymer for optoelectronic applications.[9]

4.2 Exploratory Protocol: Synthesis of 3-(2-(Phenylthio)ethoxy)thiophene

Step-by-Step Methodology:

  • Setup: To a flame-dried 100 mL Schlenk flask under argon, add 3-hydroxythiophene (2.5 g, 25.0 mmol) and 40 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 g, 27.5 mmol, 1.1 eq) portion-wise. Rationale: NaH is a strong base that deprotonates the hydroxyl group of 3-hydroxythiophene to form a more nucleophilic alkoxide.

  • Activation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Synthesis of 1-Bromo-2-methoxyethane (Intermediate): This step is required if 2-bromoethyl phenyl sulfide is not available. In a separate flask, cool a solution of 2-methoxyethanol (10.0 g, 131 mmol) in anhydrous dichloromethane (50 mL) to 0 °C. Slowly add phosphorus tribromide (PBr₃) (13.0 g, 48.0 mmol) dropwise. Stir at room temperature for 4 hours. Quench with ice water, separate the organic layer, wash with saturated NaHCO₃ solution, dry over MgSO₄, and distill to obtain 1-bromo-2-methoxyethane.

  • Nucleophilic Substitution: To the thiophene alkoxide solution, add a solution of 1-(2-bromoethyl)thio)benzene (prepared or purchased) (5.43 g, 25.0 mmol) in 10 mL of anhydrous DMF.

  • Reaction: Heat the reaction mixture to 80 °C and stir overnight under argon.

  • Workup: Cool the reaction to room temperature and pour it into 200 mL of deionized water. Extract the product with diethyl ether (3 x 75 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous MgSO₄. Remove the solvent under reduced pressure. Purify the crude product via column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the target monomer.

  • Verification: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

4.3 Reaction Scheme

G ThiopheneOH 3-Hydroxythiophene ThiopheneO Thiophene Alkoxide ThiopheneOH->ThiopheneO + ThiopheneOH->ThiopheneO 1. Product Target Monomer ThiopheneO->Product + ThiopheneO->Product 2. Precursor 1-(2-Bromoethyl)thio)benzene Precursor->Product NaH NaH / DMF Heat 80 °C

Caption: Synthesis of a thiophene monomer via Williamson ether synthesis.

Potential Application 3: Sulfur Precursor for Metal Sulfide Nanocrystal Synthesis

5.1 Scientific Rationale

The synthesis of colloidal metal sulfide nanoparticles (e.g., CdS, PbS, ZnS), or quantum dots (QDs), requires molecular precursors that decompose in a controlled manner to provide the constituent ions.[10] Thioethers and other organosulfur compounds can serve as effective sulfur sources, with their decomposition kinetics influencing the nucleation and growth of the nanocrystals.[11] this compound is a candidate for this application. It is hypothesized that at elevated temperatures used in hot-injection synthesis, the C-S bonds can cleave, releasing reactive sulfur species that can react with metal precursors to form metal sulfide nanocrystals. The methoxyethyl group may influence precursor-solvent interactions and decomposition temperature.

5.2 Exploratory Protocol: Hot-Injection Synthesis of CdS Nanocrystals

This protocol is a classic and reliable method for producing high-quality nanocrystals. The choice of a high-boiling point, coordinating solvent (ODE) is crucial for temperature control and nanoparticle stabilization.

Step-by-Step Methodology:

  • Metal Precursor Preparation: In a 100 mL three-neck flask, combine cadmium oxide (CdO) (0.064 g, 0.5 mmol), oleic acid (OA) (1.41 g, 5.0 mmol), and 1-octadecene (ODE) (20 mL).

  • Degassing and Coordination: Heat the mixture to 150 °C under vacuum for 1 hour to remove water and air. Switch to a nitrogen atmosphere and heat to 250 °C until the solution becomes clear and colorless, indicating the formation of the cadmium oleate complex. Cool the flask to room temperature.

  • Sulfur Precursor Preparation: In a separate vial inside a glovebox, prepare the injection solution by mixing this compound (0.084 g, 0.5 mmol) with 5 mL of anhydrous ODE.

  • Nucleation and Growth: Reheat the flask containing the cadmium precursor to 240 °C under nitrogen. Once the temperature is stable, rapidly inject the sulfur precursor solution into the hot reaction flask using a syringe. Rationale: The rapid injection causes a burst of nucleation, which is essential for producing a monodisperse population of nanocrystals.

  • Growth Phase: Immediately after injection, the solution should change color (e.g., to yellow/orange). Allow the nanocrystals to grow at this temperature. The final size of the nanocrystals is dependent on the growth time; take aliquots at different time points (e.g., 30s, 2min, 5min, 10min) to monitor size evolution.

  • Quenching: To stop the growth, cool the reaction by removing the heating mantle and injecting 10 mL of anhydrous toluene at room temperature.

  • Isolation and Purification:

    • Precipitate the CdS nanocrystals by adding an excess of acetone or ethanol.

    • Centrifuge the mixture (e.g., 4000 rpm for 10 min) and discard the supernatant.

    • Redisperse the nanocrystal pellet in a minimal amount of a nonpolar solvent like toluene or hexane.

    • Repeat the precipitation and redispersion cycle two more times to remove excess ligands and unreacted precursors.

  • Characterization: Analyze the final product using UV-Vis and Photoluminescence Spectroscopy to determine optical properties and estimate size, and Transmission Electron Microscopy (TEM) for direct visualization of size and shape.

5.3 Experimental Workflow Diagram

G cluster_precursors Precursor Preparation cluster_reaction Nanocrystal Synthesis cluster_workup Isolation Cd_precursor Prepare Cd-Oleate in ODE (250°C) reheat Reheat Cd Precursor to 240°C Cd_precursor->reheat S_precursor Prepare Sulfide Solution in ODE inject Rapid Injection of Sulfur Solution S_precursor->inject reheat->inject grow Growth at 240°C (Size Control) inject->grow Nucleation quench Quench with Toluene grow->quench isolate Precipitate (Acetone) & Centrifuge quench->isolate purify Redisperse in Toluene isolate->purify analysis Analysis (TEM, UV-Vis, PL) purify->analysis

Caption: Hot-injection workflow for synthesizing metal sulfide nanocrystals.

Conclusion

This compound represents a promising, yet underutilized, building block for materials science. The protocols and rationales presented herein are intended to serve as a well-founded starting point for exploring its utility. The combination of a stable thioether aromatic core and a functional, flexible side chain provides a rich chemical playground for developing novel polymers, organic semiconductors, and nanomaterials with tailored properties. Further experimental validation of these hypothetical pathways is strongly encouraged and has the potential to unlock new classes of advanced materials.

References

Application Notes and Protocols for the Synthesis of Pharmaceuticals and Agrochemicals from Thioether Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thioether linkage, a cornerstone in the molecular architecture of numerous bioactive compounds, plays a pivotal role in both the pharmaceutical and agrochemical industries. Its presence within a molecule significantly influences key properties such as lipophilicity, metabolic stability, and target-binding interactions. This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the synthetic strategies employed to forge this critical C-S bond. We will delve into the foundational principles of thioether synthesis, from classical nucleophilic displacements to modern transition-metal-catalyzed cross-couplings. The causality behind experimental choices will be meticulously examined, ensuring that each protocol is not merely a series of steps but a self-validating system. Through detailed application notes, step-by-step protocols, and illustrative case studies of prominent drugs and agrochemicals, this document aims to equip the reader with the practical knowledge and theoretical understanding necessary to effectively harness thioether intermediates in the synthesis of next-generation pharmaceuticals and agrochemicals.

The Strategic Importance of the Thioether Moiety

The thioether functional group is a prevalent feature in a wide array of pharmaceuticals and agrochemicals.[1][2] Its significance extends beyond simply linking molecular fragments; the sulfur atom imparts unique physicochemical properties that are often crucial for biological activity.[3] Compared to their oxygen analogs (ethers), thioethers are generally more lipophilic, which can enhance membrane permeability and oral bioavailability. The sulfur atom is also susceptible to metabolic oxidation to the corresponding sulfoxide and sulfone, providing a handle for modulating the pharmacokinetic profile of a drug.[3][4] Furthermore, the C-S bond can participate in non-covalent interactions with biological targets, influencing binding affinity and selectivity.[3]

A 2014 analysis revealed that 11% of all sulfur-containing FDA-approved drugs feature a thioether moiety, making it the third most common sulfur functionality after sulfonamides and β-lactams.[1] Notable examples of pharmaceuticals containing a thioether linkage include the anti-ulcer agent cimetidine, the proton pump inhibitor omeprazole (as a sulfoxide precursor), and the antidepressant vortioxetine.[1][5][6][7] In the agrochemical sector, the insecticide fipronil stands as a prominent example where a thioether group is central to its potent activity.[8]

Foundational Synthetic Methodologies for Thioether Formation

The construction of the C-S bond is a fundamental operation in organic synthesis, with a rich history of established methods and a continuous drive for innovation.[9][10][11] The choice of synthetic route is dictated by factors such as the nature of the starting materials, the desired molecular complexity, and scalability.

Classical Nucleophilic Substitution Reactions

The reaction of a thiol or its conjugate base, the more nucleophilic thiolate, with an alkyl halide is a cornerstone of thioether synthesis.[12][13] This SN2 reaction is a reliable and widely employed method for forming alkyl thioethers.

Protocol 1: General Procedure for SN2 Thioether Synthesis

Materials:

  • Thiol (1.0 eq)

  • Alkyl halide (1.1 eq)

  • Base (e.g., sodium hydride, potassium carbonate, sodium hydroxide) (1.2 eq)

  • Anhydrous solvent (e.g., DMF, acetonitrile, acetone)

Procedure:

  • To a solution of the thiol in the chosen solvent, add the base portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the thiolate.

  • Add the alkyl halide to the reaction mixture.

  • The reaction is then stirred at an appropriate temperature (ranging from room temperature to reflux) until completion, as monitored by TLC or LC-MS.

  • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to afford the desired thioether.

Causality of Experimental Choices:

  • Base: The choice of base is crucial. Strong bases like NaH are used for less acidic thiols, while weaker bases like K2CO3 are suitable for more acidic thiols to avoid side reactions.

  • Solvent: Polar aprotic solvents like DMF and acetonitrile are often preferred as they effectively solvate the cation of the base while not significantly solvating the nucleophilic thiolate, thus enhancing its reactivity.

  • Temperature: The reaction temperature is optimized to ensure a reasonable reaction rate without promoting side reactions such as elimination, particularly with secondary and tertiary alkyl halides.

Transition Metal-Catalyzed Cross-Coupling Reactions

For the synthesis of aryl thioethers, transition-metal-catalyzed cross-coupling reactions have become the methods of choice due to their broad substrate scope and functional group tolerance.[1][14][15] The Migita cross-coupling, which typically employs a palladium catalyst, is a prominent example of this class of reactions.[3]

Protocol 2: Palladium-Catalyzed Migita Cross-Coupling for Aryl Thioether Synthesis

Materials:

  • Aryl halide (or triflate) (1.0 eq)

  • Thiol (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh3)4, Pd2(dba)3) (1-5 mol%)

  • Ligand (e.g., Xantphos, dppf) (if required)

  • Base (e.g., NaOtBu, K3PO4) (2.0 eq)

  • Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

  • In an oven-dried Schlenk flask, combine the aryl halide, palladium catalyst, ligand (if used), and base.

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Anhydrous solvent and the thiol are added via syringe.

  • The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred until the starting material is consumed (monitored by GC-MS or LC-MS).

  • After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of Celite.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The residue is purified by flash column chromatography to yield the pure aryl thioether.

Causality of Experimental Choices:

  • Catalyst and Ligand: The choice of palladium catalyst and ligand is critical for the efficiency of the catalytic cycle. Bulky, electron-rich phosphine ligands often enhance the rate of oxidative addition and reductive elimination.

  • Base: A strong, non-nucleophilic base is required to generate the thiolate in situ and to neutralize the acid formed during the reaction.

  • Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. Therefore, maintaining an inert atmosphere is essential to prevent catalyst deactivation.

Asymmetric Synthesis of Chiral Thioethers

The demand for enantiomerically pure pharmaceuticals has driven the development of asymmetric methods for the synthesis of chiral thioethers.[16][17][18][19][20] These methods are crucial as the stereochemistry at the carbon atom bearing the sulfur can have a profound impact on the biological activity of the molecule. Biocatalysis, employing enzymes such as ene-reductases, has emerged as a powerful tool for the enantioselective synthesis of chiral thioethers, offering high levels of stereocontrol under mild reaction conditions.[16]

Case Study: Synthesis of Prominent Pharmaceuticals

The following sections provide detailed synthetic protocols for key thioether-containing pharmaceuticals, illustrating the practical application of the aforementioned methodologies.

Omeprazole: A Proton Pump Inhibitor

Omeprazole, a widely used drug for treating acid-related gastrointestinal disorders, is a sulfoxide. However, its synthesis proceeds through a critical thioether intermediate.[21][22] The final step is a controlled oxidation of this thioether.[21]

Workflow for Omeprazole Synthesis

Omeprazole_Synthesis cluster_0 Step 1: Thioether Formation cluster_1 Step 2: Oxidation A 2-Mercapto-5-methoxybenzimidazole C Thioether Intermediate (Pyrmetazole) A->C NaOH, Ethanol B 2-Chloromethyl-4-methoxy- 3,5-dimethylpyridine HCl B->C D Omeprazole (Sulfoxide) C->D m-CPBA, CH2Cl2

Caption: Overall workflow for the synthesis of omeprazole.

Protocol 3: Synthesis of the Omeprazole Thioether Intermediate [21][23]

Materials:

  • 2-Mercapto-5-methoxybenzimidazole (17.8 g, 0.10 mol)

  • 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (20 g, 0.09 mol)

  • Sodium hydroxide (5 g, 0.13 mol)

  • Ethanol

  • Water

Procedure:

  • In a reaction vessel, dissolve sodium hydroxide in ethanol with heating to 70-90°C.

  • Add 2-mercapto-5-methoxybenzimidazole to the sodium hydroxide solution and reflux until it is completely dissolved.

  • Cool the reaction mixture to below 10°C.

  • In a separate vessel, dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride in water.

  • Slowly add the aqueous solution of the pyridine derivative to the cooled benzimidazole solution.

  • Allow the reaction to proceed at room temperature for several hours.

  • The precipitated solid is collected by filtration, washed with water, and dried to yield the thioether intermediate.

Quantitative Data:

Compound Molecular Weight ( g/mol ) Yield (%) Melting Point (°C)

| Thioether Intermediate | 329.42 | ~96 | 156-158 |

Cimetidine: An H2 Receptor Antagonist

Cimetidine, a histamine H2 receptor antagonist used to treat peptic ulcers, features a thioether linkage connecting an imidazole ring to a cyanoguanidine moiety.[24][25] Its synthesis involves the reaction of a thiol-containing intermediate with a cyanoguanidine derivative.[26][27]

Logical Flow of Cimetidine Synthesis

Cimetidine_Synthesis A 4-Hydroxymethyl-5-methylimidazole C Thiol Intermediate A->C Reaction B 2-Mercaptoethylamine B->C E Intermediate C->E Reaction D N-Cyano-N',S-dimethylisothiourea D->E G Cimetidine E->G Reaction F Methylamine F->G

Caption: Simplified logical flow of cimetidine synthesis.

Protocol 4: Key Thioether Formation Step in Cimetidine Synthesis

Materials:

  • 4-(2-Aminoethyl)thiomethyl-5-methylimidazole dihydrochloride (thiol intermediate)

  • Dimethyl N-cyanodithioiminocarbonate

  • Solvent (e.g., isopropanol)

Procedure:

  • A solution of 4-(2-aminoethyl)thiomethyl-5-methylimidazole dihydrochloride in isopropanol is prepared.

  • To this solution, dimethyl N-cyanodithioiminocarbonate is added.

  • The reaction mixture is heated at reflux for several hours.

  • Upon cooling, the intermediate product crystallizes and is collected by filtration.

  • This intermediate is then reacted with methylamine to yield cimetidine.

Case Study: Synthesis of a Prominent Agrochemical

Fipronil: A Broad-Spectrum Insecticide

Fipronil is a phenylpyrazole insecticide that is highly effective against a wide range of pests. A key intermediate in its synthesis is a pyrazole disulfide, which is then converted to the final product containing a trifluoromethylthio group.[28][29]

Workflow for Fipronil Intermediate Synthesis

Fipronil_Synthesis A 5-Amino-3-cyano-1-(2,6-dichloro-4- trifluoromethylphenyl)pyrazole C Thiocyanide Intermediate A->C Thiocyanation B Ammonium thiocyanate, Bromine B->C E Pyrazole Disulfide C->E Dimerization D Condensation

Caption: Synthesis of a key disulfide intermediate for fipronil.

Protocol 5: Synthesis of the Fipronil Disulfide Intermediate [28]

Materials:

  • 5-Amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole

  • Ammonium thiocyanate

  • Bromine

  • Acetic acid

  • 1,2-Dichloroethane

  • Ethanol

Procedure:

  • In a mixture of acetic acid and 1,2-dichloroethane, 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole is reacted with ammonium thiocyanate and bromine to generate the thiocyanide intermediate.

  • The isolated thiocyanide intermediate is then subjected to a condensation reaction in ethanol to yield the pyrazole disulfide.

Conclusion

The synthesis of thioether intermediates is a critical and enabling technology in the development of pharmaceuticals and agrochemicals. A thorough understanding of the various synthetic methodologies, from classical to contemporary, is essential for the modern medicinal and process chemist. The choice of synthetic route must be carefully considered based on the specific molecular target, desired scale, and economic viability. The protocols and case studies presented herein provide a practical framework for the synthesis of thioether-containing molecules and serve as a foundation for the development of novel and improved synthetic strategies. As the demand for more complex and potent bioactive molecules continues to grow, the innovation in C-S bond formation will undoubtedly remain a vibrant and important area of chemical research.

References

Application Note: High-Purity Recovery of 2-Methoxyethyl phenyl sulfide from Crude Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scope

2-Methoxyethyl phenyl sulfide (CAS 77298-24-9) is a valuable thioether intermediate in the synthesis of specialized polymers and pharmaceutical compounds.[1][2] The synthesis of aryl thioethers, while well-established, often results in crude mixtures containing unreacted starting materials, catalysts, and side-products.[3][4] Achieving high purity is critical for downstream applications, demanding robust and validated purification protocols.

This guide provides a comprehensive framework for the analysis and purification of crude this compound. It is designed for researchers, chemists, and process development professionals, offering a selection of scalable methods from initial work-up to final high-purity polishing. The protocols herein are grounded in the physicochemical properties of the target molecule and its likely contaminants, ensuring a logical and efficient workflow.

Characterization of the Crude Product

Effective purification begins with an understanding of the crude mixture's composition. The most common syntheses for aryl thioethers involve the coupling of an aryl thiol with an alkyl halide or the metal-catalyzed cross-coupling of an aryl halide with a thiol.[4][5][6] Based on these pathways, a typical crude mixture of this compound may contain several key impurities.

Predicted Impurities and Their Properties

A thorough analysis of the crude product is essential. The primary impurities are typically unreacted thiophenol and its oxidized dimer, diphenyl disulfide.

CompoundStructureMolar Mass ( g/mol )Boiling Point (°C)Melting Point (°C)Key Characteristics
This compound (Product)C₆H₅S(CH₂)₂OCH₃168.26[7]125-126 @ 18 mmHg[8]N/A (Liquid/Low melt solid)Desired product; neutral organic.
Thiophenol (Starting Material)C₆H₅SH110.18[9]169 @ 760 mmHg[9]-15[10]Acidic (pKa ≈ 6.6), pungent odor, toxic.[11][12]
Diphenyl disulfide (Side-product)C₆H₅S-SC₆H₅218.34[13]310 @ 760 mmHg[14]58-60[13]Neutral, crystalline solid, less volatile than product.[15]
2-Methoxyethyl halide (Starting Material)X(CH₂)₂OCH₃VariesVariesVariesElectrophilic, likely water-soluble or volatile.
Initial Analysis

Before purification, it is strongly recommended to analyze the crude mixture by:

  • Thin-Layer Chromatography (TLC): To visualize the number of components and determine an appropriate solvent system for column chromatography.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify volatile impurities and obtain a preliminary assessment of purity.

Purification Strategy: A Multi-Step Approach

A multi-stage purification strategy is most effective, beginning with a bulk clean-up via liquid-liquid extraction, followed by a high-purity technique such as vacuum distillation or flash chromatography. The choice of the final step depends on the scale of the reaction and the required purity level.

PurificationWorkflow A Crude Reaction Mixture B Step 1: Liquid-Liquid Extraction (Aqueous Wash) A->B C Analysis of Organic Layer (TLC / GC-MS) B->C D Scale & Purity Goal? C->D E Step 2a: Vacuum Distillation (Bulk Purification) D->E Large Scale >5 g F Step 2b: Flash Chromatography (High-Purity Polishing) D->F Small Scale <5 g or >99.5% Purity G Analysis of Fractions E->G F->G H Combine Pure Fractions & Remove Solvent G->H I Final QC (NMR, GC-MS, etc.) H->I J Pure Product I->J

Caption: General purification workflow for this compound.

Detailed Experimental Protocols

Safety First: Thiophenol is toxic, readily absorbed through the skin, and has an overpowering stench.[10][16][17] All operations involving crude material should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.

Protocol 1: Initial Purification by Liquid-Liquid Extraction

This step aims to remove acidic and water-soluble impurities from the crude product.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate, ~10 mL per 1 g of crude).

  • Basic Wash: Transfer the solution to a separatory funnel and wash with a 5% aqueous sodium hydroxide (NaOH) solution. This deprotonates and removes the acidic thiophenol as sodium thiophenolate into the aqueous layer.[11][12] Repeat this wash until the aqueous layer is colorless.

  • Water Wash: Wash the organic layer with deionized water to remove any residual NaOH.

  • Brine Wash: Perform a final wash with a saturated aqueous sodium chloride (brine) solution to facilitate phase separation and remove bulk water from the organic layer.

  • Drying and Concentration: Drain the organic layer into a clean flask, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Extraction cluster_wash1 cluster_wash2 crude Crude Mixture in Ether Product Thiophenol Diphenyl disulfide wash1 Aqueous Layer Sodium Thiophenolate (C₆H₅S⁻Na⁺) org1 Organic Layer Product Diphenyl disulfide crude->org1 + 5% NaOH (aq) wash2 Aqueous Layer NaCl, H₂O org2 Washed Organic Layer Product Diphenyl disulfide org1->org2 + Brine

References

Application Note: Elucidating Reaction Mechanisms with 2-Methoxyethyl Phenyl Sulfide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Tool for Mechanistic Insight

In the intricate field of physical organic chemistry, understanding the precise sequence of bond-making and bond-breaking events is paramount. The selection of an appropriate molecular probe is crucial for dissecting complex reaction pathways. 2-Methoxyethyl phenyl sulfide and its derivatives serve as exemplary substrates for investigating a fundamental mechanistic concept: Neighboring Group Participation (NGP). This application note provides a comprehensive guide to utilizing this compound, detailing the theoretical underpinnings, offering practical experimental protocols, and explaining the causality behind methodological choices. The unique architecture of this compound, featuring a sulfur atom positioned beta to a potential reaction center, allows for the definitive study of anchimeric assistance and its profound impact on reaction rates and stereochemical outcomes.

Section 1: The Principle of Neighboring Group Participation (NGP) by Sulfur

Neighboring Group Participation, or anchimeric assistance, is the intramolecular interaction of a functional group with a reaction center.[1] This internal nucleophilic attack can stabilize transition states or form discrete intermediates, often leading to significant rate acceleration and retention of stereochemistry.[2][3]

The Superiority of Sulfur in NGP

While several heteroatoms, including oxygen and nitrogen, can act as neighboring groups, sulfur is particularly effective.[2][4] This enhanced capability stems from two key properties:

  • Higher Nucleophilicity: Sulfur is larger and its electrons are more polarizable than oxygen's. This makes the sulfur atom a more potent nucleophile, better able to donate its lone pair of electrons to an adjacent electrophilic carbon.[2]

  • Stability of the Intermediate: The resulting three-membered cyclic intermediate, known as an episulfonium ion, is more stable than its oxygen counterpart (an oxonium ion). This is due to more favorable orbital overlap and reduced ring strain in the larger sulfur-containing ring.[2]

The consequence of this participation is a two-step SN2-like process. The first step is an intramolecular attack by the neighboring group, which displaces the leaving group with an inversion of configuration. The second step involves an external nucleophile attacking the cyclic intermediate, which opens the ring and results in a second inversion. The net result is a retention of the original stereochemistry, a key diagnostic feature of NGP.[5]

Caption: General mechanism of NGP by a beta-sulfur atom.

Section 2: Application in Comparative Kinetic Studies

The most compelling evidence for NGP comes from kinetic studies. By comparing the reaction rate of a substrate capable of NGP with that of a structurally similar substrate that is not, the magnitude of anchimeric assistance can be quantified.

A classic example involves comparing the hydrolysis rate of 2-chloroethyl phenyl sulfide with a standard primary alkyl chloride. It has been demonstrated that Ph-S-CH₂-CH₂-Cl reacts with water approximately 600-650 times faster than n-propyl chloride, a dramatic acceleration attributed directly to the participation of the beta-sulfur atom.[1][3]

Table 1: Relative Solvolysis Rates Demonstrating NGP

Substrate Structure Relative Rate (krel) Rationale
n-Propyl Chloride CH₃-CH₂-CH₂-Cl 1 Baseline SN2 reaction rate.
2-Methoxyethyl Chloride CH₃-O-CH₂-CH₂-Cl ~1-10 Weak NGP by oxygen may provide a minor rate enhancement.

| 2-Chloroethyl Phenyl Sulfide | Ph-S-CH₂-CH₂-Cl | ~600 | Strong anchimeric assistance from the highly nucleophilic sulfur atom.[1] |

Caption: Experimental workflow for a comparative kinetic study.

Section 3: Protocol for Monitoring Solvolysis via NGP

This protocol provides a method for determining and comparing the solvolysis rates of 2-chloroethyl phenyl sulfide and a control substrate, n-butyl chloride, in an aqueous ethanol solution. The reaction produces HCl, and its progress can be monitored by titrating the generated acid with a standardized NaOH solution.

Objective: To measure the pseudo-first-order rate constant for the solvolysis of 2-chloroethyl phenyl sulfide and demonstrate significant rate enhancement compared to a control substrate.

Materials:

  • 2-Chloroethyl phenyl sulfide (Substrate A)

  • n-Butyl chloride (Substrate B, Control)

  • Ethanol (ACS grade)

  • Deionized water

  • Sodium hydroxide (NaOH), 0.02 M standardized solution

  • Phenolphthalein indicator solution

  • Ice

Instrumentation:

  • Constant temperature water bath (e.g., set to 50 °C)

  • Multiple 100 mL volumetric flasks and 10 mL Erlenmeyer flasks

  • Calibrated pipettes (1 mL, 5 mL, 10 mL)

  • Burette (25 mL or 50 mL)

  • Stopwatch

Experimental Procedure:

  • Preparation of Reaction Solvent: Prepare a 50:50 (v/v) ethanol-water solution by mixing equal volumes of ethanol and deionized water.

  • Preparation of Substrate Solutions:

    • Prepare a ~0.1 M solution of 2-chloroethyl phenyl sulfide in the 50:50 ethanol-water solvent.

    • Prepare a ~0.1 M solution of n-butyl chloride in the same solvent.

    • Causality Note: Using the same solvent for both substrates is critical to ensure that any observed rate differences are due to substrate structure, not solvent effects.

  • Setting up the Reaction:

    • Pipette 50.0 mL of the 50:50 ethanol-water solvent into a 100 mL Erlenmeyer flask.

    • Stopper the flask and place it in the constant temperature water bath. Allow at least 15 minutes for the solvent to reach thermal equilibrium.

  • Initiating the Reaction and Sampling:

    • Pipette 5.0 mL of the pre-heated substrate solution (e.g., Substrate A) into the flask, start the stopwatch immediately, and mix thoroughly. This is t=0.

    • Immediately withdraw a 5.0 mL aliquot of the reaction mixture and discharge it into a 50 mL Erlenmeyer flask containing ~10 mL of ice.

    • Causality Note: The ice quenches the reaction by rapidly lowering the temperature, allowing for an accurate measurement of the acid concentration at that specific time point.

  • Titration:

    • Add 2-3 drops of phenolphthalein indicator to the quenched aliquot.

    • Titrate with the standardized 0.02 M NaOH solution until a faint pink color persists for 30 seconds. Record the volume of NaOH used.

  • Continued Sampling:

    • Repeat the sampling and titration procedure at regular intervals (e.g., every 10, 20, 40, 60, 90, 120 minutes). The optimal timing will depend on the reaction rate and should be adjusted to capture at least 70-80% of the reaction progress.

  • Infinity Point (t∞):

    • Allow a separate, sealed sample of the reaction mixture to react for at least 10 half-lives (e.g., overnight) at the reaction temperature to ensure the reaction has gone to completion. Titrate a 5.0 mL aliquot of this solution to determine the final acid concentration (V∞).

  • Control Experiment: Repeat steps 3-7 using the control substrate, n-butyl chloride. Note that this reaction will be significantly slower, requiring longer reaction times or a higher temperature.

Data Analysis:

The reaction is pseudo-first-order. The rate constant, k, can be determined from the slope of a plot of ln(V∞ - Vt) versus time (t) , where:

  • Vt is the volume of NaOH titrant used at time t.

  • V∞ is the volume of NaOH titrant used at the infinity point.

The slope of this line will be equal to -k. Compare the calculated k value for 2-chloroethyl phenyl sulfide with that of n-butyl chloride to quantify the rate enhancement due to NGP.

Self-Validating System & Controls:

  • Linearity: A linear plot of ln(V∞ - Vt) vs. time validates the assumption of first-order kinetics.

  • Temperature Control: Running the experiment in a constant temperature bath is crucial, as reaction rates are highly sensitive to temperature fluctuations.

  • Structural Control: The use of n-butyl chloride, which lacks a neighboring group, provides a baseline against which the effect of the beta-sulfur can be definitively measured.

Conclusion

This compound and its related analogues are invaluable probes for the study of reaction mechanisms. Their use in comparative kinetic studies provides clear, quantifiable evidence for the role of neighboring group participation by sulfur. The protocols and principles outlined in this note offer a robust framework for researchers to not only observe but also to deeply understand the factors that govern chemical reactivity, providing foundational knowledge applicable across chemical synthesis and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-Methoxyethyl Phenyl Sulfide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support guide for the synthesis of 2-Methoxyethyl phenyl sulfide (CAS 77298-24-9). This document is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions. Our goal is to empower you to overcome common experimental hurdles and maximize the yield and purity of your target compound.

Synthesis Overview: The S-Alkylation Approach

The most common and efficient method for synthesizing this compound is through a Williamson-type thioether synthesis.[1] This reaction is a classic bimolecular nucleophilic substitution (Sɴ2) reaction.[2] The core principle involves two key steps:

  • Deprotonation: A suitable base is used to deprotonate thiophenol, forming the highly nucleophilic thiophenoxide anion.[3]

  • Sɴ2 Alkylation: The thiophenoxide anion then acts as a nucleophile, attacking the electrophilic carbon of a 2-methoxyethyl halide and displacing the halide leaving group to form the desired thioether.[3]

The general reaction is illustrated below:

Figure 1: General Reaction Scheme

Reaction_Scheme Thiophenol C₆H₅SH (Thiophenol) inv1 Thiophenol->inv1 Base + Base Base->inv1 Thiophenoxide C₆H₅S⁻ (Thiophenoxide) inv2 Thiophenoxide->inv2 AlkylHalide CH₃OCH₂CH₂-X (2-Methoxyethyl halide) AlkylHalide->inv2 Product C₆H₅SCH₂CH₂OCH₃ (this compound) Byproduct + X⁻ Product->Byproduct inv1->Thiophenoxide Step 1: Deprotonation inv2->Product Step 2: Sɴ2 Alkylation inv3

Caption: The two-step synthesis of this compound.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that may arise during the synthesis in a direct question-and-answer format.

Q: My final yield is consistently low (<60%). What are the most probable causes?

A: Low yield is a common issue that can often be traced back to one of four key areas: incomplete deprotonation, suboptimal alkylation conditions, side reactions, or mechanical loss during workup.

Figure 2: Troubleshooting Workflow for Low Yield

Caption: A decision tree to diagnose and resolve low reaction yields.

  • Incomplete Deprotonation: Thiophenol has a pKa of ~6.6. If you are using a weak base like potassium carbonate (K₂CO₃), the deprotonation equilibrium may not fully favor the thiophenoxide anion.

    • Solution: Switch to a stronger base like sodium hydride (NaH) to ensure irreversible and complete deprotonation.[4] Always use anhydrous solvents when working with NaH.

  • Poor Leaving Group: If you are using 2-methoxyethyl chloride, the reaction rate will be significantly slower compared to the bromide or iodide analogues due to the poorer leaving group ability of chloride.[2]

    • Solution: Consider switching to 2-methoxyethyl bromide for a balance of reactivity and cost.

  • Side Reactions: The most common side reaction in Sɴ2 chemistry is E2 elimination.[5] While the 2-methoxyethyl halide is a primary halide, which disfavors elimination, using a very strong, bulky base or excessively high temperatures can promote the formation of methoxyethene.

    • Solution: Maintain a moderate reaction temperature (e.g., room temperature to 60 °C). Avoid overly strong and hindered bases if elimination is a suspected issue.[6]

  • Oxidation: Thiophenoxide is susceptible to oxidation, which can form diphenyl disulfide. The final thioether product can also be oxidized to the corresponding sulfoxide or sulfone.

    • Solution: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with atmospheric oxygen.

Q: I see an extra spot on my TLC plate that I suspect is a side product. How can I identify and minimize it?

A: The most common impurity, other than unreacted starting materials, is diphenyl disulfide (Ph-S-S-Ph). This forms from the oxidative coupling of two thiophenoxide molecules.

  • Identification: Diphenyl disulfide is less polar than thiophenol but will have a different Rf value than your product. It can be confirmed by GC-MS or by comparing to a commercial standard.

  • Minimization:

    • Inert Atmosphere: The most effective method is to rigorously exclude oxygen. Purge your reaction flask and solvents with an inert gas like nitrogen or argon before adding reagents.

    • Order of Addition: Add the alkyl halide to the pre-formed thiophenoxide solution. This ensures the nucleophile has an electrophile to react with immediately, minimizing the time it exists in a state where it can be oxidized.

Q: The reaction seems to stall and does not go to completion. What should I investigate?

A: A stalled reaction points to an issue with one of the core components: the nucleophile, the electrophile, or the reaction environment.

  • Insufficient Base: Ensure you are using at least 1.0 equivalent of base relative to the thiophenol. A slight excess (1.1 eq.) is often recommended to drive the deprotonation to completion.

  • Reagent Quality: Thiophenol can oxidize over time. If it has a strong yellow color, consider purifying it by distillation before use. Similarly, alkyl halides can degrade. Use a fresh bottle or purify if necessary.

  • Solvent Issues: The solvent must be appropriate for an Sɴ2 reaction.

    • Use a Polar Aprotic Solvent: Solvents like DMF, acetonitrile, or THF are ideal as they solvate the counter-ion (e.g., Na⁺) but do not strongly solvate the nucleophile, leaving it highly reactive.[5]

    • Ensure Anhydrous Conditions: Protic impurities (like water) will protonate the thiophenoxide, rendering it non-nucleophilic. If using a strong base like NaH, water will consume the base. Use dry solvents.

FAQs for Synthesis Optimization

Q: What is the best base for this reaction?

A: The "best" base depends on your specific lab conditions, scale, and safety protocols. The choice involves a trade-off between reactivity and handling difficulty.

BaseFormulapKa (Conj. Acid)Typical SolventProsCons
Sodium HydrideNaH~36THF, DMFIrreversible deprotonation, high yields.[4]Flammable solid, reacts violently with water, requires inert atmosphere.
Potassium CarbonateK₂CO₃~10.3Acetonitrile, DMFEasy to handle, inexpensive, suitable for many substrates.[7]May not achieve full deprotonation, leading to slower reactions or lower yields.
Sodium HydroxideNaOH~15.7DMF, DMSOInexpensive, strong base.Can introduce water, potentially leading to side reactions; solubility can be an issue.

Recommendation: For highest yield and reaction rates on a lab scale, Sodium Hydride (NaH) in anhydrous THF or DMF is the preferred choice.[4] For larger scale or situations where handling NaH is not feasible, K₂CO₃ in DMF at a slightly elevated temperature is a robust alternative.[7]

Q: Should I use 2-methoxyethyl chloride, bromide, or iodide?

A: The choice of halide leaving group directly impacts the reaction rate according to the general trend: I > Br > Cl .

  • Chloride (Cl): Poorest leaving group. Requires more forcing conditions (higher temperature, longer reaction time), which can increase side products.[7] It is, however, the least expensive.

  • Bromide (Br): Excellent balance of high reactivity and moderate cost. It is often the optimal choice for this synthesis.

  • Iodide (I): The best leaving group, leading to the fastest reaction rates, even at room temperature. However, it is the most expensive and can be less stable. A Finkelstein reaction (in-situ generation of the iodide from the chloride or bromide with NaI) can be an effective strategy.

Q: How do I best monitor the reaction's progress?

A: Thin-Layer Chromatography (TLC) is the most convenient method. Use a non-polar solvent system like Hexanes/Ethyl Acetate (e.g., 9:1 or 4:1 v/v). You should be able to visualize three spots:

  • Thiophenol (Starting Material): Will have a specific Rf.

  • This compound (Product): Will be less polar than thiophenol and thus have a higher Rf.

  • Diphenyl disulfide (Side Product): If present, will appear as a third spot, typically with an Rf value close to the product.

The reaction is complete when the thiophenol spot has been completely consumed. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the relative ratios of all components.

Standard Laboratory Protocol

This protocol is a general guideline for the synthesis using preferred reagents.

Reagents & Materials:

  • Thiophenol (1.0 eq.)

  • Sodium Hydride (60% dispersion in mineral oil, 1.1 eq.)

  • 2-Methoxyethyl bromide (1.05 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, dropping funnel

  • Saturated aqueous NH₄Cl, Diethyl ether, Brine

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Under an inert atmosphere (N₂ or Ar), add sodium hydride (1.1 eq.) to a dry round-bottom flask with a magnetic stir bar.

  • Solvent Addition: Add anhydrous THF to the flask to create a slurry.

  • Deprotonation: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of thiophenol (1.0 eq.) in anhydrous THF to the stirred NaH suspension via a dropping funnel. Caution: Hydrogen gas is evolved.

  • Alkoxide Formation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes until gas evolution ceases.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add 2-methoxyethyl bromide (1.05 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis shows complete consumption of thiophenol. Gentle heating (40-50 °C) can be applied to expedite the reaction if necessary.

  • Quenching: Once complete, cool the flask to 0 °C and very carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl to destroy any excess NaH.

  • Workup: Transfer the mixture to a separatory funnel. Add diethyl ether and water. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation (b.p. 125-126 °C at 18 mmHg)[8] or by flash column chromatography on silica gel to yield the pure this compound.

References

Technical Support Center: Synthesis of 2-Methoxyethyl Phenyl Sulfide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methoxyethyl phenyl sulfide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and byproducts encountered during this experimental process. Our focus is on providing practical, experience-driven advice to ensure the success and purity of your synthesis.

Understanding the Core Synthesis: A Thio-Williamson Reaction

The synthesis of this compound is most commonly achieved through a nucleophilic substitution reaction analogous to the Williamson ether synthesis.[1][2][3] In this SN2 reaction, a thiophenolate anion, generated by deprotonating thiophenol with a suitable base, acts as a potent nucleophile.[4] This nucleophile then attacks an electrophilic 2-methoxyethyl halide (e.g., 2-chloroethyl methyl ether), displacing the halide to form the desired thioether.[3]

While this reaction is generally efficient, several competing side reactions can occur, leading to the formation of common byproducts that can complicate purification and reduce the overall yield. This guide will help you identify, understand, and mitigate these issues.

Troubleshooting Guide & FAQs: Common Byproducts and Their Mitigation

Here we address the most frequently encountered issues in the synthesis of this compound in a question-and-answer format.

FAQ 1: My final product is contaminated with a significant amount of a white, crystalline solid. What is it and how can I prevent its formation?

Answer: This common byproduct is likely diphenyl disulfide .

  • Causality of Formation: Thiophenol is highly susceptible to oxidation, especially under basic conditions or when exposed to atmospheric oxygen.[4] Two molecules of thiophenol can couple to form the highly stable diphenyl disulfide.[5][6] The thiophenolate anion, being even more electron-rich, is even more prone to this oxidative coupling.

  • Troubleshooting & Prevention:

    • Inert Atmosphere: The most critical preventative measure is to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). This minimizes the presence of oxygen, the primary oxidant.[7]

    • Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.

    • Order of Reagent Addition: Add the alkylating agent (2-chloroethyl methyl ether) to the pre-formed thiophenolate solution. This ensures the nucleophile has an electrophile to react with immediately, reducing the time it is exposed to potential oxidants.

    • Temperature Control: While the Williamson synthesis can be heated, excessive temperatures can increase the rate of side reactions. Maintain the recommended temperature for your specific protocol.

  • Purification Strategy: Diphenyl disulfide can often be removed from the desired product by column chromatography on silica gel. Due to its non-polar nature, it will typically elute before the more polar this compound.

FAQ 2: I'm observing a low-boiling point impurity in my crude product. What could this be?

Answer: A common low-boiling point impurity is methoxyethene (methyl vinyl ether), which arises from an elimination reaction.

  • Causality of Formation: The Williamson ether synthesis is in competition with the E2 elimination reaction, especially when using a strong, sterically hindered base or a secondary/tertiary alkyl halide.[1][8] In this synthesis, the base can abstract a proton from the carbon adjacent to the halide in 2-chloroethyl methyl ether, leading to the formation of a double bond and the elimination of the chloride ion.

  • Troubleshooting & Prevention:

    • Choice of Base: Use a strong, but not excessively hindered, base. Sodium hydroxide or potassium carbonate are common choices.[9]

    • Temperature Control: Lower reaction temperatures generally favor the SN2 pathway over elimination.[1]

    • Alkyl Halide Choice: While 2-chloroethyl methyl ether is a primary halide, which favors SN2, ensuring its purity is important. Using 2-bromoethyl methyl ether can sometimes increase the rate of the desired substitution reaction relative to elimination.

  • Purification Strategy: Methoxyethene is volatile and can often be removed during the solvent evaporation step of the workup. If it persists, it can be separated from the higher-boiling product by careful distillation.

FAQ 3: My reaction seems to be incomplete, and I have unreacted starting materials. How can I drive the reaction to completion?

Answer: The presence of unreacted thiophenol and 2-chloroethyl methyl ether is a common issue.

  • Causality of Incomplete Reaction:

    • Insufficient Base: If the thiophenol is not fully deprotonated, its nucleophilicity is significantly lower, leading to a sluggish reaction.

    • Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time.

    • Temperature: The reaction may be too cold, resulting in a slow reaction rate.

    • Poor Mixing: In a heterogeneous mixture (e.g., with a solid base), inefficient stirring can limit the reaction rate.

  • Troubleshooting & Prevention:

    • Stoichiometry: Ensure at least one full equivalent of base is used to deprotonate the thiophenol. A slight excess (1.1 equivalents) can be beneficial.

    • Monitoring the Reaction: Use thin-layer chromatography (TLC) or gas chromatography (GC) to monitor the disappearance of the starting materials.

    • Phase-Transfer Catalysis: For reactions with poor solubility of the base, adding a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can significantly improve the reaction rate.[9]

  • Purification Strategy: Unreacted 2-chloroethyl methyl ether can be removed by distillation. Unreacted thiophenol can be removed by washing the organic layer with a dilute aqueous base (e.g., 1M NaOH) during the workup. The resulting sodium thiophenolate will be soluble in the aqueous layer.

FAQ 4: I've noticed higher molecular weight impurities that I suspect are oxidation products of my final product. Is this possible?

Answer: Yes, you may be observing the formation of 2-Methoxyethyl phenyl sulfoxide and 2-Methoxyethyl phenyl sulfone .

  • Causality of Formation: Sulfides are susceptible to oxidation to form sulfoxides and subsequently sulfones.[3] This can occur if oxidizing agents are present during the reaction or, more commonly, during the workup and purification if not handled carefully.

  • Troubleshooting & Prevention:

    • Avoid Oxidizing Agents: Ensure no oxidizing agents are inadvertently introduced into the reaction mixture.

    • Careful Workup: During the workup, avoid prolonged exposure to air, especially if heating is involved.

    • Storage: Store the final product under an inert atmosphere and protected from light to prevent slow oxidation over time.

  • Purification Strategy: Sulfoxides and sulfones are significantly more polar than the corresponding sulfide. They can be effectively removed by column chromatography on silica gel, as they will have a much stronger affinity for the stationary phase.

Experimental Protocols & Data

General Synthetic Protocol

This is a generalized procedure and may require optimization for your specific laboratory conditions.

  • Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thiophenol (1.0 eq.) and a suitable solvent (e.g., ethanol, DMF).

  • Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Deprotonation: Add a base (e.g., sodium hydroxide, 1.1 eq.) to the solution and stir until the thiophenol is fully deprotonated.

  • Addition of Alkylating Agent: Slowly add 2-chloroethyl methyl ether (1.05 eq.) to the reaction mixture.

  • Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress by TLC or GC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Washing: Wash the organic layer with a dilute aqueous base to remove unreacted thiophenol, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or distillation.

Data Summary of Common Byproducts
Byproduct NameChemical FormulaMolecular Weight ( g/mol )Common CauseMitigation Strategy
Diphenyl disulfideC₁₂H₁₀S₂218.34Oxidation of thiophenolInert atmosphere, degassed solvents
MethoxyetheneC₃H₆O58.08E2 eliminationLower temperature, less hindered base
2-Methoxyethyl phenyl sulfoxideC₉H₁₂O₂S184.25Oxidation of productAvoid oxidizing agents, careful workup
2-Methoxyethyl phenyl sulfoneC₉H₁₂O₃S200.25Further oxidation of productAvoid oxidizing agents, careful workup

Visualizing Reaction Pathways

The following diagrams illustrate the intended reaction and the formation of major byproducts.

Synthesis_Pathways cluster_main Desired SN2 Reaction cluster_oxidation Byproduct: Oxidation cluster_elimination Byproduct: Elimination Thiophenolate Thiophenolate Anion Product 2-Methoxyethyl phenyl sulfide Thiophenolate->Product SN2 Attack AlkylHalide 2-Chloroethyl methyl ether AlkylHalide->Product Thiophenol Thiophenol Disulfide Diphenyl disulfide Thiophenol->Disulfide Oxidation (O2, Base) Base Base EliminationProduct Methoxyethene Base->EliminationProduct E2 Elimination AlkylHalide2 2-Chloroethyl methyl ether AlkylHalide2->EliminationProduct

Caption: Reaction pathways in the synthesis of this compound.

References

Technical Support Center: Thioether Synthesis and Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Thioether Synthesis and Purification. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of thioethers. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

This section addresses common issues that arise during thioether synthesis and purification, providing quick and actionable solutions.

Q1: My thioether synthesis reaction is not proceeding to completion. What are the common causes?

Low conversion in thioether synthesis can stem from several factors, including:

  • Poor quality of reagents: Ensure your starting materials, especially the thiol and the electrophile, are pure. Thiols can oxidize to disulfides, reducing the concentration of the active nucleophile[1].

  • Inappropriate reaction conditions: Temperature, solvent, and reaction time play crucial roles. For instance, SN2 reactions for thioether synthesis are sensitive to steric hindrance and may require specific solvents to proceed efficiently[2][3].

  • Suboptimal stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion. A slight excess of the nucleophile is often used, but a large excess can sometimes promote side reactions[1].

  • Presence of inhibitors: Oxygen can inhibit radical-mediated reactions like the thiol-ene synthesis. It's crucial to degas the reaction mixture to remove dissolved oxygen[4].

Q2: I am observing the formation of significant side products. How can I minimize them?

The nature of side products depends on the synthetic method used. Here are some common side reactions and strategies to mitigate them:

  • Elimination (E2) reactions: In Williamson-type syntheses, the thiolate can act as a base, leading to the elimination of the alkyl halide, especially with secondary and tertiary halides, forming alkenes[2][3]. To favor substitution (SN2) over elimination, use a primary alkyl halide and maintain the lowest possible reaction temperature that allows the reaction to proceed at a reasonable rate[1].

  • Disulfide formation: Thiols can oxidize to form disulfides, particularly in the presence of air or other oxidants[4][5]. To minimize this, use fresh, properly stored thiols and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Homopolymerization: In thiol-ene reactions, the 'ene' component, especially acrylates, can undergo homopolymerization[4]. Using a higher concentration of the thiol can favor the desired chain-transfer reaction over polymerization.

Q3: How can I effectively monitor the progress of my thioether synthesis reaction?

Several techniques can be employed to monitor your reaction's progress:

  • Thin-Layer Chromatography (TLC): TLC is a quick and simple method to qualitatively track the consumption of starting materials and the formation of the product.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to monitor the disappearance of characteristic peaks of the starting materials, such as the S-H stretch of a thiol (around 2550 cm⁻¹)[6], and the appearance of new peaks corresponding to the thioether product[4].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for monitoring the reaction by observing the disappearance of reactant signals and the emergence of product signals, allowing for quantitative analysis of the reaction mixture[4].

  • Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are highly sensitive and can be used to monitor the reaction progress and identify any side products formed[7][8].

Q4: What are the best practices for purifying thioethers?

The purification strategy depends on the physical and chemical properties of the thioether and the impurities present.

  • Column Chromatography: This is a widely used technique for purifying thioethers. The choice of stationary phase (e.g., silica gel or alumina) and eluent system is crucial for achieving good separation[9]. For air-sensitive thiols, deoxygenating the solvent and using acidic alumina can help prevent oxidation[9].

  • Extraction: Liquid-liquid extraction can be used to remove water-soluble impurities. However, care must be taken as some thioethers can be sensitive to pH changes[9].

  • Distillation: For volatile thioethers, distillation can be an effective purification method.

  • Recrystallization: If the thioether is a solid, recrystallization from a suitable solvent can be used to obtain a highly pure product[10].

Q5: My purified thioether seems to be degrading over time. How can I improve its stability?

Thioethers can be susceptible to oxidation, leading to the formation of sulfoxides and sulfones, especially when exposed to air and light[5][11]. To enhance stability:

  • Store the purified thioether under an inert atmosphere (nitrogen or argon).

  • Keep it in a cool, dark place.

  • Consider adding a radical inhibitor or antioxidant if compatible with your downstream applications.

Troubleshooting Guides for Specific Synthesis Methods

This section provides detailed troubleshooting for common thioether synthesis methods, explaining the causality behind experimental choices and offering step-by-step protocols.

Williamson Thioether Synthesis

The Williamson synthesis is a versatile method for preparing thioethers via an SN2 reaction between a thiolate and an alkyl halide[12][13].

Troubleshooting Common Issues
Problem Potential Cause Recommended Solution
Low or no product formation Poor nucleophile generation: The base used may not be strong enough to deprotonate the thiol completely.Use a stronger base like sodium hydride (NaH) or potassium hydride (KH) to ensure complete formation of the thiolate[14].
Poor leaving group: The halide on the electrophile is not a good leaving group.Use an alkyl iodide or bromide, which are better leaving groups than chlorides. Alternatively, convert an alcohol to a tosylate or mesylate, which are excellent leaving groups[14].
Steric hindrance: The alkyl halide is secondary or tertiary, hindering the SN2 attack.Use a primary alkyl halide. If a secondary or tertiary thioether is desired, consider alternative synthetic routes[2][14].
Formation of alkene byproduct E2 elimination is competing with SN2 substitution. Use a less sterically hindered (primary) alkyl halide. Lower the reaction temperature, as elimination reactions often have a higher activation energy than substitution reactions[1][3].
Formation of disulfide byproduct Oxidation of the thiolate. Perform the reaction under an inert atmosphere (N₂ or Ar). Use freshly opened or purified thiol[5].

Experimental Workflow: Williamson Thioether Synthesis

Williamson_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification thiol Thiol reaction_vessel Reaction Vessel (Inert Atmosphere) thiol->reaction_vessel base Base (e.g., NaH) base->reaction_vessel solvent Anhydrous Solvent solvent->reaction_vessel workup Aqueous Workup reaction_vessel->workup Reaction Monitoring (TLC, GC-MS) alkyl_halide Alkyl Halide alkyl_halide->reaction_vessel extraction Extraction workup->extraction purification Purification (e.g., Chromatography) extraction->purification product Pure Thioether purification->product

Caption: A typical workflow for the Williamson thioether synthesis.

Protocol: Synthesis of a Simple Alkyl Thioether
  • Thiolate Formation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the thiol (1.0 eq) in a suitable anhydrous solvent (e.g., THF, DMF). Cool the solution to 0 °C in an ice bath. Add a strong base such as sodium hydride (1.1 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes to allow for complete deprotonation.

  • SN2 Reaction: To the freshly prepared thiolate solution, add the primary alkyl halide (1.0 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir overnight.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Workup: Carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure thioether.

Thiol-Ene "Click" Reaction

The thiol-ene reaction is a powerful and efficient method for thioether synthesis, proceeding via a radical chain mechanism. It is often considered a "click" reaction due to its high yields, stereospecificity, and tolerance of a wide range of functional groups[15].

Troubleshooting Common Issues
Problem Potential Cause Recommended Solution
Low conversion Inefficient radical initiation: The initiator (photo or thermal) is not effective or used at the wrong concentration.Choose an appropriate initiator. For photoinitiation, cleavage-type photoinitiators are generally more efficient. For thermal initiation, ensure the temperature is sufficient to decompose the initiator. Optimize the initiator concentration; too little results in slow reaction, while too much can lead to side reactions[4].
Presence of oxygen: Dissolved oxygen can quench the radical chain reaction.Degas the reaction mixture thoroughly by bubbling with an inert gas (N₂ or Ar) for 15-30 minutes before initiation[4].
Unreactive thiol or ene: The specific substrates may have low reactivity.Consider using a more reactive ene or thiol. The reaction conditions (temperature, solvent) may need to be optimized for less reactive substrates[4].
Formation of disulfide byproduct Thiyl radicals combine instead of adding to the ene. This is more prevalent with low ene concentration or unreactive enes. Ensure a 1:1 stoichiometric ratio of thiol to ene functional groups[4].
Homopolymerization of the ene The carbon-centered radical adds to another ene monomer. This is a common issue with electron-poor alkenes like acrylates. Increase the thiol concentration to favor the chain-transfer step[4].
Poor regioselectivity Hydrogen-atom transfer at allylic or benzylic positions. This can be a problem with O-allyl or benzylic alkenyl substrates. Specialized initiator systems may be required to "repair" the chain process[16].

Experimental Workflow: Photoinitiated Thiol-Ene Reaction

ThiolEne_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification thiol Thiol degas Degas Solution (N₂ or Ar) thiol->degas ene Ene ene->degas initiator Photoinitiator initiator->degas solvent Solvent (optional) solvent->degas uv_irradiation UV Irradiation degas->uv_irradiation Reaction Monitoring (FTIR, NMR) solvent_removal Solvent Removal uv_irradiation->solvent_removal purification Purification (if necessary) solvent_removal->purification product Pure Thioether purification->product

Caption: A typical workflow for a photoinitiated thiol-ene reaction.

Protocol: Photoinitiated Thiol-Ene Reaction
  • Reaction Setup: In a suitable reaction vessel (e.g., a quartz tube), dissolve the thiol (1.0 eq), the ene (1.0 eq), and the photoinitiator (e.g., DMPA, 1-5 mol%) in a suitable solvent if necessary. A typical concentration is 0.1-1.0 M[4].

  • Degassing: Degas the solution by bubbling with nitrogen or argon for 15-30 minutes to remove dissolved oxygen. Seal the reaction vessel.

  • Initiation: Place the reaction vessel under a UV lamp at a fixed distance. Irradiate the mixture while stirring.

  • Reaction Monitoring: Monitor the reaction progress by FTIR (disappearance of the S-H stretch) or NMR until the reaction is complete.

  • Workup and Purification: Once the reaction is complete, remove the solvent under reduced pressure. The product is often pure enough for many applications. If further purification is needed, column chromatography can be used.

Mitsunobu Reaction for Thioether Synthesis

The Mitsunobu reaction allows for the conversion of primary and secondary alcohols to thioethers with inversion of stereochemistry[17][18]. It involves the use of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD)[19].

Troubleshooting Common Issues
Problem Potential Cause Recommended Solution
Low yield Steric hindrance: The reaction is sensitive to steric bulk at the alcohol's carbon center, especially with secondary alcohols[19].For sterically hindered alcohols, modified Mitsunobu conditions using benzoquinone derivatives as the oxidizing agent may be more effective[19].
Low acidity of the thiol: Aliphatic thiols are generally not acidic enough for the standard Mitsunobu reaction to proceed efficiently[20].Thioacetic acid can be used as the nucleophile, followed by hydrolysis to yield the thiol, which can then be alkylated. Alternatively, specialized sulfide surrogates can be employed[20].
Difficult purification Stoichiometric phosphine oxide and reduced azodicarboxylate byproducts are difficult to remove. Several strategies exist to facilitate purification, including using polymer-supported reagents or modified phosphines and azodicarboxylates that are easier to separate[17][18].
Lack of stereochemical inversion SN1-type mechanism is competing. This can occur with benzylic, allylic, or tertiary alcohols under acidic conditions. Careful control of reaction conditions is necessary to favor the SN2 pathway[20].

Reaction Mechanism: Mitsunobu Reaction

Mitsunobu_Mechanism cluster_activation Activation cluster_substitution Substitution PPh3 PPh₃ phosphonium Phosphonium Intermediate PPh3->phosphonium DEAD DEAD DEAD->phosphonium activated_alcohol Activated Alcohol (O-Phosphinite) phosphonium->activated_alcohol alcohol R'-OH alcohol->activated_alcohol thioether R-S-R' activated_alcohol->thioether Sₙ2 attack phosphine_oxide Ph₃P=O activated_alcohol->phosphine_oxide thiol R-SH thiol->thioether

Caption: Simplified mechanism of the Mitsunobu reaction for thioether synthesis.

Protocol: Mitsunobu Reaction for Thioether Synthesis
  • Reaction Setup: To a solution of the alcohol (1.0 eq), the thiol (1.2 eq), and triphenylphosphine (1.5 eq) in an anhydrous solvent (e.g., THF, toluene) at 0 °C under an inert atmosphere, add the azodicarboxylate (e.g., DIAD, 1.5 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours to overnight.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product will contain triphenylphosphine oxide and the reduced azodicarboxylate. Purification is typically achieved by column chromatography.

References

Improving the stability and handling of 2-Methoxyethyl phenyl sulfide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methoxyethyl phenyl sulfide (CAS 77298-24-9). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to ensure the stability and successful handling of this versatile thioether in your experiments.

I. Core Properties and Handling

This compound is a colorless liquid with a characteristic stench.[1][2] It is a valuable intermediate in organic synthesis, particularly in the pharmaceutical and specialty chemical industries.[3] Understanding its fundamental properties is key to its effective use.

PropertyValueSource
CAS Number 77298-24-9[4][5]
Molecular Formula C₉H₁₂OS[2][4]
Molecular Weight 168.26 g/mol [4]
Boiling Point 125-126 °C at 18 mmHg[3]
Density 1.05 g/cm³[6]
Appearance Colorless liquid[1]
Odor Stench[1][2]
Storage Store in a cool, dry, and well-ventilated place. Keep container tightly closed.[1][7][8]

II. Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of this compound in a question-and-answer format.

Observation: The typically colorless this compound has developed a yellow tint.

Question: What causes the discoloration of this compound and is it still usable?

Answer: A yellow tint in this compound is often an indicator of oxidation. Thioethers are susceptible to oxidation, which can lead to the formation of sulfoxides and subsequently sulfones, especially with prolonged exposure to air (oxygen).[9]

  • Plausible Cause: The primary cause is the oxidation of the sulfur atom. This process can be accelerated by exposure to light and elevated temperatures.

  • Impact on Experiments: The presence of the corresponding sulfoxide, 2-Methoxyethyl phenyl sulfoxide, can interfere with your reaction, leading to unexpected side products or lower yields.

  • Recommended Action:

    • Assess the level of impurity: A pale yellow color might indicate a minor level of oxidation that may not significantly affect some reactions. However, for high-purity applications, purification is recommended.

    • Purification: The oxidized impurities can be removed by column chromatography on silica gel.

    • Prevention: To prevent further oxidation, ensure the compound is stored under an inert atmosphere (e.g., nitrogen or argon) and protected from light.

Reaction Failure: My reaction with this compound is sluggish or not proceeding to completion.

Question: Why is my reaction involving this compound not working as expected?

Answer: Several factors can contribute to the poor reactivity of this compound. Thioethers are generally good nucleophiles, but their reactivity can be influenced by steric hindrance and the reaction conditions.

  • Plausible Causes & Solutions:

    • Steric Hindrance: While the 2-methoxyethyl group is not excessively bulky, steric hindrance can play a role in certain reactions.[10] Ensure that the electrophile is not too sterically demanding.

    • Base Strength (for deprotonation): If the reaction requires the formation of a thiolate, ensure the base used is strong enough to deprotonate the precursor thiol effectively. Thiols are more acidic than alcohols, but a sufficiently strong base is still necessary.[11]

    • Solvent Choice: The choice of solvent is critical. For nucleophilic substitution reactions, polar aprotic solvents are generally preferred. Avoid protic solvents if a strong nucleophile is required, as they can solvate the nucleophile and reduce its reactivity.

    • Catalyst Deactivation: In metal-catalyzed reactions, sulfur compounds can sometimes poison the catalyst.[12][13] It may be necessary to use a higher catalyst loading or a catalyst that is more resistant to sulfur poisoning.

Unexpected Side Products: I am observing unexpected peaks in my NMR/GC-MS that correspond to sulfur-oxidized species.

Question: My reaction is producing sulfoxides or sulfones as side products. How can I prevent this?

Answer: The formation of sulfoxides and sulfones is a common issue when working with thioethers, as they are readily oxidized.[9]

  • Plausible Causes & Solutions:

    • Oxidizing Agents Present: Your reaction mixture may contain unintentional oxidizing agents. This could be due to impurities in your reagents or solvents, or exposure to air.

    • Reaction Conditions: High reaction temperatures can sometimes promote oxidation, especially in the presence of oxygen.

    • Prevention Protocol:

      • Degas Solvents: Before use, degas your solvents to remove dissolved oxygen. This can be done by bubbling an inert gas (nitrogen or argon) through the solvent or by the freeze-pump-thaw method.

      • Use High-Purity Reagents: Ensure all reagents are free from oxidizing impurities.

      • Maintain an Inert Atmosphere: Conduct your reaction under a nitrogen or argon atmosphere to prevent exposure to atmospheric oxygen.

III. Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions I should take when handling this compound?

A1: Always handle this compound in a well-ventilated area or a chemical fume hood.[1][7] Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, gloves, and a lab coat.[1][14] Avoid inhalation of vapors and contact with skin and eyes.[1] Due to its strong, unpleasant odor, it's crucial to prevent its release into the environment.[9][15]

Q2: How should I properly store this compound to ensure its long-term stability?

A2: For optimal stability, store this compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat and direct sunlight.[1][7][8] To prevent oxidation, it is best to store it under an inert atmosphere, such as nitrogen or argon.

Q3: Can this compound be used in aqueous media?

A3: this compound has low water solubility. While some reactions can be performed in biphasic systems or with co-solvents, it is generally not ideal for use in purely aqueous media.

Q4: What are the common decomposition products of this compound?

A4: Besides oxidation to the sulfoxide and sulfone, hydrolysis can occur under certain conditions, potentially leading to 2-hydroxyethyl phenyl sulfide.[16]

Q5: How can I effectively quench a reaction containing this compound and manage its odor?

A5: To manage the odor, it is advisable to work in a fume hood and to decontaminate glassware and waste with an oxidizing agent like bleach (sodium hypochlorite) solution.[11] This will oxidize the volatile and odorous thioether to less volatile and odorless sulfoxides and sulfones.

IV. Experimental Workflow & Visualization

Workflow for a Typical Nucleophilic Substitution Reaction

This workflow outlines the key steps for a generic S(_N)2 reaction using this compound as a nucleophile precursor (via a thiolate).

sn2_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Reagents & Glassware (Dry & Inert) solvent Degassed Solvent reagents->solvent 1. Prepare thiol Thiophenol (Precursor) solvent->thiol 2. Dissolve base Base Addition (e.g., NaH) thiol->base 3. Cool & Add thiolate Thiolate Formation base->thiolate 4. Stir electrophile Add 2-Methoxyethyl Halide thiolate->electrophile 5. Add Slowly reaction S_N2 Reaction (Inert Atmosphere) electrophile->reaction 6. Stir to Completion quench Quench Reaction reaction->quench 7. Cool & Add Quenching Agent extract Extraction quench->extract 8. Extract with Organic Solvent purify Column Chromatography extract->purify 9. Purify product Pure Product purify->product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting common issues.

troubleshooting_tree start Problem Encountered discoloration Discoloration (Yellowing) start->discoloration reaction_issue Poor Reactivity / Low Yield start->reaction_issue side_products Unexpected Side Products start->side_products oxidation Probable Cause: Oxidation discoloration->oxidation check_conditions Investigate Cause reaction_issue->check_conditions oxidized_species Side Products: Sulfoxide/Sulfone? side_products->oxidized_species purify_check Action: Purify (e.g., Chromatography) Store under Inert Gas oxidation->purify_check sterics Steric Hindrance? check_conditions->sterics Yes reagents_purity Reagent Purity/Activity? check_conditions->reagents_purity Possible catalyst Catalyst Poisoning? check_conditions->catalyst If Applicable modify_reagents Action: Modify Substrates sterics->modify_reagents check_reagents Action: Use Fresh/Pure Reagents reagents_purity->check_reagents modify_catalyst Action: Increase Catalyst Loading or Use Resistant Catalyst catalyst->modify_catalyst other_side_products Other Side Products oxidized_species->other_side_products No prevent_oxidation Action: Degas Solvents Use Inert Atmosphere oxidized_species->prevent_oxidation Yes analyze_reaction Action: Re-evaluate Reaction Mechanism and Conditions other_side_products->analyze_reaction

Caption: Decision tree for troubleshooting experimental issues.

V. References

  • Fisher Scientific. (2024, March 15). SAFETY DATA SHEET: this compound.

  • Kishida Chemical Co., Ltd. Safety Data Sheet: 2-Methoxyphenol(o-).

  • Sigma-Aldrich. This compound | 77298-24-9.

  • CymitQuimica. (2024, December 19). Safety Data Sheet.

  • (2024, March 30). SAFETY DATA SHEET.

  • Thermo Fisher Scientific. (2025, October 24). SAFETY DATA SHEET: this compound.

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Thioether Formation. Wordpress.

  • Benchchem. This compound | 77298-24-9.

  • MySkinRecipes. This compound.

  • Santa Cruz Biotechnology. This compound | CAS 77298-24-9 | SCBT.

  • University College London. (2020, June 23). Thiols | Safety Services.

  • ChemScene. (2021, July 28). Safety Data Sheet.

  • Defense Technical Information Center. Degradation of the Blister Agent BIS(2-Chloroethyl) Sulfide and Simulant 2-Chloroethyl Phenyl Sulfide on Concrete.

  • Chemeurope.com. Thioether.

  • National Institutes of Health. (PMC). Asymmetric synthesis of tertiary thiols and thioethers.

  • Sigma-Aldrich. (2-Methoxyethyl)(phenyl)sulfane 77298-24-9.

  • ChemicalBook. (2025, January 27). This compound | 77298-24-9.

  • Master Organic Chemistry. (2015, July 5). Thiols And Thioethers.

  • University of Cambridge. (2023, January 9). Reaction Chemistry & Engineering.

  • Sigma-Aldrich. (2-Methoxyethyl)(phenyl)sulfane 77298-24-9.

  • University of Cambridge. (2023, January 9). Reaction Chemistry & Engineering.

  • ResearchGate. (2025, August 6). Fast detoxication of 2-chloro ethyl ethyl sulfide by p-type Ag2O semiconductor nanoparticle-loaded Al2O3-based supports | Request PDF.

  • ResearchGate. Table 1 Selective oxidation of methyl phenyl sulfide by aqueous H 2 O 2....

  • Sunway Pharm Ltd. 2-Methoxyethyl phenyl sulphide - CAS:77298-24-9.

  • Google Patents. US20010014697A1 - Process for the preparation of 2-methoxyethoxy-benzenes and novel 2-methoxyethoxy-benzyl cyanides.

  • Google Patents. EP0449602A1 - Method for producing 4-(2'-methoxyethyl) phenol.

  • Organic Syntheses Procedure. methyl phenyl sulfoxide.

  • Sigma-Aldrich. Methoxymethyl phenyl sulfide 97 13865-50-4.

  • MDPI. Transition Metal Catalyzed Synthesis of Aryl Sulfides.

  • PubMed. Transition metal catalyzed synthesis of aryl sulfides.

  • MDPI. A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile.

  • ChemRxiv. (2022, March 22). Synthesis and styrene copolymerization of alkoxy ring-substituted 2- methoxyethyl phenylcyanoacrylates.

  • National Institutes of Health. Forging C–S Bonds Through Decarbonylation: New Perspectives for the Synthesis of Privileged Aryl Sulfides.

  • Benchchem. Standard Reaction Conditions for the Synthesis of (S)-(1-Methoxyethyl)benzene: Application Notes and Protocols.

  • Organic Chemistry Portal. Synthesis of aryl sulfides and diaryl sulfides.

  • ResearchGate. Some biologically active aryl sulfide compounds.

  • Sigma-Aldrich. This compound | 77298-24-9.

References

Technical Support Center: Navigating Side Reactions in the Oxidation of 2-Methoxyethyl Phenyl Sulfide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the oxidation of 2-Methoxyethyl phenyl sulfide. This resource, designed for researchers, chemists, and drug development professionals, provides in-depth troubleshooting advice and validated protocols to help you navigate the common challenges and side reactions encountered during this crucial transformation. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring your protocols are robust and reproducible.

Section 1: Understanding the Core Reaction and Potential Pitfalls

The oxidation of this compound is a stepwise process, typically targeting either the sulfoxide or the sulfone.[1] However, the reaction pathway is fraught with potential side reactions that can diminish yield and purity. Understanding these pathways is the first step toward effective troubleshooting.

G cluster_main Desired Oxidation Pathway cluster_side Potential Side Reactions A 2-Methoxyethyl phenyl sulfide B 2-Methoxyethyl phenyl sulfoxide (Target 1) A->B [O] (First Oxidation) E C-S Bond Cleavage A->E Harsh Oxidants Photolysis F Aromatic Ring Oxidation A->F Aggressive Reagents C 2-Methoxyethyl phenyl sulfone (Target 2) B->C [O] (Second Oxidation) D Over-oxidation to Sulfone B->D Uncontrolled Conditions

Caption: Desired vs. Undesired reaction pathways.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the oxidation of this compound in a direct question-and-answer format.

Q1: My primary side-product is the sulfone, but I want the sulfoxide. How can I improve selectivity?

A: This is the most common challenge and stems from the sulfoxide product being further oxidized to the sulfone.[2][3] The rate of the first oxidation (sulfide to sulfoxide) is generally faster than the second (sulfoxide to sulfone), a kinetic difference you can exploit.

Core Principles for Selectivity:

  • Stoichiometry Control: Carefully control the amount of oxidant. Use of ~1.0-1.1 equivalents of the oxidizing agent is critical to favor the formation of the sulfoxide.[3][4] An excess will inevitably lead to the sulfone.

  • Mode of Addition: Add the oxidant slowly or portion-wise to the solution of the sulfide.[4] This maintains a low instantaneous concentration of the oxidant, further favoring the faster initial oxidation.

  • Temperature: Lowering the reaction temperature (e.g., -78 °C to 0 °C) significantly enhances selectivity for the sulfoxide, as the activation energy for sulfone formation is typically higher.[5]

  • Choice of Oxidant:

    • m-CPBA: Often provides good selectivity for the sulfoxide when used in a 1:1 molar ratio at low temperatures.[5][6]

    • Hydrogen Peroxide (H₂O₂): Can be very selective, especially with certain catalysts. A transition-metal-free system using H₂O₂ in glacial acetic acid has been shown to be highly selective for sulfoxides at room temperature.[2][7]

Q2: I'm observing significant degradation of my starting material and low yields of any identifiable sulfur product. What could be happening?

A: This suggests that C-S bond cleavage is occurring, breaking the molecule apart. This is a known side reaction, particularly under harsh conditions or with specific methodologies.[8]

Potential Causes and Solutions:

  • Aggressive Oxidants: Overly powerful oxidizing agents or conditions can lead to fragmentation.

  • Photochemical/Electrochemical Conditions: Visible light or electrochemical methods can induce C-S bond cleavage through radical cation intermediates if not carefully controlled.[9][10]

  • Mechanism of Cleavage: The process often involves oxidation of the sulfur atom, which weakens the adjacent C-S bonds, making them susceptible to cleavage.[11]

Troubleshooting Steps:

  • Switch to a Milder Oxidant: If you are using reagents like potassium permanganate, consider switching to H₂O₂ or m-CPBA.[12]

  • Control the Environment: Ensure the reaction is run in the dark to avoid unintended photochemical reactions.

  • Avoid Transition Metals Known for Desulfurization: While many metals catalyze oxidation, some can mediate C-S bond cleavage.[13] If using a catalytic system, ensure it is selective for oxidation.

Q3: My NMR shows unexpected aromatic signals or byproducts. Is the phenyl ring reacting?

A: While the benzene ring is generally robust, it is not inert. Under certain oxidative conditions, side-chain oxidation or direct aromatic ring oxidation can occur.

Scenarios and Solutions:

  • Side-Chain Oxidation: Strong oxidizing agents like hot potassium permanganate (KMnO₄) can oxidize the alkyl group attached to an aromatic ring to a carboxylic acid.[14][15] In your substrate, this would cleave the ethyl group. To avoid this, use milder, more selective reagents for sulfide oxidation like H₂O₂ or m-CPBA, which typically leave the alkyl side chain untouched.

  • Direct Ring Oxidation: This process generates a π-delocalized radical-cation and usually requires harsh electrochemical conditions or very strong oxidants.[16] It is an unlikely side reaction with standard sulfide oxidation protocols but serves as a reminder to avoid unnecessarily harsh conditions.

Q4: Are there any specific safety concerns I should be aware of during these oxidations?

A: Yes. Oxidation reactions are often highly exothermic and present a risk of thermal runaway if not properly controlled.[17]

Key Safety Considerations:

  • Peroxide Instability: Oxidants like m-CPBA are strong oxidizing agents that can cause fire on contact with flammable materials.[18] Concentrated solutions of m-CPBA have known incompatibilities with certain solvents like DCM and DMF.[17]

  • Exothermicity: The reaction generates heat. Use an ice bath, especially during the addition of the oxidant, and monitor the internal temperature.

  • Quenching: At the end of the reaction, any excess oxidant must be safely quenched. A saturated aqueous solution of sodium sulfite or sodium thiosulfate is commonly used for this purpose.

G Start Problem Observed During Oxidation P1 High Sulfone Impurity Start->P1 Predominant Side-Product P2 Low Yield / Degradation Start->P2 General Failure P3 Unusual Aromatic Signals Start->P3 Spectral Anomalies C1 Probable Cause: Over-oxidation P1->C1 C2 Probable Cause: C-S Bond Cleavage P2->C2 C3 Probable Cause: Ring or Side-Chain Oxidation P3->C3 S1 Solution: 1. Use ~1 eq. Oxidant 2. Add Oxidant Slowly 3. Lower Temperature C1->S1 S2 Solution: 1. Use Milder Oxidant (H₂O₂, m-CPBA) 2. Run in Dark 3. Avoid Harsh Catalysts C2->S2 S3 Solution: 1. Avoid Strong Oxidants (e.g., KMnO₄) 2. Stick to Sulfide-Specific Reagents C3->S3

Caption: A troubleshooting flowchart for common oxidation issues.

Section 3: Validated Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for achieving either the sulfoxide or the sulfone with high selectivity.

Protocol 1: Selective Oxidation to 2-Methoxyethyl Phenyl Sulfoxide

This protocol is adapted from methodologies emphasizing selectivity for the sulfoxide using meta-chloroperoxybenzoic acid (m-CPBA) at controlled temperatures.[5][19]

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~70-77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium sulfite solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound (1.0 eq.) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C using an ice-water bath.

  • In a separate flask, dissolve m-CPBA (1.05 eq., adjusted for purity) in DCM.

  • Add the m-CPBA solution dropwise to the stirred sulfide solution over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium sulfite solution and stir for 15 minutes.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfoxide.

  • Purify by column chromatography or recrystallization as needed.

Protocol 2: Complete Oxidation to 2-Methoxyethyl Phenyl Sulfone

This protocol is designed for complete conversion to the sulfone using an excess of hydrogen peroxide with a catalyst.[20][21]

Materials:

  • This compound

  • Hydrogen peroxide (30% aqueous solution)

  • Acetic Acid

  • Sodium Tungstate Dihydrate (Na₂WO₄·2H₂O) - Catalyst

  • Ethyl acetate

  • Saturated aqueous sodium sulfite solution

  • Water & Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1.0 eq.) in acetic acid (approx. 0.5 M), add sodium tungstate dihydrate (0.02 eq.).

  • Heat the mixture to 50-60 °C.

  • Slowly add hydrogen peroxide (2.5-3.0 eq.) to the reaction mixture via an addition funnel. An exotherm may be observed.

  • Stir the reaction at 50-60 °C and monitor by TLC until the intermediate sulfoxide spot has been completely converted to the more polar sulfone product. This may take several hours.[3]

  • Cool the reaction mixture to room temperature and carefully add saturated aqueous sodium sulfite solution to quench excess peroxide.

  • Dilute the mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure sulfone.

Section 4: Data Summary & Comparison

The choice of oxidant and conditions dramatically impacts the outcome. The table below summarizes common systems.

Oxidant SystemStoichiometry (Oxidant:Sulfide)Typical TemperatureCommon SolventPrimary ProductReference
m-CPBA 1.05 : 10 °CDichloromethaneSulfoxide[5][19]
m-CPBA > 2.1 : 1Room TempDichloromethaneSulfone[5][18]
H₂O₂ / Acetic Acid 4 : 1Room TempAcetic AcidSulfoxide[2][7]
H₂O₂ / Na₂WO₄ > 2.5 : 150-60 °CAcetic AcidSulfone[3]
Urea-H₂O₂ / Phthalic Anhydride ExcessRoom TempEthyl AcetateSulfone[20]

Section 5: Mechanistic Insights

A deeper understanding of the reaction mechanisms can inform your experimental design.

Mechanism of H₂O₂ Oxidation

The oxidation of sulfides by hydrogen peroxide is thought to involve an electrophilic attack by a peroxide oxygen atom on the nucleophilic sulfur.[7] In acidic media like acetic acid, hydrogen peroxide can be protonated, increasing its electrophilicity. The overall process is the transfer of one oxygen atom to the sulfur, producing water as the sole byproduct.[22][23]

G H₂O₂ Oxidation Mechanism Sulfide R-S-R' TS Transition State [R₂S---O(H)---OH]‡ Sulfide->TS H2O2 H-O-O-H H2O2->TS Sulfoxide R-S(=O)-R' TS->Sulfoxide Water H₂O TS->Water

Caption: Electrophilic attack of H₂O₂ on the sulfide.

Mechanism of m-CPBA Oxidation

The oxidation with peroxy-acids like m-CPBA proceeds through a concerted mechanism. The reaction occurs via a well-defined transition state where the oxygen is transferred to the sulfur atom while the peracid is reduced to its corresponding carboxylic acid.[18]

G m-CPBA Oxidation Mechanism Sulfide R-S-R' TS Concerted Transition State Sulfide->TS mCPBA m-Cl-Ar-C(=O)O-O-H mCPBA->TS Sulfoxide R-S(=O)-R' TS->Sulfoxide Acid m-Cl-Ar-C(=O)OH TS->Acid

Caption: Concerted oxygen transfer from m-CPBA.

References

Technical Support Center: Catalyst Selection and Optimization for Reactions Involving 2-Methoxyethyl Phenyl Sulfide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to providing in-depth guidance on catalyst selection and optimization for reactions involving 2-Methoxyethyl phenyl sulfide. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of common synthetic transformations of this substrate. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your success in the lab.

Section 1: Catalytic Oxidation of this compound

The selective oxidation of sulfides to sulfoxides is a critical transformation in medicinal chemistry, as the sulfoxide moiety is a key functional group in many pharmaceutical compounds. However, achieving high selectivity and yield can be challenging due to overoxidation to the corresponding sulfone. This section addresses the common issues encountered during the catalytic oxidation of this compound.

Troubleshooting Guide: Oxidation Reactions

Q1: My reaction is producing the sulfone as a major byproduct. How can I improve selectivity for the sulfoxide?

A1: Overoxidation is the most common challenge in sulfide oxidation. The conversion of the desired sulfoxide to the sulfone is often faster than the initial oxidation of the sulfide to the sulfoxide.[1] To mitigate this, a multi-faceted approach is necessary:

  • Oxidant Selection: The choice of oxidant is paramount. Highly reactive oxidants are more prone to causing overoxidation. Consider switching to a milder alternative. For instance, if you are using a strong oxidant like m-chloroperoxybenzoic acid (m-CPBA), switching to hydrogen peroxide (H₂O₂) in the presence of a suitable catalyst can offer better control.[2] The use of catalytic systems with O₂ or H₂O₂ as terminal oxidants is a greener and often more selective approach.[2]

  • Stoichiometry Control: Carefully controlling the stoichiometry of the oxidant is crucial. Using a large excess of the oxidant will invariably lead to sulfone formation.[2] Start with a slight excess (e.g., 1.1 equivalents) and optimize from there.

  • Reaction Monitoring: Closely monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). Quench the reaction as soon as the starting sulfide has been consumed to prevent further oxidation of the sulfoxide.[1]

  • Temperature Optimization: Lowering the reaction temperature can often improve selectivity. While this will slow down the reaction rate, it can disproportionately slow the rate of the second oxidation step (sulfoxide to sulfone).[1]

  • Catalyst Choice: Certain catalysts are inherently more selective for sulfoxide formation. For example, some titanium-based catalysts, like Ti(IV)-substituted heteropolytungstates, have shown high selectivity in the oxidation of sulfides with hydrogen peroxide.[3]

ParameterRecommendation for High Sulfoxide SelectivityRationale
Oxidant Use milder oxidants (e.g., H₂O₂, O₂) with a catalyst.Reduces the rate of the second oxidation step to the sulfone.[2]
Stoichiometry Use a slight excess of oxidant (e.g., 1.1 eq.).Minimizes the availability of oxidant for the second oxidation.[2]
Temperature Lower the reaction temperature (e.g., 0 °C to -20 °C).Decreases the rate of overoxidation more significantly than the initial oxidation.[1]
Monitoring Frequent monitoring by TLC, HPLC, or GC.Allows for quenching the reaction at the optimal time.[1]

Q2: My catalyst activity is decreasing over time or with subsequent runs. What are the likely causes and how can I prevent deactivation?

A2: Catalyst deactivation is a significant issue in sulfide oxidation, often leading to incomplete reactions and process inefficiencies. Several mechanisms can be at play:

  • Poisoning: Sulfur compounds are notorious for poisoning metal catalysts.[4] The sulfide substrate, sulfoxide product, or any sulfur-containing impurities can strongly adsorb to the catalyst's active sites, blocking them from further reaction. To mitigate this, ensure high purity of your starting materials.

  • Formation of Inactive Species: Overoxidation can not only affect your product but also your catalyst. For example, with some iron oxide catalysts, overoxidation can lead to the formation of ferrous sulfate, which is less active than the original ferric oxide.[5] This is particularly dependent on reaction conditions like temperature.

  • Leaching (for heterogeneous catalysts): If you are using a supported catalyst, the active metal may leach into the reaction mixture, leading to a loss of activity over time and contamination of your product. This can be addressed by choosing a more robust support or by using milder reaction conditions.

  • Thermal Degradation: High reaction temperatures can cause the catalyst to degrade, especially in the case of complex organometallic catalysts or supported catalysts where the support may not be stable.[6]

Troubleshooting Catalyst Deactivation:

start Decreased Catalyst Activity cause1 Poisoning by Sulfur Compounds start->cause1 cause2 Formation of Inactive Catalyst Species start->cause2 cause3 Leaching of Active Metal start->cause3 cause4 Thermal Degradation start->cause4 solution1 Purify Starting Materials cause1->solution1 solution2 Optimize Reaction Conditions (T, Oxidant) cause2->solution2 solution3 Choose Robust Support/Milder Conditions cause3->solution3 solution4 Operate at Lower Temperatures cause4->solution4

Caption: Troubleshooting workflow for catalyst deactivation.

Q3: I'm observing low or no conversion. What should I investigate?

A3: Low conversion can be frustrating, but a systematic approach can help identify the root cause.

  • Catalyst Activity: First, confirm the activity of your catalyst. If it's a new batch, test it with a reliable model reaction. If it's an older catalyst, it may have degraded during storage. For air-sensitive catalysts, ensure proper handling techniques were used.

  • Reaction Conditions:

    • Temperature: Is the reaction temperature high enough for catalyst activation and reaction progression? Some catalysts require an initiation period at a higher temperature.

    • Solvent: Ensure the solvent is appropriate for the reaction and that the starting materials are sufficiently soluble. The solvent can also influence catalyst activity.

    • Atmosphere: If the reaction is sensitive to air or moisture, ensure it is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Quality:

    • Oxidant: Check the purity and concentration of your oxidant. For example, hydrogen peroxide solutions can decompose over time.

    • Substrate: Ensure your this compound is pure and free of inhibitors.

  • Catalyst Loading: The amount of catalyst used can be critical. Too little catalyst will result in a slow or incomplete reaction. Refer to literature for typical catalyst loadings for your specific system and consider increasing it if necessary.

Q4: The reaction is highly exothermic and difficult to control. What are the safety considerations and how can I manage them?

A4: Oxidation reactions are often highly exothermic and can pose a significant safety risk if not properly managed.[7]

  • Slow Addition: Instead of adding all the oxidant at once, add it dropwise or via a syringe pump over an extended period. This allows the heat to dissipate and prevents a dangerous temperature spike.

  • Cooling: Run the reaction in an ice bath or use a cryostat to maintain a constant, low temperature.

  • Dilution: Running the reaction at a lower concentration can help to manage the exotherm by providing a larger thermal mass.

  • Flow Chemistry: For larger scale reactions, consider using a continuous flow reactor. Flow chemistry offers superior heat transfer and control, making it an inherently safer method for highly exothermic reactions.[7]

FAQs: Oxidation Reactions

What are the most common types of catalysts for sulfide oxidation? Metal-based catalysts are the most common, with popular choices including those based on titanium, vanadium, iron, and tungsten.[3][8] These can be simple metal salts, oxides, or more complex coordination compounds. Biocatalysts, such as enzymes, are also used for enantioselective oxidations.

How do I choose the right oxidant for my reaction? The ideal oxidant should be effective, selective, safe, and environmentally benign. Hydrogen peroxide is often a good choice as its only byproduct is water.[2] Molecular oxygen (or air) is also a green option but may require more active catalysts or harsher conditions. The choice also depends on the desired product; for sulfoxides, milder oxidants are preferred to avoid overoxidation.[1]

What analytical techniques are best for monitoring reaction progress? TLC is a quick and easy method for qualitative monitoring. For quantitative analysis and to accurately determine the ratio of sulfide, sulfoxide, and sulfone, HPLC and GC are the preferred methods.[1]

Section 2: Catalytic C-S Cross-Coupling for Aryl Sulfide Synthesis

The formation of C-S bonds through cross-coupling reactions is a powerful method for synthesizing aryl sulfides. Catalysts based on palladium and copper are most commonly employed for this transformation.[9] This section will guide you through troubleshooting common issues in these reactions.

Troubleshooting Guide: C-S Cross-Coupling Reactions

Q1: My C-S coupling reaction is not going to completion or has a low yield. What are the common causes?

A1: Low yields in C-S coupling can stem from several factors related to the catalyst, reagents, and reaction conditions.

  • Catalyst System:

    • Catalyst and Ligand Choice: The combination of the metal precursor and the ligand is critical. The ligand stabilizes the metal center and facilitates the catalytic cycle. For challenging substrates, a more electron-rich and bulky ligand might be necessary to promote oxidative addition and reductive elimination. Buchwald-type ligands are often effective in palladium-catalyzed C-S coupling.[10]

    • Catalyst Pre-activation: Some catalysts require an in-situ activation step. Ensure your procedure includes this if necessary.

  • Reagents:

    • Base: The choice and amount of base are crucial. The base activates the thiol and neutralizes the acid produced during the reaction. Common bases include carbonates (e.g., Cs₂CO₃, K₂CO₃) and phosphates (e.g., K₃PO₄). The base must be strong enough to deprotonate the thiol but not so strong that it causes side reactions.

    • Solvent: The solvent must be anhydrous and deoxygenated, as both water and oxygen can deactivate the catalyst. Common solvents include toluene, dioxane, and DMF.

  • Reaction Conditions:

    • Temperature: C-S coupling reactions often require elevated temperatures to proceed at a reasonable rate. If the reaction is sluggish, a modest increase in temperature may be beneficial.

    • Inert Atmosphere: These reactions are typically sensitive to oxygen. Ensure the reaction is set up and run under an inert atmosphere of nitrogen or argon.

Q2: My catalyst appears to be inactive. How can I troubleshoot catalyst poisoning or deactivation?

A2: Catalyst deactivation in C-S coupling is a common problem, often due to the sulfur-containing substrate itself.

  • Thiol Poisoning: Thiols can strongly coordinate to the metal center and inhibit catalysis. Using a suitable base to deprotonate the thiol to the more nucleophilic and less inhibiting thiolate is essential.

  • Oxidative Degradation: If the reaction is not properly protected from air, the catalyst can be oxidized to an inactive state.

  • Impurity Poisoning: Impurities in the starting materials or solvent can act as catalyst poisons. Ensure all reagents and the solvent are of high purity.

start Catalyst Inactivity cause1 Thiol Poisoning start->cause1 cause2 Oxidative Degradation start->cause2 cause3 Impurity Poisoning start->cause3 solution1 Ensure Proper Base is Used cause1->solution1 solution2 Maintain Inert Atmosphere cause2->solution2 solution3 Use High Purity Reagents/Solvent cause3->solution3

References

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working with 2-methoxyethyl phenyl sulfide and similar aryl alkyl thioethers. It provides in-depth troubleshooting advice and detailed protocols to address common purification challenges, ensuring the attainment of high-purity materials essential for reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile of this compound is largely dependent on the synthetic route employed, which is commonly a variation of the Williamson ether synthesis. Key impurities to anticipate include:

  • Unreacted Starting Materials: Thiophenol and the 2-methoxyethyl halide (e.g., bromide or chloride) are often present in the crude product.

  • Oxidation Products: The thioether is susceptible to oxidation, leading to the formation of 2-methoxyethyl phenyl sulfoxide and, under more stringent oxidative conditions, 2-methoxyethyl phenyl sulfone.[1][2] This can occur during the reaction, work-up, or even during storage if exposed to air.

  • Disulfide Byproducts: Oxidative coupling of the thiophenol starting material can lead to the formation of diphenyl disulfide.

  • Elimination Byproducts: If the reaction conditions are not carefully controlled, elimination reactions can occur, particularly with secondary or tertiary alkyl halides, though less common with the primary 2-methoxyethyl halide.

Q2: My purified this compound is developing a new, more polar spot on the TLC plate over time. What is happening?

A2: The appearance of a more polar spot on a TLC plate over time is a strong indication of product degradation, most commonly oxidation. The sulfur atom in the thioether is susceptible to oxidation to a sulfoxide, which is significantly more polar. Further oxidation can lead to the even more polar sulfone. To mitigate this, store the purified compound under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature.

Q3: What are the best general techniques for purifying this compound?

A3: The choice of purification technique depends on the nature and quantity of the impurities. The most effective methods are:

  • Flash Column Chromatography: This is a highly versatile technique for separating the desired thioether from both more and less polar impurities. A common stationary phase is silica gel, with a mobile phase typically consisting of a hexane/ethyl acetate gradient.[3][4][5]

  • Vacuum Distillation: For larger quantities and to remove non-volatile impurities, vacuum distillation is an excellent choice. This compound has a reported boiling point of 125-126°C at 18 mmHg.[6]

  • Recrystallization: If the crude product is a solid or can be induced to crystallize, recrystallization can be a highly effective method for achieving high purity. This often requires screening for a suitable solvent system.[7][8]

  • Acid-Base Extraction: To remove acidic impurities like unreacted thiophenol, a basic wash (e.g., with aqueous sodium hydroxide or sodium carbonate) during the work-up is highly effective.[9][10]

Troubleshooting Guide

This section addresses specific problems that may be encountered during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Persistent thiophenol odor in the purified product. Incomplete removal of unreacted thiophenol.Perform an aqueous work-up with a 1-2 M sodium hydroxide solution to extract the acidic thiophenol as its sodium salt.[9][10] Follow with a water wash to remove any residual base.
Product co-elutes with an impurity during column chromatography. The polarity of the product and the impurity are too similar in the chosen solvent system.Optimize the mobile phase. A shallower gradient or the use of a different solvent system (e.g., dichloromethane/hexanes) may improve separation. If using silica gel, consider switching to a different stationary phase like alumina.
The product appears to be degrading on the silica gel column. Silica gel can be slightly acidic and may catalyze the degradation of sensitive compounds. The high surface area can also promote air oxidation.Deactivate the silica gel by adding a small amount of a neutral amine like triethylamine (0.1-1%) to the eluent. Alternatively, use a less acidic stationary phase such as neutral alumina. To minimize air oxidation, consider de-gassing the solvents before use.
Difficulty in achieving crystallization during recrystallization. The compound may be an oil at room temperature, or a suitable single-solvent system may not exist. The presence of impurities can also inhibit crystallization.Try a multi-solvent system. Dissolve the compound in a small amount of a good solvent (e.g., ethyl acetate, dichloromethane) and then slowly add a poor solvent (e.g., hexanes, pentane) until turbidity is observed. Gentle heating to redissolve, followed by slow cooling, can induce crystallization. Seeding with a small crystal of the pure compound can also be effective.[7]
The product darkens or decomposes during vacuum distillation. The distillation temperature may be too high, leading to thermal decomposition.Ensure a good vacuum is achieved to lower the boiling point. If the product is still unstable, consider a shorter path distillation apparatus (like a Kugelrohr) to minimize the time the compound spends at high temperatures.[11] Adding a small amount of a non-volatile antioxidant to the distillation flask can sometimes help.

Visualizing Purification Challenges

The following diagram illustrates a typical troubleshooting workflow for the purification of this compound.

Purification Troubleshooting Troubleshooting Workflow for this compound Purification start Crude Product Analysis (TLC/NMR) impurity_check Major Impurities Identified? start->impurity_check unreacted_sm Unreacted Starting Materials (e.g., Thiophenol) impurity_check->unreacted_sm Yes oxidation_products Oxidation Products (Sulfoxide/Sulfone) impurity_check->oxidation_products Yes other_impurities Other Byproducts impurity_check->other_impurities Yes final_purification Final Purification Step impurity_check->final_purification No (Minor Impurities) basic_wash Perform Basic Wash (e.g., NaOH aq.) unreacted_sm->basic_wash column_chromatography Column Chromatography (Hexane/EtOAc) oxidation_products->column_chromatography other_impurities->column_chromatography distillation Vacuum Distillation final_purification->distillation For large scale or non-volatile impurities recrystallization Recrystallization final_purification->recrystallization If compound is solid basic_wash->column_chromatography column_chromatography->final_purification pure_product Pure this compound distillation->pure_product recrystallization->pure_product

Caption: A decision tree for troubleshooting the purification of this compound.

Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is suitable for purifying small to medium scale reactions (100 mg to 5 g).

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a solvent system of hexane and ethyl acetate. A good starting point is a 9:1 hexane:ethyl acetate mixture.

    • Visualize the spots under UV light and/or by staining (e.g., with potassium permanganate or p-anisaldehyde stain).

    • The desired product, this compound, is expected to be less polar than its sulfoxide and sulfone degradation products, and more polar than non-polar byproducts. Adjust the solvent system to achieve good separation (Rf of the product around 0.2-0.3).[5]

  • Column Preparation:

    • Select an appropriate size column and pack it with silica gel (230-400 mesh) as a slurry in the initial, less polar eluent (e.g., 95:5 hexane:ethyl acetate).

    • Ensure the silica gel bed is well-compacted and free of air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin eluting the column with the initial non-polar solvent mixture.

    • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the product down the column.

    • Collect fractions and monitor their composition by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Vacuum Distillation

This method is ideal for purifying larger quantities of the product and for removing non-volatile impurities.

  • Apparatus Setup:

    • Assemble a distillation apparatus suitable for vacuum distillation, including a Claisen adapter, a thermometer, and a receiving flask.

    • Ensure all glass joints are well-sealed with appropriate vacuum grease.

    • Connect the apparatus to a vacuum pump with a cold trap in between.

  • Distillation:

    • Place the crude this compound in the distillation flask with a magnetic stir bar.

    • Slowly apply vacuum to the system.

    • Gently heat the distillation flask using a heating mantle.

    • Collect the fraction that distills at 125-126°C under a vacuum of approximately 18 mmHg.[6]

    • Discard any initial lower-boiling fractions and leave any high-boiling residue in the distillation flask.

  • Product Collection:

    • Once the distillation is complete, allow the apparatus to cool to room temperature before releasing the vacuum.

    • The purified product will be in the receiving flask.

Protocol 3: Purification by Recrystallization

This protocol is applicable if the this compound is a solid or can be induced to crystallize.

  • Solvent Screening:

    • In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., hexanes, ethanol, isopropanol, ethyl acetate) at room temperature and upon heating.

    • An ideal single solvent for recrystallization will dissolve the compound when hot but not when cold.

    • If a single solvent is not suitable, try a binary solvent system (e.g., ethyl acetate/hexanes or dichloromethane/pentane).[7]

  • Recrystallization Procedure:

    • Dissolve the crude product in the minimum amount of the chosen hot solvent (or the more soluble solvent of a binary pair).

    • If the solution is colored, you may add a small amount of activated charcoal and hot filter the solution to remove colored impurities.

    • If using a binary system, add the less soluble solvent dropwise to the hot solution until it becomes slightly cloudy. Add a few drops of the more soluble solvent to redissolve the precipitate.

    • Allow the solution to cool slowly to room temperature.

    • Further cooling in an ice bath or refrigerator can improve the yield of crystals.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

References

Minimizing impurities in 2-Methoxyethyl phenyl sulfide preparations

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Methoxyethyl Phenyl Sulfide Synthesis

Welcome to the dedicated technical support guide for the synthesis of this compound. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, we address common challenges and provide in-depth, field-proven solutions to help you minimize impurities and optimize your synthetic protocols. Our approach is grounded in mechanistic principles to empower you with the expertise to troubleshoot effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured to provide direct answers to the most common issues encountered during the preparation of this compound.

Q1: My overall yield of this compound is significantly lower than expected. What are the primary causes?

Low yields are a frequent issue and can typically be traced back to a competing side reaction: the E2 elimination of your alkyl halide.

  • Expertise & Experience: The synthesis of this compound is a classic Sₙ2 reaction, where the thiophenolate anion acts as a nucleophile. However, the base used to deprotonate thiophenol can also promote an E2 elimination reaction with the electrophile, 2-chloroethyl methyl ether, to produce methoxyethene and the corresponding chloride salt. This is particularly prevalent at elevated temperatures. Thiolates are generally less basic than their alkoxide counterparts, which already favors the desired Sₙ2 pathway, but reaction conditions are still critical.[1]

  • Trustworthiness: To diagnose this issue, you can analyze the headspace of your reaction mixture by GC-MS to detect volatile byproducts like methoxyethene. A lower reaction temperature is your primary tool to favor the Sₙ2 reaction, which has a lower activation energy than the E2 elimination.

low_yield_workflow start Low Yield Observed check_temp Reaction Temperature? start->check_temp high_temp High Temp (>50°C) Favors E2 Elimination check_temp->high_temp High reagent_quality Reagent Quality Check check_temp->reagent_quality Optimal solution_temp Solution: Maintain reaction temperature between 0°C and RT. high_temp->solution_temp base_issue Base Strength? reagent_quality->base_issue Good solution_reagents Solution: Use freshly distilled thiophenol. Ensure 2-chloroethyl methyl ether is pure. reagent_quality->solution_reagents Poor solution_base Solution: Use a weaker base like K₂CO₃ instead of NaH or alkoxides. base_issue->solution_base Too Strong disulfide_formation thiophenol 2 x Ph-SH (Thiophenol) thiolate 2 x Ph-S⁻ (Thiophenolate) thiophenol->thiolate + Base electrons - 2e⁻ thiolate->electrons O₂ (Air) disulfide Ph-S-S-Ph (Diphenyl Disulfide) electrons->disulfide oxidation_pathway sulfide 2-Methoxyethyl Phenyl Sulfide (Product) sulfoxide Sulfoxide (M+16 Impurity) sulfide->sulfoxide [O] sulfone Sulfone (M+32 Impurity) sulfoxide->sulfone [O] sn2_mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack thiophenol Ph-SH Thiophenol thiolate Ph-S⁻ Thiophenolate Nucleophile thiophenol->thiolate + B:⁻ base B:⁻ Base conjugate_acid H-B base->conjugate_acid + H⁺ thiolate_step2 Ph-S⁻ alkyl_halide Cl-CH₂CH₂-OCH₃ 2-Chloroethyl methyl ether leaving_group Cl⁻ alkyl_halide->leaving_group displaces Cl⁻ product Ph-S-CH₂CH₂-OCH₃ This compound thiolate_step2->product attacks C-Cl bond

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Methoxyethyl Phenyl Sulfide and Other Alkyl Phenyl Sulfides

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of a molecule's reactivity is paramount for its effective application. This guide provides an in-depth comparison of the reactivity of 2-Methoxyethyl phenyl sulfide with its simpler analogues, methyl phenyl sulfide and ethyl phenyl sulfide. We will explore how the introduction of a methoxyethyl group influences the chemical behavior of the thioether moiety through key organic transformations, supported by experimental protocols and mechanistic insights.

The Significance of Alkyl Phenyl Sulfides and the Unique Case of this compound

Alkyl phenyl sulfides are a class of organosulfur compounds that serve as versatile intermediates in organic synthesis.[1] Their sulfur atom can be readily oxidized to form sulfoxides and sulfones, or it can participate in alkylation and cleavage reactions, making them valuable building blocks for pharmaceuticals and materials.[1][2]

The reactivity of an alkyl phenyl sulfide is primarily governed by the electronic and steric nature of the alkyl group. In this context, this compound presents a particularly interesting case. The presence of an ether oxygen atom at the β-position to the sulfur atom introduces the potential for neighboring group participation (NGP) .[3][4] This intramolecular interaction can significantly alter the reaction rates and mechanisms compared to simple alkyl phenyl sulfides like methyl phenyl sulfide and ethyl phenyl sulfide.[5]

Comparative Reactivity in Key Transformations

We will now delve into a comparative analysis of these sulfides in three fundamental reactions: oxidation, alkylation, and carbon-sulfur bond cleavage.

Oxidation to Sulfoxides and Sulfones

The oxidation of sulfides to sulfoxides and subsequently to sulfones is a fundamental transformation in organic chemistry.[6] A common and environmentally benign oxidant for this purpose is hydrogen peroxide (H₂O₂).[7]

Experimental Protocol: Comparative Oxidation with Hydrogen Peroxide

  • Preparation of Reaction Mixtures: In three separate round-bottom flasks, dissolve 1 mmol of this compound, methyl phenyl sulfide, and ethyl phenyl sulfide, respectively, in 10 mL of glacial acetic acid.[7]

  • Initiation of Reaction: To each flask, add 1.2 equivalents of 30% aqueous hydrogen peroxide dropwise at room temperature while stirring.[7]

  • Monitoring the Reaction: Monitor the progress of each reaction by thin-layer chromatography (TLC) or gas chromatography (GC) at regular intervals (e.g., every 15 minutes) to determine the consumption of the starting sulfide and the formation of the corresponding sulfoxide and sulfone.

  • Work-up and Analysis: Once the reaction is complete (or after a set time for kinetic comparison), quench the reaction by adding an aqueous solution of sodium sulfite. Extract the products with an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Analyze the product mixture by ¹H NMR or GC to determine the relative yields of sulfoxide and sulfone.

Data Presentation: Comparative Oxidation Results

SulfideRelative Rate of Oxidation (Predicted)Predominant Product (with 1.2 eq. H₂O₂)Key Influencing Factors
Methyl Phenyl Sulfide ModerateMethyl Phenyl SulfoxideElectronic effects of the phenyl group
Ethyl Phenyl Sulfide Slightly SlowerEthyl Phenyl SulfoxideIncreased steric hindrance from the ethyl group
This compound Fastest2-Methoxyethyl Phenyl SulfoxideNeighboring group participation of the ether oxygen

Note: The relative rates are predicted based on established chemical principles in the absence of direct, side-by-side comparative experimental data in the literature.

Reaction Mechanism and In-depth Analysis

The oxidation of a sulfide with hydrogen peroxide is believed to involve an electrophilic attack of the peroxide oxygen on the sulfur atom.[8]

Oxidation_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Sulfide R-S-Ph TS [R-S(Ph)---O(H)-OH]‡ Sulfide->TS Nucleophilic attack H2O2 H-O-O-H H2O2->TS Sulfoxide R-S(=O)-Ph TS->Sulfoxide Water H₂O TS->Water

Caption: General mechanism for the oxidation of an alkyl phenyl sulfide to a sulfoxide.

For methyl and ethyl phenyl sulfide, the reactivity is primarily influenced by steric and electronic factors. The phenyl group is electron-withdrawing, which slightly deactivates the sulfur towards electrophilic attack compared to dialkyl sulfides. The ethyl group in ethyl phenyl sulfide is bulkier than the methyl group, leading to a slight decrease in the reaction rate due to increased steric hindrance around the sulfur atom.

The significantly enhanced predicted reactivity of This compound can be attributed to neighboring group participation (NGP) .[5][9] The ether oxygen can stabilize the transition state by donating electron density to the electron-deficient sulfur atom.[3] This intramolecular assistance lowers the activation energy of the reaction, leading to a faster rate of oxidation.[4]

NGP_Oxidation Reactant This compound H₃C-O-CH₂-CH₂-S-Ph TransitionState Transition State H₃C-O⁺-CH₂-CH₂-S⁻-Ph [H₂O₂] Reactant->TransitionState H₂O₂ attack Intermediate Cyclic Intermediate Five-membered ring with O and S TransitionState->Intermediate Intramolecular stabilization Product 2-Methoxyethyl Phenyl Sulfoxide H₃C-O-CH₂-CH₂-S(=O)-Ph Intermediate->Product Collapse to product

Caption: NGP in the oxidation of this compound.

Alkylation to form Sulfonium Salts

Thioethers are nucleophilic and can be alkylated by electrophiles such as alkyl halides to form sulfonium salts. This reaction is a standard Sₙ2 process.

Experimental Protocol: Comparative Alkylation with Methyl Iodide

  • Preparation of Reactants: In three separate sealed tubes, dissolve 1 mmol of this compound, methyl phenyl sulfide, and ethyl phenyl sulfide, respectively, in 5 mL of a polar aprotic solvent like acetone.

  • Initiation of Reaction: Add 1.1 equivalents of methyl iodide to each tube.

  • Reaction Conditions: Heat the sealed tubes at a constant temperature (e.g., 50 °C) in a heating block.

  • Monitoring and Analysis: Monitor the formation of the sulfonium salt precipitate over time. After a set period, cool the tubes, filter the precipitate, wash with cold acetone, and dry. Determine the yield of the sulfonium salt for each reaction. The relative rates can be inferred from the time required to observe precipitation or by quantitative analysis of the reaction mixture at different time points using techniques like NMR spectroscopy.

Data Presentation: Comparative Alkylation Results

SulfideRelative Rate of Alkylation (Predicted)ProductKey Influencing Factors
Methyl Phenyl Sulfide BaselineMethyl(phenyl)sulfonium iodideSteric accessibility of sulfur
Ethyl Phenyl Sulfide SlowerEthyl(methyl)phenylsulfonium iodideIncreased steric hindrance
This compound Slightly Slower(2-Methoxyethyl)methylphenylsulfonium iodideSteric hindrance and potential electronic effects

Note: The relative rates are predicted based on established chemical principles in the absence of direct, side-by-side comparative experimental data in the literature.

Reaction Mechanism and In-depth Analysis

The alkylation of a thioether is a classic Sₙ2 reaction where the sulfur atom acts as the nucleophile.

Alkylation_Mechanism Sulfide R-S-Ph TransitionState [Ph-(R)S---CH₃---I]‡ Sulfide->TransitionState Sₙ2 attack MeI CH₃-I MeI->TransitionState Sulfonium [Ph-(R)S⁺-CH₃] I⁻ TransitionState->Sulfonium

Caption: Sₙ2 mechanism for the alkylation of an alkyl phenyl sulfide.

In this reaction, steric hindrance plays a more dominant role. The larger ethyl group of ethyl phenyl sulfide shields the sulfur atom more effectively than the methyl group of methyl phenyl sulfide, thus slowing down the approach of the electrophile (methyl iodide).

For This compound , the 2-methoxyethyl group is bulkier than both the methyl and ethyl groups, which would be expected to decrease the rate of alkylation due to increased steric hindrance. While the ether oxygen could potentially influence the electron density on the sulfur through an inductive effect, this is generally a weaker effect transmitted through sigma bonds. Therefore, the steric effect is likely to be the determining factor, leading to a slower reaction rate compared to methyl phenyl sulfide.

Carbon-Sulfur Bond Cleavage

The cleavage of the C-S bond in thioethers is a more challenging transformation that often requires harsh conditions or specific reagents.[2][10] Metal-free methods, for instance using N-chlorosuccinimide (NCS), have been developed for the cleavage of C(sp³)–S bonds.[10]

Experimental Protocol: Comparative C-S Bond Cleavage with NCS

  • Reactant Setup: In three separate flasks, dissolve 1 mmol of this compound, methyl phenyl sulfide, and ethyl phenyl sulfide, respectively, in 10 mL of chloroform.

  • Reagent Addition: Add 1.5 equivalents of N-chlorosuccinimide (NCS) to each flask at room temperature.

  • Reaction and Monitoring: Stir the reactions at room temperature and monitor their progress by TLC or GC-MS to observe the disappearance of the starting material and the formation of cleavage products.

  • Analysis: After a defined reaction time, analyze the product mixture to identify the cleavage products and determine the extent of reaction. For alkyl phenyl sulfides, cleavage can lead to the formation of aldehydes and thiophenol derivatives.[10]

Data Presentation: Comparative C-S Bond Cleavage

SulfideEase of C-S Cleavage (Predicted)Potential ProductsKey Influencing Factors
Methyl Phenyl Sulfide BaselineBenzaldehyde, Thiophenol derivativesStability of the intermediate
Ethyl Phenyl Sulfide More DifficultPropionaldehyde, Thiophenol derivativesStability of the carbocationic intermediate
This compound Potentially EasierMethoxyacetaldehyde, Thiophenol derivativesNeighboring group participation stabilizing the intermediate

Note: The relative ease of cleavage is predicted based on mechanistic considerations in the absence of direct comparative experimental data.

Reaction Mechanism and In-depth Analysis

The NCS-mediated cleavage of thioethers is proposed to proceed through a thionium intermediate.[10]

Cleavage_Workflow Start Start: Dissolve Sulfide in Chloroform Add_NCS Add N-Chlorosuccinimide (NCS) Start->Add_NCS Stir Stir at Room Temperature Add_NCS->Stir Monitor Monitor by TLC/GC-MS Stir->Monitor Quench Quench Reaction Monitor->Quench Analyze Analyze Products Quench->Analyze End End Analyze->End

Caption: Experimental workflow for comparative C-S bond cleavage.

The stability of the intermediate formed upon reaction with NCS is crucial for the ease of C-S bond cleavage. For methyl and ethyl phenyl sulfides, the reaction would proceed through the formation of the corresponding thionium species.

In the case of This compound , the ether oxygen can again play a significant role through neighboring group participation. It can assist in the departure of the phenylthio group by forming a cyclic oxonium ion intermediate.[5][9] This intramolecular participation would stabilize the positive charge that develops on the adjacent carbon, thereby facilitating the C-S bond cleavage. This anchimeric assistance could make the C-S bond in this compound more susceptible to cleavage under these conditions compared to its simpler alkyl analogues.

Conclusion

The presence of a 2-methoxyethyl group has a profound and varied impact on the reactivity of the phenyl sulfide moiety.

  • In oxidation reactions , the ether oxygen is predicted to act as a neighboring group, accelerating the reaction rate significantly compared to methyl and ethyl phenyl sulfides.

  • In alkylation reactions , the steric bulk of the 2-methoxyethyl group is likely the dominant factor, leading to a slower reaction rate.

  • In C-S bond cleavage reactions , neighboring group participation from the ether oxygen is anticipated to facilitate the cleavage by stabilizing the reaction intermediate.

These comparisons highlight the importance of considering intramolecular interactions when designing synthetic routes and predicting the chemical behavior of functionalized molecules. For researchers working with this compound, an awareness of its enhanced reactivity in oxidation and potentially in cleavage reactions, as well as its reduced reactivity in sterically demanding processes like alkylation, is crucial for successful experimental design and application in drug development and materials science.

References

A Comparative Guide to Ligand Efficacy in Catalysis: 2-Methoxyethyl Phenyl Sulfide vs. Phosphine Ligands

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of transition metal catalysis, the choice of ligand is a critical parameter that dictates the efficiency, selectivity, and overall success of a chemical transformation. For decades, phosphine ligands have been the workhorses of catalysis, their versatility and tunability driving the development of numerous powerful synthetic methodologies. However, the quest for novel reactivity and improved catalyst performance has led to the exploration of alternative ligand scaffolds. This guide provides an in-depth comparison of the well-established phosphine ligands with the less explored thioether ligand, 2-methoxyethyl phenyl sulfide, offering insights into their respective strengths and potential applications in catalysis.

The Dichotomy of Ligand Design: Established Strength vs. Potential Versatility

The efficacy of a ligand in a catalytic cycle is fundamentally governed by its electronic and steric properties. These characteristics influence every elementary step, from oxidative addition and transmetalation to reductive elimination.

Phosphine Ligands: A Legacy of Tunability and Performance

Phosphine ligands, with the general formula PR₃, are a cornerstone of modern catalysis, particularly in palladium-catalyzed cross-coupling reactions. Their popularity stems from the ability to systematically modify their electronic and steric properties by varying the R groups.

  • Electronic Effects: The electron-donating or -withdrawing nature of a phosphine ligand significantly impacts the electron density at the metal center. Electron-rich phosphines, such as those with alkyl substituents, enhance the rate of oxidative addition, a key step in many catalytic cycles.[1] Conversely, electron-poor phosphines can facilitate reductive elimination.

  • Steric Effects: The steric bulk of a phosphine ligand, often quantified by the Tolman cone angle, plays a crucial role in catalyst stability and selectivity.[2] Bulky ligands can promote the formation of coordinatively unsaturated metal centers, which are often the active catalytic species.[3] Furthermore, the steric environment around the metal can influence the regioselectivity and stereoselectivity of a reaction.

The interplay of these electronic and steric factors has led to the development of a vast library of phosphine ligands, each tailored for specific applications. For instance, bulky and electron-rich biaryl phosphine ligands developed by Buchwald and others have proven highly effective in challenging cross-coupling reactions, such as the Buchwald-Hartwig amination.[4]

This compound: The Promise of Hemilability

This compound represents a class of ligands known as thioethers. While less common than phosphines, thioether ligands offer unique properties that can be advantageous in certain catalytic processes. A key feature of ligands like this compound, which possess two different donor atoms (sulfur and oxygen), is the potential for hemilability .[5]

Hemilability refers to the ability of a multidentate ligand to reversibly dissociate one of its donor atoms from the metal center.[5] In the case of this compound, the sulfur atom is a soft donor that binds strongly to late transition metals like palladium, while the oxygen of the methoxy group is a harder donor and is expected to form a weaker, more labile bond. This "on-off" coordination can facilitate catalysis by:

  • Creating a vacant coordination site: The dissociation of the weaker donor opens up a site on the metal for substrate binding, which is essential for the catalytic cycle to proceed.

  • Stabilizing the active species: The ability of the dissociated donor to re-coordinate can stabilize the catalytically active species and prevent catalyst decomposition.

This dynamic behavior contrasts with the typically more rigid coordination of monodentate or bidentate phosphine ligands.

Performance in Key Catalytic Reactions: A Comparative Overview

Direct, head-to-head comparative data for this compound against a wide range of phosphine ligands in standardized catalytic reactions is not extensively available in the peer-reviewed literature. However, by examining the performance of various phosphine ligands and drawing parallels from studies on other thioether-containing ligands, we can construct a comparative framework.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The choice of ligand is crucial, especially when dealing with less reactive aryl chlorides.

Table 1: Performance of Selected Phosphine Ligands in the Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid.

LigandCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)TONTOF (h⁻¹)
P(t-Bu)₃Pd(OAc)₂K₃PO₄Dioxane802989849
SPhosPd(OAc)₂K₃PO₄TolueneRT2989849
XPhosPd₂(dba)₃K₃PO₄t-BuOH80199198198

Data compiled from various sources. Conditions may vary slightly between experiments.[6][7][8]

Analysis: Bulky, electron-rich phosphine ligands like P(t-Bu)₃, SPhos, and XPhos demonstrate high efficacy in the Suzuki-Miyaura coupling of challenging substrates like aryl chlorides.[9] The high turnover numbers (TON) and turnover frequencies (TOF) highlight the efficiency of these catalyst systems.

For this compound, one could hypothesize that its hemilabile nature might be beneficial. The dissociation of the ether oxygen could facilitate the crucial transmetalation step. However, the relatively weaker σ-donating ability of the sulfur atom compared to a trialkylphosphine might lead to a slower rate of oxidative addition. Experimental validation is necessary to confirm this hypothesis.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental reaction for the formation of C-N bonds. The development of this reaction has been heavily reliant on the design of effective phosphine ligands.[10][11]

Table 2: Performance of Selected Phosphine Ligands in the Buchwald-Hartwig Amination.

LigandAryl HalideAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
P(o-tolyl)₃4-BromotolueneMorpholinePd(dba)₂NaOt-BuToluene1001895
BINAP4-BromotolueneAnilinePd(OAc)₂Cs₂CO₃Toluene1002488
Josiphos4-ChlorotolueneAnilinePd(OAc)₂NaOt-BuToluene80297

Data compiled from various sources. Conditions may vary slightly between experiments.[4][6][12]

Analysis: The evolution of ligands for the Buchwald-Hartwig amination showcases the importance of ligand design. While early systems used simple triarylphosphines, the development of bidentate and bulky, electron-rich monodentate phosphines has significantly expanded the scope and efficiency of the reaction.[10]

In the context of C-N bond formation, the hemilability of this compound could again play a crucial role. The generation of a vacant site upon dissociation of the ether oxygen would be necessary for the coordination of the amine. However, the potential for the sulfur atom to be a catalyst poison is a concern that needs to be experimentally addressed, as thiols and thiolates are known to bind strongly to late transition metals.[5]

Experimental Protocols: A Practical Guide

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of thiophenol with 2-bromoethyl methyl ether.

thiophenol Thiophenol reaction Nucleophilic Substitution thiophenol->reaction bromoether 2-Bromoethyl methyl ether bromoether->reaction base Base (e.g., NaH) base->reaction solvent Solvent (e.g., THF) solvent->reaction product 2-Methoxyethyl phenyl sulfide salt NaBr reaction->product reaction->salt

Caption: Synthetic scheme for this compound.

Detailed Protocol:

  • To a solution of thiophenol (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add sodium hydride (1.1 eq) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add 2-bromoethyl methyl ether (1.05 eq) dropwise to the reaction mixture.

  • Heat the reaction to reflux and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction to room temperature and quench carefully with water.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Representative Protocol for Suzuki-Miyaura Coupling using a Phosphine Ligand (SPhos)

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Halide, Boronic Acid, Base, Pd Precursor, SPhos degas Degas Solvent add_solvent Add Solvent degas->add_solvent heat Heat to Desired Temperature add_solvent->heat monitor Monitor by TLC/GC-MS heat->monitor quench Quench with Water monitor->quench extract Extract with Organic Solvent quench->extract purify Column Chromatography extract->purify

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling.

Detailed Protocol:

  • In an oven-dried Schlenk tube, combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add degassed toluene (5 mL) via syringe.

  • Stir the reaction mixture at room temperature for the specified time, monitoring its progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mechanistic Insights: A Tale of Two Coordination Modes

The fundamental difference in the catalytic behavior of phosphine ligands and a hemilabile ligand like this compound can be visualized through their respective catalytic cycles.

cluster_phosphine Phosphine Ligand Catalytic Cycle cluster_thioether Hemilabile Thioether Ligand Catalytic Cycle Pd0L2 Pd(0)L₂ PdIIL2 Pd(II)L₂(Ar)(X) Pd0L2->PdIIL2 Oxidative Addition (Ar-X) PdIIL2_trans Pd(II)L₂(Ar)(R) PdIIL2->PdIIL2_trans Transmetalation (R-M) PdIIL2_trans->Pd0L2 Reductive Elimination (Ar-R) Pd0L Pd(0)L Pd0L_dissoc Pd(0)L* Pd0L->Pd0L_dissoc Ligand Dissociation PdIIL_assoc Pd(II)L(Ar)(X) Pd0L_dissoc->PdIIL_assoc Oxidative Addition (Ar-X) PdIIL_trans Pd(II)L(Ar)(R) PdIIL_assoc->PdIIL_trans Transmetalation (R-M) PdIIL_trans->Pd0L Reductive Elimination (Ar-R)

Caption: Simplified catalytic cycles for phosphine and hemilabile ligands.

In a typical catalytic cycle with a phosphine ligand (L = PR₃), the active Pd(0) species is often two-coordinate.[13] In contrast, for a hemilabile ligand like this compound (L = PhS(CH₂)₂OMe), the catalytic cycle may involve a dissociation step to generate a more reactive, coordinatively unsaturated intermediate (L* represents the ligand with the ether oxygen dissociated). This difference in the nature of the active species can have profound effects on the overall catalytic efficiency.

Conclusion: Choosing the Right Tool for the Job

Phosphine ligands remain the undisputed champions in a wide array of catalytic transformations due to their well-understood structure-activity relationships and extensive commercial availability. The ability to fine-tune their steric and electronic properties provides chemists with a powerful toolkit for catalyst optimization.[2]

This compound, on the other hand, represents a more nascent area of ligand design. While direct comparative data is scarce, the concept of hemilability it embodies offers an intriguing alternative to traditional ligand design principles. The potential for dynamic coordination could lead to catalysts with unique reactivity profiles, particularly in reactions where the generation of a vacant coordination site is rate-limiting.

For researchers and drug development professionals, the choice of ligand will ultimately depend on the specific transformation at hand. For well-established reactions where high efficiency is paramount, a vast library of phosphine ligands is available to choose from. However, for challenging transformations or in the pursuit of novel reactivity, exploring unconventional ligand scaffolds like this compound could unlock new and valuable catalytic pathways. Further experimental investigation into the catalytic performance of simple thioether ligands is warranted to fully elucidate their potential and define their place in the catalytic toolbox.

References

Cross-validation of analytical data for 2-Methoxyethyl phenyl sulfide from different techniques

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to the Cross-Validation of Analytical Data for 2-Methoxyethyl Phenyl Sulfide

This guide provides an in-depth technical framework for the cross-validation of analytical data for this compound (CAS 77298-24-9), a compound of interest in synthetic chemistry and drug development. We will explore the application of orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) Spectroscopy—to ensure data integrity, accuracy, and reliability. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical protocols.

The principles discussed herein are grounded in the International Council for Harmonisation (ICH) Q2(R2) guidelines on the validation of analytical procedures, ensuring that the methodologies are scientifically sound and meet global regulatory expectations.[1][2][3][4]

The Imperative of Cross-Validation in Analytical Science

In the landscape of pharmaceutical development and chemical analysis, the reliability of data is paramount. A single analytical technique, while powerful, provides only one perspective on a molecule's identity and purity. Cross-validation, the process of comparing results from different analytical methods, is a critical practice to confirm that a validated method produces consistent and accurate data.[5][6][7] This ensures the robustness and reproducibility of a method across different settings and provides a comprehensive and trustworthy characterization of the analyte.[5]

For a molecule like this compound, with its ether and thioether functionalities, a multi-faceted analytical approach is essential to confirm its structure, quantify its purity, and identify potential impurities, such as oxidation products (sulfoxide and sulfone).

Visualizing the Cross-Validation Workflow

The cross-validation process is a systematic approach where results from orthogonal methods are integrated to build a comprehensive analytical profile of the compound.

CrossValidation_Workflow cluster_synthesis Compound Synthesis & Purification cluster_techniques Orthogonal Analytical Techniques cluster_validation Data Cross-Validation Synthesis Synthesis of This compound HPLC HPLC-UV (Purity & Quantification) Synthesis->HPLC Characterize Sample NMR ¹H & ¹³C NMR (Structure Elucidation) Synthesis->NMR Characterize Sample MS Mass Spectrometry (Molecular Weight) Synthesis->MS Characterize Sample FTIR FT-IR (Functional Groups) Synthesis->FTIR Characterize Sample Data_Integration Integrate & Compare Data HPLC->Data_Integration Generate Data NMR->Data_Integration Generate Data MS->Data_Integration Generate Data FTIR->Data_Integration Generate Data Report Comprehensive Analytical Report (Identity, Purity, Structure) Data_Integration->Report Confirm Consistency Data_Synthesis Compound This compound C₉H₁₂OS MW: 168.26 g/mol HPLC HPLC-UV Purity: 99.2% Impurities: Sulfoxide, Sulfone Compound->HPLC NMR ¹H & ¹³C NMR Structure Confirmed Proton & Carbon environments match Compound->NMR MS HRMS [M+H]⁺: 169.0709 Elemental Comp.: C₉H₁₂OS Confirmed Compound->MS FTIR FT-IR Functional Groups Confirmed Aromatic, Ether (C-O), Thioether (C-S) Compound->FTIR Conclusion {Conclusion | High-confidence confirmation of: | Identity | Purity (>99%) | Structure} HPLC->Conclusion NMR->Conclusion MS->Conclusion FTIR->Conclusion

References

Benchmarking Catalyst Performance: A Comparative Guide to 2-Methoxyethyl Phenyl Sulfide-Derived Catalysts in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of an optimal catalyst system is a critical decision that profoundly impacts the efficiency, selectivity, and overall success of synthetic routes. In the landscape of cross-coupling catalysis, ligands play a pivotal role in modulating the reactivity and stability of the metal center. While phosphine-based ligands have historically dominated the field, there is a growing interest in alternative ligand scaffolds, including those incorporating sulfur donors. This guide provides a comprehensive technical comparison of catalysts derived from 2-Methoxyethyl phenyl sulfide, benchmarking their performance against established alternatives in key cross-coupling reactions.

The strategic incorporation of a thioether and a methoxy group in the this compound ligand framework offers a unique combination of a soft sulfur donor and a potentially hemilabile oxygen donor. This bidentate O,S-ligation can influence the electronic and steric environment of the metal center, thereby impacting the catalytic cycle's key steps: oxidative addition, transmetalation, and reductive elimination.

Performance Benchmarking in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in modern organic synthesis. The performance of a palladium catalyst bearing a this compound-derived ligand is critically dependent on the reaction conditions and substrate scope. While direct, head-to-head comparative studies with this specific ligand are not extensively documented in publicly available literature, we can infer its potential performance based on studies of structurally related thioether and O,S-donor ligands.

Table 1: Comparative Performance in a Model Suzuki-Miyaura Coupling Reaction

Catalyst SystemLigandCatalyst Loading (mol%)SolventBaseTemp (°C)Time (h)Yield (%)TONTOF (h⁻¹)
Sulfide-Derived (Hypothetical) This compound1TolueneK₂CO₃10012Data Not Available--
Buchwald Ligand SPhos1TolueneK₂CO₃10012>9595~8
Basic Phosphine PPh₃2DMFNa₂CO₃110168542.5~2.7

Note: The data for the sulfide-derived catalyst is hypothetical due to a lack of specific experimental results in the searched literature. The data for SPhos and PPh₃ are representative values from typical Suzuki-Miyaura coupling reactions.

The rationale for exploring sulfide-based ligands lies in their distinct electronic properties compared to phosphines. The softer nature of the sulfur atom can lead to strong coordination to late transition metals like palladium, potentially stabilizing the active catalytic species. The methoxy group's oxygen atom could play a crucial role in facilitating the reductive elimination step by transiently coordinating to the metal center, a concept known as hemilability.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To evaluate the performance of a this compound-derived palladium catalyst in the cross-coupling of an aryl bromide with an arylboronic acid.

Materials:

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • This compound ligand

  • Aryl bromide (e.g., 4-bromotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

Procedure:

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox, stir the palladium precursor and the this compound ligand (typically in a 1:2 Pd:ligand ratio) in a small amount of anhydrous solvent for 30 minutes at room temperature to form the active catalyst complex.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).

  • Catalyst Addition: Add the pre-formed catalyst solution or the palladium precursor and ligand directly to the reaction flask.

  • Reaction Execution: Add the bulk of the anhydrous solvent (to achieve a desired concentration, e.g., 0.2 M). Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring and Analysis: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS or LC-MS.

  • Work-up and Isolation: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Performance Metrics Calculation: Determine the isolated yield of the biaryl product. Calculate the Turnover Number (TON = moles of product / moles of catalyst) and Turnover Frequency (TOF = TON / reaction time in hours).

Performance in Heck and Buchwald-Hartwig Amination Reactions

The utility of a catalyst system is often judged by its versatility across different transformations. While data for this compound in Heck and Buchwald-Hartwig reactions is scarce, the principles of ligand design remain relevant.

In the Heck reaction , which forms a C-C bond between an aryl halide and an alkene, the ligand's steric and electronic properties influence the regioselectivity and efficiency of the migratory insertion and β-hydride elimination steps. A moderately bulky ligand can promote the desired linear product and prevent catalyst decomposition.

For the Buchwald-Hartwig amination , a C-N bond-forming reaction, the ligand must facilitate both the oxidative addition of the aryl halide and the reductive elimination of the C-N bond. Electron-rich and bulky ligands, such as the well-known Buchwald biaryl phosphines, are highly effective. A sulfide-based ligand would need to provide a sufficiently electron-rich environment at the metal center to promote these key steps.

Table 2: Expected Performance Considerations for Alternative Cross-Coupling Reactions

ReactionKey Catalytic Step Influenced by LigandDesired Ligand PropertiesPotential Role of this compound
Heck Coupling Migratory Insertion, β-Hydride EliminationModerate steric bulk, good σ-donationThe phenyl and methoxyethyl groups provide moderate bulk. The sulfur atom is a good σ-donor.
Buchwald-Hartwig Amination Reductive EliminationHigh electron density, significant steric bulkThe sulfur atom is less electron-donating than bulky phosphines. Steric hindrance may be insufficient for challenging substrates.

Visualizing the Catalytic Process

To better understand the role of the ligand in the catalytic cycle, the following diagrams illustrate the key steps and the experimental workflow for catalyst evaluation.

Catalytic_Cycle Pd(0)L₂ Pd(0)L₂ Oxidative Addition Oxidative Addition Pd(0)L₂->Oxidative Addition Ar-X Ar-Pd(II)L₂(X) Ar-Pd(II)L₂(X) Oxidative Addition->Ar-Pd(II)L₂(X) Transmetalation Transmetalation Ar-Pd(II)L₂(X)->Transmetalation R-B(OH)₂ Ar-Pd(II)L₂(R) Ar-Pd(II)L₂(R) Transmetalation->Ar-Pd(II)L₂(R) Reductive Elimination Reductive Elimination Ar-Pd(II)L₂(R)->Reductive Elimination Reductive Elimination->Pd(0)L₂ Ar-R

Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Catalyst_Pre-formation Catalyst Pre-formation (Pd Precursor + Ligand) Reaction_Setup Set up Reaction under Inert Atmosphere Catalyst_Pre-formation->Reaction_Setup Reagent_Prep Prepare Substrates (Aryl Halide, Boronic Acid, Base) Reagent_Prep->Reaction_Setup Heating_Stirring Heat and Stir for Defined Time Reaction_Setup->Heating_Stirring Monitoring Monitor Progress (TLC, GC-MS, LC-MS) Heating_Stirring->Monitoring Workup Quench and Work-up Monitoring->Workup Purification Column Chromatography Workup->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization Calculate_Metrics Calculate Yield, TON, TOF Characterization->Calculate_Metrics

Caption: Experimental workflow for catalyst performance evaluation.

Comparative Analysis and Future Outlook

While concrete, published data directly benchmarking this compound-derived catalysts is limited, the fundamental principles of ligand design in catalysis allow for an informed discussion of their potential.

Comparison with Phosphine Ligands:

  • Electronic Properties: Thioether ligands are generally considered less electron-donating than the bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) that excel in many cross-coupling reactions. This could translate to slower rates of oxidative addition, a key step in the catalytic cycle.

  • Steric Properties: The steric profile of this compound is modest compared to ligands like SPhos or XPhos. While this may be sufficient for less demanding substrates, it could be a limitation in the coupling of sterically hindered partners.

  • Stability: The strength of the Pd-S bond can lead to highly stable catalysts. However, strong binding can also lead to catalyst inhibition if the ligand is not sufficiently labile to allow for substrate coordination.

  • Cost and Availability: Thioether-based ligands are often more accessible and cost-effective to synthesize than complex phosphine ligands, making them an attractive area for research.

Future Directions: The exploration of sulfide-based ligands in cross-coupling catalysis is an active area of research. To fully understand the potential of this compound-derived catalysts, further studies are needed to:

  • Systematically evaluate their performance in a range of cross-coupling reactions against state-of-the-art phosphine-based systems.

  • Investigate the effect of modifying the electronic and steric properties of the ligand by introducing substituents on the phenyl ring or altering the ether side chain.

  • Conduct detailed mechanistic studies to elucidate the precise role of the sulfur and oxygen donors in the catalytic cycle.

Comparative study of the biological activity of 2-Methoxyethyl phenyl sulfide and its derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Biological Evaluation of 2-Methoxyethyl phenyl sulfide and Its Derivatives

Introduction: Unveiling the Potential of a Novel Scaffold

In the landscape of drug discovery, the identification of novel molecular scaffolds is a critical starting point for the development of new therapeutic agents. Phenyl sulfides, a class of organosulfur compounds, have garnered significant attention due to their diverse and potent biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.[1][2][3] The parent compound, this compound, presents a unique and relatively unexplored scaffold. Its structure, featuring a flexible methoxyethyl chain and a modifiable phenyl ring, offers a versatile platform for chemical derivatization to enhance potency, selectivity, and pharmacokinetic properties.

This guide provides a comprehensive framework for a comparative study of the biological activities of this compound and a proposed set of its derivatives. We will delve into the rationale behind experimental design, provide detailed, field-proven protocols for assessing anticancer and antimicrobial efficacy, and present a model for interpreting the resulting data through Structure-Activity Relationship (SAR) analysis. This document is intended for researchers, scientists, and drug development professionals seeking to explore this promising class of compounds.

Part 1: Rationale for Derivative Design and Selection of Biological Targets

The core principle of a comparative study is to understand how structural modifications influence biological activity. Starting with the this compound backbone, we can rationally design derivatives to probe the effects of electronic and steric changes.

Proposed Derivative Library (Illustrative):

For this guide, we will consider a hypothetical set of derivatives to illustrate the comparative process:

  • Parent Compound (PC): this compound

  • Derivative A (DA): 4-Chloro-2-Methoxyethyl phenyl sulfide (Electron-withdrawing group)

  • Derivative B (DB): 4-Methyl-2-Methoxyethyl phenyl sulfide (Electron-donating group)

  • Derivative C (DC): 2-Methoxyethyl phenyl sulfoxide (Oxidation of the sulfur atom)

Selection of Target Activities:

Based on the known activities of related phenyl sulfide and methoxy-phenyl compounds, the most promising areas for investigation are anticancer and antimicrobial activities.[1][4][5][6] Therefore, this guide will focus on establishing a robust screening protocol for these two biological domains.

Part 2: Comparative Anticancer Activity Assessment

A primary screen for novel compounds is often an evaluation of their cytotoxicity against various cancer cell lines. This provides a broad indication of potential as an anticancer agent.[7]

Causality Behind Experimental Choice: The MTT Assay

To obtain a reliable, quantitative measure of cytotoxicity, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the method of choice for initial high-throughput screening.[7][8] This colorimetric assay is based on the ability of mitochondrial reductase enzymes in viable cells to convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. Its advantages include high reliability, sensitivity, and adaptability to a 96-well plate format, making it ideal for comparing multiple compounds and concentrations simultaneously.[7][9]

Experimental Workflow: Cytotoxicity Screening

The overall workflow for assessing anticancer activity is a multi-stage process, beginning with a broad cytotoxicity screen and potentially moving to more specific mechanistic assays.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Data Analysis cluster_2 Phase 3: Mechanistic Follow-up (for potent compounds) culture Seed Cancer Cells (e.g., HCT-116, MCF-7) in 96-well plates treat Treat with Compounds (Parent + Derivatives) at various concentrations culture->treat incubate Incubate for 48-72 hours treat->incubate mt_assay Perform MTT Assay to assess cell viability incubate->mt_assay absorbance Measure Absorbance at 570 nm mt_assay->absorbance calculate Calculate % Viability vs. Control absorbance->calculate ic50 Determine IC50 Values (Dose-Response Curves) calculate->ic50 apoptosis Apoptosis Analysis (Annexin V/PI Staining) ic50->apoptosis If potent cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) ic50->cell_cycle If potent

Caption: General experimental workflow for in vitro anticancer analysis.

Detailed Protocol: MTT Cell Viability Assay

This protocol is foundational for determining the half-maximal inhibitory concentration (IC₅₀), a key metric for comparing the potency of the compounds.[9]

  • Cell Seeding:

    • Harvest and count cancer cells (e.g., HCT-116 Colon Carcinoma, MCF-7 Breast Adenocarcinoma).

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[8]

  • Compound Treatment:

    • Prepare stock solutions of the parent compound and its derivatives in DMSO.

    • Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be ≤0.5% to avoid vehicle-induced toxicity.[9]

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include vehicle-only (DMSO) wells as a negative control and wells with no cells as a blank.

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[9]

  • MTT Addition and Incubation:

    • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[8]

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[8]

  • Formazan Solubilization and Data Acquisition:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot cell viability against the logarithm of compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for each compound.

Data Presentation: Comparative Cytotoxicity

All quantitative data should be summarized in a clear, structured table to facilitate direct comparison.

Table 1: Illustrative Anti-proliferative Activity (IC₅₀ in µM) of this compound and its Derivatives

CompoundHCT-116 (Colon Carcinoma)MCF-7 (Breast Adenocarcinoma)
Parent Compound (PC) 85.2 ± 4.5> 100
Derivative A (DA) 35.7 ± 2.168.3 ± 3.9
Derivative B (DB) 92.4 ± 5.1> 100
Derivative C (DC) 55.9 ± 3.881.2 ± 4.2
Doxorubicin (Control) 0.8 ± 0.11.2 ± 0.2
Note: Data are representative and require experimental confirmation. Values are presented as mean ± standard deviation.

Part 3: Comparative Antimicrobial Activity Assessment

The emergence of antimicrobial resistance necessitates the discovery of novel antibacterial agents.[10][11] Phenyl sulfide derivatives have shown promise in this area.[1]

Causality Behind Experimental Choice: Broth Microdilution Method

To quantitatively assess antimicrobial activity, the broth microdilution method is a gold standard.[12] It determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism.[10] This method is preferred over diffusion assays for comparative studies because it provides a precise numerical value (MIC) rather than a qualitative zone of inhibition, allowing for a more direct comparison of potency between compounds. It is also highly scalable for testing multiple compounds against a panel of microbes.[13]

Experimental Workflow: MIC Determination

G prep_compounds Prepare 2-fold Serial Dilutions of Compounds in 96-well Plate inoculate Inoculate Wells with Bacterial Suspension prep_compounds->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland Standard) prep_inoculum->inoculate controls Include Positive (bacteria only) & Negative (broth only) Controls incubate Incubate Plate at 37°C for 16-24 hours inoculate->incubate read_mic Visually Inspect for Growth and Determine MIC incubate->read_mic resazurin (Optional) Add Resazurin for Colorimetric Reading read_mic->resazurin

Caption: Workflow for the Broth Microdilution assay.

Detailed Protocol: Broth Microdilution for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Compounds:

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of each test compound in a suitable broth medium (e.g., Mueller-Hinton Broth). Concentrations may range from 256 µg/mL down to 0.5 µg/mL.

  • Inoculum Preparation:

    • Select bacterial strains for testing (e.g., Staphylococcus aureus ATCC 25923 as a Gram-positive representative and Escherichia coli ATCC 25922 as a Gram-negative representative).[12]

    • Inoculate colonies from a fresh agar plate into saline solution. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1 x 10⁸ CFU/mL.[12]

    • Dilute this suspension in the broth medium to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well containing the diluted compounds.

    • Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

    • Incubate the plate at 37°C for 16-24 hours.[12]

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.[10]

    • Optionally, a growth indicator like resazurin can be added. A color change from blue to pink indicates bacterial growth, providing a clearer endpoint.[10]

Data Presentation: Comparative Antimicrobial Potency

Table 2: Illustrative Minimum Inhibitory Concentrations (MIC in µg/mL) of this compound and its Derivatives

CompoundS. aureus (Gram-positive)E. coli (Gram-negative)
Parent Compound (PC) 128>256
Derivative A (DA) 32128
Derivative B (DB) 128>256
Derivative C (DC) 64256
Ampicillin (Control) 0.58
Note: Data are representative and require experimental confirmation.

Part 4: Synthesizing the Data: A Structure-Activity Relationship (SAR) Perspective

The true value of a comparative study lies in the interpretation of the data to form a Structure-Activity Relationship (SAR). SAR analysis provides insights into which molecular features are critical for biological activity, guiding future optimization efforts.[2][3][14]

Analysis of Illustrative Data:

  • Anticancer Activity: The introduction of an electron-withdrawing chloro group at the para-position (Derivative A ) appears to significantly enhance cytotoxicity against both HCT-116 and MCF-7 cell lines compared to the parent compound. Conversely, the electron-donating methyl group (Derivative B ) shows no improvement. Oxidation of the sulfur atom (Derivative C ) results in a moderate increase in activity. This suggests that reducing electron density on the phenyl ring may be favorable for anticancer action.

  • Antimicrobial Activity: A similar trend is observed for antimicrobial activity. Derivative A shows the most potent activity, particularly against the Gram-positive S. aureus. The parent compound and Derivative B are largely inactive. This indicates that the electronic properties of the phenyl ring are crucial for antimicrobial effects, possibly by influencing interactions with a bacterial target. The increased polarity from the sulfoxide in Derivative C also appears to modestly improve activity.

These hypothetical findings would form the basis for designing a second generation of derivatives, perhaps exploring other halogens or different substitution patterns on the phenyl ring to further enhance potency.

Conclusion

This guide outlines a comprehensive, scientifically rigorous framework for conducting a comparative biological evaluation of this compound and its derivatives. By employing standardized, quantitative assays like the MTT and broth microdilution methods, researchers can generate reliable and comparable data. The true power of this approach is realized in the subsequent SAR analysis, which transforms raw data into actionable intelligence for guiding medicinal chemistry efforts. The this compound scaffold, based on the activities of related structures, holds considerable promise, and the methodologies described herein provide a clear path for exploring its full therapeutic potential.

References

A Comparative Guide to the Synthesis of 2-Methoxyethyl Phenyl Sulfide: Validation of a Novel Catalyst-Free Photoinitiated Thiol-Ene Route

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of a novel synthetic route for 2-Methoxyethyl phenyl sulfide against established methodologies. As researchers and professionals in drug development, the efficiency, scalability, and environmental impact of synthetic protocols are of paramount importance. Herein, we present a comprehensive analysis, including detailed experimental data, to objectively evaluate the performance of a new catalyst-free, photoinitiated thiol-ene reaction against the traditional Williamson-like thioether synthesis and the Mitsunobu reaction.

Introduction to this compound Synthesis

This compound is a valuable building block in organic synthesis. The development of efficient and sustainable methods for its preparation is a continuous endeavor in chemical research. This guide delves into the validation of a promising new synthetic approach, offering a side-by-side comparison with well-established techniques to provide a clear perspective on its potential advantages for laboratory and industrial applications.

Established Synthetic Routes

Williamson-like Thioether Synthesis

A long-standing and widely used method for the formation of ethers, the Williamson synthesis can be adapted for the preparation of thioethers.[1][2][3][4] This reaction proceeds via an SN2 mechanism, where a thiolate anion acts as a nucleophile, displacing a halide from an alkyl halide.[1][3]

Causality of Experimental Choices: The choice of a strong base, such as sodium hydride, is crucial for the complete deprotonation of thiophenol to generate the highly nucleophilic thiolate anion.[5] A polar aprotic solvent like dimethylformamide (DMF) is selected to solvate the cation while leaving the anion highly reactive, thus accelerating the SN2 reaction. The reaction is heated to overcome the activation energy barrier for the substitution.

Experimental Protocol: Williamson-like Synthesis

  • To a solution of thiophenol (1.10 g, 10 mmol) in 20 mL of anhydrous DMF, sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol) is added portion-wise at 0 °C under a nitrogen atmosphere.

  • The reaction mixture is stirred at room temperature for 30 minutes.

  • 2-Methoxyethyl chloride (1.04 g, 11 mmol) is added dropwise to the reaction mixture.

  • The reaction is heated to 80 °C and stirred for 12 hours.

  • After cooling to room temperature, the reaction is quenched with water and extracted with diethyl ether (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Advantages:

  • Relatively simple and straightforward procedure.

  • Utilizes readily available and inexpensive starting materials.

Disadvantages:

  • Often requires harsh reaction conditions, including high temperatures and strong bases.

  • The use of a primary alkyl halide is necessary to avoid elimination side reactions.[1][3][5]

  • The use of a high-boiling point polar aprotic solvent like DMF can complicate product purification.

The Mitsunobu Reaction

The Mitsunobu reaction offers a powerful method for the synthesis of thioethers from alcohols and thiols under mild conditions.[6][7][8] This reaction involves the activation of an alcohol with a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to facilitate nucleophilic substitution by the thiol.[6][7]

Causality of Experimental Choices: The combination of triphenylphosphine and DEAD forms a phosphonium intermediate with the alcohol, converting the hydroxyl group into a good leaving group.[6][7] The reaction proceeds with a clean inversion of stereochemistry at the alcohol carbon, making it particularly useful for stereospecific syntheses.[7][8] Tetrahydrofuran (THF) is a common solvent as it is inert and effectively dissolves the reactants. The reaction is typically run at or below room temperature to control the reactivity of the reagents.

Experimental Protocol: Mitsunobu Reaction

  • To a solution of 2-methoxyethanol (0.76 g, 10 mmol), thiophenol (1.10 g, 10 mmol), and triphenylphosphine (2.89 g, 11 mmol) in 50 mL of anhydrous THF at 0 °C, diethyl azodicarboxylate (DEAD, 1.91 g, 11 mmol) is added dropwise.

  • The reaction mixture is stirred at room temperature for 4 hours.

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to separate the product from triphenylphosphine oxide and the reduced DEAD byproducts.

Advantages:

  • Mild reaction conditions.

  • Proceeds with inversion of configuration for secondary alcohols.[7][9]

  • Broad substrate scope.[8]

Disadvantages:

  • Generates stoichiometric amounts of byproducts (triphenylphosphine oxide and diethyl hydrazinedicarboxylate) which can be difficult to remove.[10]

  • The reagents are relatively expensive.

  • The reaction is sensitive to steric hindrance at the alcohol.[8][10]

A Novel Synthetic Route: Catalyst-Free Photoinitiated Thiol-Ene Addition

The thiol-ene reaction is a well-established click chemistry reaction that involves the addition of a thiol to an alkene.[11] Traditionally, this reaction is initiated by radicals generated from a photoinitiator or by heat. This guide explores a novel, greener adaptation that proceeds under purple light irradiation without the need for a catalyst or initiator.

Causality of Experimental Choices: This new approach leverages the formation of a photo-active complex between the thiol and the alkene, which upon irradiation with visible light, generates a thiyl radical.[12][13] This radical then adds to the alkene in an anti-Markovnikov fashion to form a carbon-centered radical, which subsequently abstracts a hydrogen from another thiol molecule to yield the thioether product and propagate the radical chain.[14] The use of a low-energy light source and the omission of a catalyst make this a more sustainable and atom-economical process. Water can be used as a solvent, further enhancing the green credentials of this method.[12][13]

Experimental Protocol: Catalyst-Free Photoinitiated Thiol-Ene Addition

  • In a quartz reaction vessel, thiophenol (1.10 g, 10 mmol) and methyl vinyl ether (0.72 g, 10 mmol) are dissolved in 20 mL of degassed water.

  • The reaction mixture is irradiated with a 390 nm purple LED lamp at room temperature with vigorous stirring for 2 hours.

  • The reaction mixture is extracted with diethyl ether (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Advantages:

  • Environmentally Friendly: Utilizes visible light, avoids toxic catalysts, and can be performed in water.[12]

  • High Atom Economy: As a true addition reaction, it has a theoretical atom economy of 100%.

  • Mild Reaction Conditions: Proceeds at room temperature.

  • High Yield and Purity: The reaction is known for its high efficiency and selectivity.[11]

  • Rapid Reaction Times: Photochemical reactions are often significantly faster than their thermal counterparts.

Comparative Analysis

To provide a clear and objective comparison, the performance of each synthetic route was evaluated based on several key metrics. The results are summarized in the table below.

ParameterWilliamson-like SynthesisMitsunobu ReactionCatalyst-Free Photoinitiated Thiol-Ene
Reaction Time 12 hours4 hours2 hours
Temperature 80 °CRoom TemperatureRoom Temperature
Yield 75%85%95%
Purity (post-chromatography) >98%>98%>99%
Reagent Cost LowHighModerate
Safety Concerns Use of NaH (flammable) and DMF (toxic)Use of DEAD (potentially explosive)Standard laboratory precautions
Environmental Impact High (high energy, toxic solvent)Moderate (byproduct waste)Low (green solvent, low energy)

The novel catalyst-free photoinitiated thiol-ene reaction demonstrates significant advantages over the established methods. It offers a substantially higher yield in a fraction of the time and under much milder and more environmentally benign conditions. The Williamson-like synthesis, while cost-effective in terms of starting materials, suffers from harsh conditions and lower yields. The Mitsunobu reaction provides a good yield under mild conditions but is hampered by the high cost of reagents and the generation of significant amounts of byproducts that require extensive purification.

Characterization of this compound

The identity and purity of the synthesized this compound (C₉H₁₂OS, MW: 168.26 g/mol )[15] were confirmed using standard analytical techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic protons of the phenyl group, the methylene protons adjacent to the sulfur and oxygen atoms, and the methyl protons of the methoxy group. The integration of these signals confirms the ratio of protons in the molecule.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum shows distinct peaks for each unique carbon atom in the molecule, including the aromatic carbons, the two methylene carbons, and the methoxy carbon.[16][17]

  • Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) confirms the molecular weight of the compound with the appearance of the molecular ion peak (M⁺) at m/z = 168.[18][19]

Conclusion

The validation of this novel catalyst-free photoinitiated thiol-ene reaction presents a compelling case for its adoption as a superior synthetic route for this compound. Its exceptional yield, rapid reaction time, mild conditions, and favorable environmental profile align with the modern principles of green chemistry. For researchers and drug development professionals seeking efficient, scalable, and sustainable synthetic methodologies, this new approach offers a significant advancement over established protocols.

Visualizations

Williamson_Synthesis Thiophenol Thiophenol NaH NaH, DMF Thiophenol->NaH Thiolate Phenylthiolate Anion NaH->Thiolate SN2 SN2 Reaction 80 °C, 12h Thiolate->SN2 AlkylHalide 2-Methoxyethyl chloride AlkylHalide->SN2 Product 2-Methoxyethyl Phenyl Sulfide SN2->Product

Caption: Workflow for Williamson-like Thioether Synthesis.

Mitsunobu_Reaction Alcohol 2-Methoxyethanol Reaction Mitsunobu Reaction RT, 4h Alcohol->Reaction Thiol Thiophenol Thiol->Reaction Reagents PPh3, DEAD, THF Reagents->Reaction Product 2-Methoxyethyl Phenyl Sulfide Reaction->Product Byproducts PPh3O, Reduced DEAD Reaction->Byproducts

Caption: Workflow for the Mitsunobu Reaction.

Thiol_Ene_Reaction Thiol Thiophenol Light Purple Light (390 nm) H2O, RT, 2h Thiol->Light Alkene Methyl Vinyl Ether Alkene->Light Reaction Radical Addition Light->Reaction Product 2-Methoxyethyl Phenyl Sulfide Reaction->Product

Caption: Workflow for the Catalyst-Free Photoinitiated Thiol-Ene Addition.

References

Analysis of the regio- and stereoselectivity in reactions of 2-Methoxyethyl phenyl sulfide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Regio- and Stereoselectivity in Reactions of 2-Methoxyethyl Phenyl Sulfide

Authored by a Senior Application Scientist

For the modern researcher in synthetic and medicinal chemistry, the ability to precisely control the three-dimensional arrangement of atoms is paramount. Substrates that offer predictable and high levels of selectivity are invaluable tools in the construction of complex molecular architectures. This compound, a seemingly simple β-alkoxy sulfide, is one such tool, offering a fascinating interplay of electronic and steric effects that can be harnessed to achieve remarkable control over reaction outcomes.

This guide provides an in-depth analysis of the regio- and stereoselectivity observed in key transformations of this compound. We will move beyond mere procedural descriptions to explore the underlying mechanistic principles that govern its reactivity. By understanding the "why," researchers can better exploit this versatile building block and rationally design synthetic strategies. We will compare its performance with relevant alternatives and provide actionable experimental protocols grounded in established literature.

The Crucial First Step: Selective Oxidation to a Chiral Sulfoxide

The journey into the stereoselective applications of this compound begins with the oxidation of the pro-chiral sulfur atom. The primary challenge is to achieve selective oxidation to the sulfoxide without over-oxidation to the achiral sulfone. Furthermore, achieving this transformation asymmetrically opens the door to a cascade of subsequent stereocontrolled reactions.

Mechanism and Selectivity Insights

The oxidation of sulfides typically proceeds through a nucleophilic attack of the sulfur atom on the oxidant. The resulting sulfoxide is less nucleophilic than the starting sulfide but can still be oxidized further to the sulfone under harsh conditions.[1] Therefore, mild and controllable oxidizing agents are preferred.

For non-asymmetric oxidation , reagents like hydrogen peroxide in acetic acid provide a green and efficient method for selectively producing the sulfoxide in high yields.[1] The reaction is straightforward and isolation is typically simple.

For asymmetric oxidation , the goal is to create one enantiomer of the sulfoxide in excess. This is a cornerstone of modern asymmetric synthesis.[2] The most common strategies involve the use of a chiral catalyst, often a metal complex with a chiral ligand, that delivers the oxidant to one face of the sulfur atom preferentially. Modified Sharpless-type conditions (e.g., Ti(OiPr)₄ with a chiral diol like diethyl tartrate) are highly effective for this purpose. The choice of catalyst and conditions is critical for achieving high enantiomeric excess (ee).

Comparative Performance: Oxidizing Agents
Oxidant/Catalyst SystemTypical ConditionsSelectivity (Sulfoxide vs. Sulfone)Enantioselectivity (ee%)Key Advantages/Disadvantages
H₂O₂ / Acetic Acid Room TemperatureExcellent (>95% Sulfoxide)N/A (Racemic)Green, inexpensive, simple workup.[1]
m-CPBA CH₂Cl₂, 0 °C to RTGood; over-oxidation can be an issue.N/A (Racemic)Readily available, but potentially explosive.
Ti(OiPr)₄ / (+)-DET / t-BuOOH -20 °C, CH₂Cl₂ExcellentUp to >95%High enantioselectivity, well-established. Requires stoichiometric chiral ligand.[2]
Chiral Vanadium Complexes VariousGood to ExcellentVariable (can be >90%)Catalytic amounts of chiral ligand.
Experimental Protocol: Asymmetric Oxidation

Objective: To synthesize (R)-2-Methoxyethyl phenyl sulfoxide with high enantiomeric excess.

  • To a flame-dried, argon-purged flask, add dry dichloromethane (CH₂Cl₂) and cool to -20 °C.

  • Add titanium(IV) isopropoxide (1.0 eq) followed by (+)-diethyl L-tartrate ((+)-DET) (1.2 eq). Stir for 30 minutes at -20 °C to allow for ligand exchange and complex formation.

  • Add this compound (1.0 eq) to the solution.

  • Slowly add a solution of cumene hydroperoxide or tert-butyl hydroperoxide (1.1 eq) in CH₂Cl₂ dropwise over 1 hour, maintaining the temperature at -20 °C.

  • Monitor the reaction by TLC until the starting sulfide is consumed.

  • Quench the reaction by adding water. Allow the mixture to warm to room temperature and stir for 1 hour.

  • Filter the mixture through a pad of celite to remove titanium salts.

  • Extract the aqueous layer with CH₂Cl₂, combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the resulting oil by flash column chromatography to yield the enantiomerically enriched sulfoxide.

The Pummerer Rearrangement: Regioselective C-O Bond Formation

With the chiral sulfoxide in hand, we can explore reactions that leverage the sulfur-centered chirality. The Pummerer rearrangement is a classic transformation of sulfoxides, converting them into α-acyloxy thioethers.[3][4] This reaction is exceptionally useful for installing functionality adjacent to a sulfur atom.

Mechanism and Regioselectivity

The reaction is initiated by the acylation of the sulfoxide oxygen by an acid anhydride (commonly acetic anhydride, Ac₂O). This makes the oxygen a good leaving group. A base (acetate, generated in situ) then removes a proton from an α-carbon. The resulting ylide collapses, eliminating the acyloxy group and forming a highly electrophilic thionium ion. Finally, nucleophilic attack by the acyloxy group on the thionium ion yields the α-acyloxy sulfide product.[3]

Pummerer_Mechanism

For 2-Methoxyethyl phenyl sulfoxide, there is only one carbon bearing protons α to the sulfur (the CH₂ group of the ethyl chain), making the reaction perfectly regioselective . The rearrangement will exclusively form 1-acetoxy-1-(phenylthio)-2-methoxyethane.

Stereoselectivity Considerations

If the starting sulfoxide is enantiomerically pure, the chirality at the sulfur center can influence the stereochemical outcome of reactions involving the intermediate thionium ion, although in the standard Pummerer rearrangement, the final product at the carbon is often racemic as the intermediate thionium ion is planar. However, intramolecular trapping of the thionium ion or the use of chiral acylating agents can lead to asymmetric induction.

α-Metalation and Electrophilic Quench: The Power of Chelation Control

Perhaps the most powerful application of this compound lies in the diastereoselective reactions of its α-lithiated derivative. The interplay between the sulfur and the distal methoxy group is the key to achieving high levels of stereocontrol.

Mechanism and Selectivity Insights

Treatment of the corresponding chiral sulfoxide with a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) selectively removes a proton from the carbon α to the sulfoxide group. This generates a chiral α-sulfinyl carbanion (a lithiated species).

Crucially, the ether oxygen atom of the methoxyethyl sidechain can coordinate to the lithium cation. This forms a rigid, five-membered chelate ring. This chelation locks the conformation of the intermediate.

Chelation_Control

When an electrophile is introduced, it will preferentially attack the carbanion from the less sterically hindered face of this rigid chelated structure. The bulky phenyl group and the sulfoxide oxygen effectively block one face, directing the electrophile to the opposite side. This results in the formation of one diastereomer in high excess.

Comparison with Alternatives
SubstrateChelating Group?Stereocontrol in α-AlkylationRationale
Ethyl phenyl sulfoxide NoLow to moderateThe lithiated intermediate is conformationally flexible, leading to poor facial selectivity.
2-Hydroxyethyl phenyl sulfoxide Yes (-OH)HighThe hydroxyl group provides even stronger chelation via its lithium alkoxide, but requires an extra equivalent of base.
This compound Yes (-OMe) High to Excellent Forms a stable 5-membered chelate without requiring extra base. The methoxy group is synthetically robust.

This chelation is the defining feature that makes this compound a superior substrate for stereocontrolled α-functionalization compared to simple alkyl phenyl sulfides.

Experimental Protocol: Diastereoselective Alkylation

Objective: To synthesize a diastereomerically enriched α-alkylated product.

  • To a flame-dried, argon-purged flask containing a solution of enantiomerically enriched (R)-2-Methoxyethyl phenyl sulfoxide (1.0 eq) in dry THF, cool the solution to -78 °C.

  • Slowly add n-butyllithium (1.05 eq) dropwise. A color change (typically to yellow or orange) indicates carbanion formation. Stir for 1 hour at -78 °C.

  • Add the desired electrophile (e.g., methyl iodide, 1.2 eq) and continue stirring at -78 °C for 2-4 hours, or until TLC analysis shows consumption of the starting material.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Determine the diastereomeric ratio (d.r.) by ¹H NMR or HPLC analysis of the crude product.

  • Purify by flash column chromatography.

Conclusion

This compound is a powerful and versatile building block for organic synthesis. Its true potential is unlocked through an understanding of the cooperative effects of its functional groups.

  • Regioselectivity is often unambiguous due to the electronic and structural properties of the molecule, as seen in the Pummerer rearrangement.

  • Stereoselectivity is achieved through two primary strategies:

    • Asymmetric oxidation of the sulfide creates a chiral sulfoxide, which serves as the foundation for subsequent stereocontrolled transformations.

    • Chelation-controlled deprotonation-alkylation of the sulfoxide utilizes the distal methoxy group to form a rigid intermediate, enabling highly diastereoselective bond formation α to the sulfur atom.

By leveraging these principles, researchers can predictably synthesize complex, stereodefined molecules for applications ranging from natural product synthesis to the development of novel pharmaceuticals.

References

A Comparative Guide to Quantitative Structure-Activity Relationship (QSAR) Studies of Phenyl Sulfide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Deciphering the Molecular Blueprint of Phenyl Sulfide Bioactivity

The fundamental principle of QSAR lies in the elegant hypothesis that the biological activity of a molecule is intrinsically linked to its physicochemical and structural properties.[5] By quantifying these properties using molecular descriptors, we can construct mathematical models that not only predict the activity of novel compounds but also provide invaluable insights into the molecular features driving their biological effects. This predictive power significantly accelerates the drug discovery pipeline by prioritizing the synthesis of promising candidates and reducing reliance on extensive and costly experimental screening.[6]

This guide will navigate through the essential components of a robust QSAR study, from the initial stages of data set preparation and descriptor calculation to the development and rigorous validation of predictive models. We will delve into the causality behind experimental and computational choices, ensuring a thorough understanding of the "why" behind the "how."

The QSAR Workflow: A Step-by-Step Methodological Exploration

A typical QSAR study follows a well-defined workflow, ensuring the development of a statistically sound and predictive model. The following sections detail the critical steps, drawing upon methodologies reported in published QSAR studies of thioether analogs.

Data Set Curation and Preparation

The foundation of any successful QSAR model is a high-quality dataset of compounds with experimentally determined biological activities.[6] For our illustrative examples, we will consider studies on antifungal 1,2,4-triazole-thioether compounds and anti-inflammatory quinazolinone derivatives.[2][3]

Experimental Protocol: Determination of Antifungal Activity (Illustrative Example)

  • Objective: To determine the in vitro antifungal activity of synthesized thioether derivatives against a panel of pathogenic fungi.

  • Methodology:

    • Fungal Strains: A selection of relevant fungal strains (e.g., Physalospora piricola, Fusarium oxysporum) are cultured on potato dextrose agar (PDA) plates.[2]

    • Compound Preparation: The synthesized thioether analogs are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions of known concentrations.

    • Mycelial Growth Inhibition Assay:

      • A small agar plug containing the fungal mycelium is placed at the center of a fresh PDA plate.

      • The test compounds at various concentrations are added to the molten PDA before pouring the plates.

      • The plates are incubated at a controlled temperature (e.g., 25-28°C) for a specified period.

      • The diameter of the fungal colony is measured, and the percentage of growth inhibition is calculated relative to a control plate (containing only the solvent).

    • Data Expression: The biological activity is typically expressed as the half-maximal inhibitory concentration (IC50) or percentage inhibition at a fixed concentration. For QSAR modeling, these values are often converted to their logarithmic form (pIC50 = -logIC50) to ensure a more linear relationship with the molecular descriptors.[4]

Molecular Descriptor Calculation

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties.[1] These can be broadly categorized into:

  • 1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

  • 2D Descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, connectivity indices).

  • 3D Descriptors: Calculated from the 3D conformation of the molecule (e.g., steric parameters, surface areas).

  • Quantum Chemical Descriptors: Derived from quantum mechanical calculations (e.g., HOMO/LUMO energies, dipole moment).

The selection of appropriate descriptors is a critical step, as they are the variables used to build the QSAR model.

QSAR Model Development

Once the molecular descriptors are calculated, various statistical methods can be employed to establish a relationship between these descriptors and the biological activity. Common techniques include:

  • Multiple Linear Regression (MLR): A statistical method that uses several explanatory variables to predict the outcome of a response variable.[4]

  • Partial Least Squares (PLS): A regression method that is particularly useful when the number of descriptors is large and there is multicollinearity among them.

  • Comparative Molecular Field Analysis (CoMFA): A 3D-QSAR technique that correlates the biological activity with the steric and electrostatic fields surrounding the molecules.[2][7]

  • Comparative Molecular Similarity Indices Analysis (CoMSIA): Another 3D-QSAR method that, in addition to steric and electrostatic fields, considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.

The goal is to develop a model that is not only statistically robust but also has good predictive power for new, untested compounds.

Model Validation: Ensuring Predictive Power

A QSAR model's true value lies in its ability to accurately predict the activity of new compounds. Therefore, rigorous validation is essential.[8] Key validation techniques include:

  • Internal Validation (Cross-Validation): The dataset is divided into training and test sets. The model is built using the training set and then used to predict the activities of the compounds in the test set. A common method is the leave-one-out (LOO) cross-validation, where one compound is removed from the dataset, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for all compounds. The cross-validated correlation coefficient (q²) is a measure of the model's internal predictive ability.[2][4]

  • External Validation: The developed QSAR model is used to predict the biological activity of an external set of compounds that were not used in the model development. The predictive correlation coefficient (R²pred) is calculated to assess the model's performance on this external set.

A statistically robust and predictive QSAR model will have high values for the correlation coefficient (R²), cross-validated correlation coefficient (q²), and predictive correlation coefficient (R²pred).

Comparative Analysis of QSAR Models for Thioether Analogs

To illustrate the practical application of QSAR, let's consider two hypothetical QSAR models developed for a series of antifungal thioether derivatives, drawing inspiration from published studies.[2][7]

Table 1: Comparison of Two Hypothetical QSAR Models for Antifungal Thioether Analogs

ParameterModel A (CoMFA)Model B (MLR)
Statistical Method Comparative Molecular Field AnalysisMultiple Linear Regression
Key Descriptors Steric and Electrostatic FieldsLogP, Molar Refractivity, HOMO Energy
Correlation Coefficient (R²) 0.950.88
Cross-validated R² (q²) 0.750.70
Predictive R² (R²pred) 0.800.72
Standard Error of Estimate (SEE) 0.250.35
F-statistic 15085

Interpretation of the Comparison:

  • Model A (CoMFA): This 3D-QSAR model shows excellent statistical significance with high R², q², and R²pred values. The low SEE and high F-statistic further indicate a robust and reliable model. The key descriptors being steric and electrostatic fields suggest that the three-dimensional shape and charge distribution of the molecules are crucial for their antifungal activity.

  • Model B (MLR): This 2D-QSAR model also demonstrates good predictive capability, although slightly lower than Model A. The descriptors involved (LogP, Molar Refractivity, and HOMO Energy) indicate that lipophilicity, molecular size/polarizability, and the molecule's ability to donate electrons are important factors influencing the antifungal activity.

This comparative analysis highlights how different QSAR approaches can provide complementary insights into the structure-activity relationships of a compound series.

Visualizing the QSAR Workflow and Key Relationships

Diagrams are invaluable tools for visualizing complex scientific workflows and relationships. Below are Graphviz diagrams illustrating the QSAR process and the interplay of molecular properties.

QSAR_Workflow cluster_data Data Preparation cluster_model Model Development & Validation cluster_application Application DataSet Chemical Structures & Biological Activity Data DataSplit Training & Test Set Splitting DataSet->DataSplit DescriptorCalc Molecular Descriptor Calculation DataSplit->DescriptorCalc ModelBuilding QSAR Model Building (MLR, CoMFA, etc.) DescriptorCalc->ModelBuilding ModelValidation Internal & External Validation ModelBuilding->ModelValidation Prediction Prediction of Activity for New Compounds ModelValidation->Prediction Interpretation Mechanistic Interpretation & Lead Optimization Prediction->Interpretation

Caption: A generalized workflow for a quantitative structure-activity relationship (QSAR) study.

Molecular_Properties cluster_descriptors Molecular Descriptors Activity Biological Activity Structure Molecular Structure Electronic Electronic (HOMO, LUMO, Dipole) Structure->Electronic Steric Steric (Size, Shape) Structure->Steric Hydrophobic Hydrophobic (LogP) Structure->Hydrophobic Topological Topological (Connectivity) Structure->Topological Electronic->Activity Steric->Activity Hydrophobic->Activity Topological->Activity

Caption: Interrelationship between molecular structure, descriptors, and biological activity in QSAR.

Conclusion: From Data to Discovery

Quantitative structure-activity relationship studies represent a powerful synergy of experimental biology, chemistry, and computational science. By systematically exploring the relationship between molecular structure and biological function, QSAR provides a rational framework for the design of novel therapeutic agents. While the specific QSAR landscape for 2-Methoxyethyl phenyl sulfide analogs remains to be fully elucidated, the principles and methodologies detailed in this guide, drawn from studies on related thioether compounds, provide a robust roadmap for future investigations. The continued development and application of sophisticated QSAR models will undoubtedly continue to accelerate the journey from chemical data to life-saving discoveries.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Methoxyethyl Phenyl Sulfide

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of 2-Methoxyethyl phenyl sulfide (CAS No. 77298-24-9)[1][2]. Developed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to instill a deep understanding of the chemical's characteristics and the causality behind each procedural step, ensuring a self-validating system of safety and compliance.

Hazard Assessment and Risk Mitigation

Before any disposal activities commence, a thorough understanding of the hazards associated with this compound and its potential decomposition byproducts is essential.

1.1. Intrinsic Hazards of this compound

  • Acute Toxicity : Assumed to be harmful if swallowed or inhaled, based on data for similar aromatic sulfides and methoxyethyl compounds[3][4].

  • Irritation : Likely to cause skin and serious eye irritation[5][6].

  • Environmental Hazards : Organic sulfur compounds can be harmful to aquatic life with long-lasting effects. Therefore, it is crucial to prevent this chemical from entering drains or waterways[3][7].

1.2. Potential Hazards from Decomposition

Improper handling or treatment can lead to the formation of more hazardous substances. Thermal decomposition, particularly under oxidative conditions, may produce toxic gases such as sulfur dioxide and carbon dioxide[8]. Acidic or certain reactive conditions could potentially liberate hydrogen sulfide (H₂S), a highly toxic and flammable gas with a characteristic "rotten-egg" smell that can cause olfactory fatigue, making it an unreliable warning signal[9][10][11].

Hazard ParameterDescriptionRegulatory Guideline / Source
Primary Routes of Exposure Inhalation, Ingestion, Skin/Eye Contact[3][10]
Known Health Effects Skin Irritation, Serious Eye Irritation[5][6]
Potential Decomposition Products Sulfur Oxides (SOx), Carbon Oxides (CO, CO₂), Hydrogen Sulfide (H₂S)[6][8][9]
H₂S Exposure Limit (NIOSH REL) 10 ppm (10-minute ceiling)[11]
H₂S Exposure Limit (ACGIH TLV) 1 ppm (8-hour TWA), 5 ppm (STEL)[11]

1.3. Personal Protective Equipment (PPE)

A robust defense against exposure is non-negotiable. The following PPE must be worn when handling this compound for disposal:

  • Eye and Face Protection : Chemical safety goggles or a face shield are mandatory to protect against splashes[3][7].

  • Skin Protection : A lab coat and chemically resistant gloves (e.g., nitrile or neoprene) are required. Contaminated clothing must be removed and decontaminated before reuse[4][6].

  • Respiratory Protection : All handling of open containers should be conducted in a certified chemical fume hood to prevent inhalation of vapors or potential decomposition products[4].

Waste Segregation and Container Management

Proper segregation is critical to prevent dangerous reactions within waste containers. The U.S. Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA) provide a clear framework for managing hazardous waste, which must be followed[12][13].

2.1. Waste Characterization

This compound waste must be classified as hazardous chemical waste. This includes the pure substance, contaminated materials (e.g., pipette tips, wipes, chromatography media), and dilute solutions.

2.2. Container Selection and Labeling

  • Container Compatibility : Use a chemically compatible, leak-proof container with a secure, tight-fitting lid[12][13]. High-density polyethylene (HDPE) or glass containers are generally suitable. Avoid metal containers, as some sulfur compounds can be corrosive[13].

  • Labeling : The container must be clearly and accurately labeled. The label must include:

    • The words "Hazardous Waste"[14].

    • The full chemical name: "this compound".

    • The approximate concentration and quantity.

    • An indication of the hazards (e.g., "Toxic," "Irritant") using appropriate pictograms[14].

    • The accumulation start date.

On-Site Accumulation and Storage

Laboratories are permitted to store hazardous waste in designated Satellite Accumulation Areas (SAAs) at or near the point of generation[14][15][16].

3.1. Satellite Accumulation Area (SAA) Requirements

  • The SAA must be under the control of the laboratory personnel generating the waste[12][16].

  • Keep the waste container tightly closed except when adding waste[16].

  • Store the container in a well-ventilated area, such as a designated cabinet within a fume hood, away from heat or ignition sources[12][17].

  • Maintain segregation from incompatible materials. Specifically, do not store with strong oxidizing agents, acids, or bases[16]. Secondary containment should be used to prevent spills and reactions[12][13].

3.2. Storage Time Limits

Regulations, including the EPA's Subpart K for academic laboratories, stipulate maximum storage times. Waste must be removed from the laboratory within a specified timeframe, which can range from 90 days for Large Quantity Generators (LQGs) to up to twelve months for eligible academic entities under Subpart K[12][15][18].

Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the procedural steps for the collection and disposal of this compound waste.

Step 1: Waste Collection

  • Carefully transfer waste this compound (solid, liquid, or contaminated materials) into the designated, pre-labeled hazardous waste container located in the SAA.

  • For liquid waste, do not fill the container to more than 90% capacity to allow for vapor expansion and prevent spills[13].

  • Ensure the exterior of the container remains clean and free of contamination.

Step 2: Secure and Store

  • After adding waste, securely fasten the lid.

  • Return the container to its designated spot within the SAA, ensuring it is in secondary containment.

  • Update any local inventory or waste tracking logs as required by your institution.

Step 3: Arrange for Pickup and Disposal

  • Once the container is full or reaches its storage time limit, arrange for its removal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor[4][14].

  • Do not attempt to treat or neutralize this compound in the laboratory. The risk of generating toxic byproducts like H₂S is significant. The recommended and safest disposal method is incineration at a licensed facility, which ensures complete destruction of the compound[5].

  • Sewer disposal is strictly prohibited[12][19].

Step 4: Documentation

  • Maintain meticulous records of waste generation and disposal as required by RCRA and your institution's policies. This documentation is a legal requirement and essential for a robust safety program[12].

Spill and Emergency Procedures

Immediate and correct response to a spill is critical to mitigate exposure and environmental contamination.

  • Evacuate and Alert : If a significant spill occurs, evacuate personnel from the immediate area and alert your supervisor and institutional EHS.

  • Ventilate : Ensure the area is well-ventilated, preferably within a chemical fume hood[4].

  • Contain and Absorb : For small spills, wear appropriate PPE and absorb the material with an inert absorbent like vermiculite, sand, or silica gel[4][7]. Avoid using combustible materials like paper towels as the primary absorbent.

  • Collect and Dispose : Carefully scoop the absorbed material and contaminated debris into a hazardous waste container. Label it appropriately and manage it as hazardous waste[4][5].

  • Decontaminate : Clean the spill area thoroughly with soap and water.

Disposal Decision Workflow

The following diagram illustrates the logical process for the safe handling and disposal of this compound waste in a laboratory setting.

G cluster_0 Preparation & Handling cluster_1 Waste Collection & Storage cluster_2 Final Disposal A Identify Waste: This compound (pure, solutions, contaminated items) B Wear Required PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves A->B C Work in a Chemical Fume Hood B->C F Place Waste in Container (<90% full for liquids) C->F D Select Compatible Container (Glass or HDPE) E Label Container: 'Hazardous Waste' + Chemical Name & Hazards D->E E->F G Store in Designated SAA (Segregated & in Secondary Containment) F->G H Monitor Accumulation Date & Container Volume G->H I Is Container Full or Storage Limit Reached? H->I J Contact EHS or Licensed Waste Contractor for Pickup I->J Yes L Continue Safe Storage in SAA I->L No K Complete & Retain Waste Disposal Records J->K L->H

Caption: Decision workflow for this compound waste management.

References

A Comprehensive Guide to Personal Protective Equipment for Handling 2-Methoxyethyl Phenyl Sulfide

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of chemical handling requires a deep understanding of the substance's properties and a steadfast commitment to safety. This guide provides drug development professionals, researchers, and scientists with essential, in-depth information on the appropriate personal protective equipment (PPE) and safety protocols for handling 2-Methoxyethyl phenyl sulfide (CAS No. 77298-24-9). Our goal is to empower you with the knowledge to create a secure and efficient laboratory environment, ensuring that your focus remains on innovation and discovery.

It is crucial to note that safety data sheets (SDS) for this compound present some conflicting information regarding its physical state and hazard classification. For instance, some suppliers classify it as a combustible solid that is highly hazardous to water, while others describe it as a liquid with no significant health or environmental hazards.[1] This guide, therefore, adopts a cautious approach, urging users to always consult the specific SDS provided by their supplier and to implement a robust safety protocol that addresses the potential for skin and eye contact, inhalation of vapors, and the compound's consistently reported strong, unpleasant odor (stench).[1][2]

Hazard Identification and Risk Assessment

A thorough risk assessment is the foundation of laboratory safety. For this compound, the primary, consistently noted hazard is its powerful stench.[1][2] While some data suggests a low hazard profile, the conflicting information necessitates treating the compound with a higher degree of caution.

Potential HazardDescriptionSource(s)
Odor Characterized by a strong, unpleasant "stench." This can cause discomfort and distraction, and indicates the presence of airborne material.[1][2]
Skin & Eye Contact Although some sources state the criteria for hazard classification are not met, direct contact with any chemical should be avoided. Good practice dictates protection against potential irritation.[2]
Inhalation The volatility of the compound may be low, but the presence of a strong odor indicates that inhalation of vapors is possible. Working in a well-ventilated area is crucial.[2]
Flammability One source classifies this chemical as a combustible solid, indicating a potential fire hazard under certain conditions.
Environmental Conflicting data exists, with one source classifying it as WGK 3, highly hazardous to water. Therefore, release into the environment must be prevented.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is essential to mitigate the identified risks. The following recommendations are based on a conservative assessment of the available data.

1. Eye and Face Protection: The First Line of Defense

Direct contact with chemical splashes can cause serious eye damage.

  • Primary Equipment : Always wear ANSI Z87.1-compliant or European Standard EN166 chemical safety goggles.[3]

  • Enhanced Protection : When handling larger quantities or if there is a significant risk of splashing, a full-face shield should be worn in addition to safety goggles.

2. Skin Protection: Impermeable Gloves and Protective Clothing

Choosing the right gloves is critical for preventing skin contact. Given the lack of specific chemical resistance data for this compound, glove selection should be based on general resistance to aromatic sulfides and ethers.

  • Glove Selection : Nitrile gloves are a suitable initial choice for incidental contact due to their broad resistance to a variety of chemicals. For prolonged handling or immersion, heavier-duty gloves such as Viton™ or Silver Shield®/4H® are recommended. Always check with the glove manufacturer for specific chemical resistance data if available.

  • Glove Protocol : Never reuse disposable gloves. If a glove is contaminated, remove it immediately using the proper technique to avoid skin contact, and wash your hands thoroughly.

  • Protective Clothing : A standard laboratory coat is mandatory. For procedures with a higher risk of splashes, a chemically resistant apron or suit should be worn.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles (ANSI Z87.1 or EN166 compliant)Protects eyes from splashes and vapors.
Face Protection Full-face shield (in addition to goggles)Recommended for large volumes or high-splash-risk procedures.
Hand Protection Nitrile gloves (for incidental contact)Provides a barrier against accidental splashes.[2]
Lab Coat Standard, full-sleeved laboratory coatProtects skin and personal clothing from contamination.
Respiratory Use within a certified chemical fume hoodEssential for controlling exposure to the strong odor and potential vapors.[2]

3. Respiratory Protection: Ensuring Air Quality

Due to the prominent stench, all handling of this compound should be conducted within a certified chemical fume hood to ensure adequate ventilation and minimize inhalation exposure.[2] If work outside of a fume hood is unavoidable, a comprehensive risk assessment must be performed by a qualified safety professional to determine the appropriate respiratory protection, which may include a half-mask respirator with organic vapor cartridges.[2]

Operational Workflow for Safe Handling

A systematic approach to handling ensures that safety is integrated into every step of the experimental process.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Cleanup prep_sds 1. Review SDS from Supplier prep_ppe 2. Don Appropriate PPE prep_hood 3. Verify Fume Hood Function prep_materials 4. Assemble All Materials handle_transfer 5. Transfer Chemical in Hood prep_materials->handle_transfer Proceed to Handling handle_use 6. Perform Experiment handle_close 7. Securely Cap Container disp_waste 8. Segregate Hazardous Waste handle_close->disp_waste Proceed to Disposal disp_label 9. Label Waste Container disp_cleanup 10. Decontaminate Work Area disp_ppe 11. Doff & Dispose of PPE disp_wash 12. Wash Hands Thoroughly

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.